(5-chloro-1H-indol-2-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-1H-indol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWBLLVBNCUCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (5-chloro-1H-indol-2-yl)methanol: Properties, Synthesis, and Applications
Abstract
(5-chloro-1H-indol-2-yl)methanol is a halogenated indole derivative that serves as a pivotal building block in medicinal chemistry and drug discovery. The presence of the chloro-substituent on the indole scaffold has been demonstrated to enhance the biological activity of various compounds, making this molecule a person of significant interest for the synthesis of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the core chemical properties, synthesis, spectral characterization, reactivity, and potential applications of this compound. Detailed experimental protocols, safety considerations, and an exploration of its role as a precursor to bioactive molecules are presented to support researchers, scientists, and drug development professionals in leveraging this versatile compound.
Core Chemical and Physical Properties
This compound, with the chemical formula C₉H₈ClNO, is a white solid at room temperature.[4] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry. The key identifiers and computed physical properties are summarized in Table 1.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [5][6] |
| CAS Number | 53590-47-9 | [5][6][7] |
| Molecular Formula | C₉H₈ClNO | [5][6][8] |
| Molecular Weight | 181.62 g/mol | [5][6][8] |
| Melting Point | 112-113 °C | |
| XLogP3 | 1.4 | [5] |
| Hydrogen Bond Donors | 2 | [5][9] |
| Hydrogen Bond Acceptors | 2 | [5][9] |
| Topological Polar Surface Area | 36.0 Ų | [5][9] |
| Appearance | White solid |
Synthesis and Purification
The most direct and common synthesis of this compound involves the reduction of a suitable carboxylic acid or ester precursor. A well-documented method is the reduction of ethyl 5-chloro-1H-indole-2-carboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Synthetic Workflow: Reduction of an Indole-2-Carboxylate
The synthesis begins with the ester, which is carefully reduced to the primary alcohol. The general workflow is depicted below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound via the reduction of ethyl 5-chloro-1H-indole-2-carboxylate.
Materials:
-
Ethyl 5-chloro-1H-indole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
20% aqueous potassium hydroxide (KOH)
-
Magnesium sulfate (MgSO₄)
-
Brine (saturated NaCl solution)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure: [4]
-
Setup: In a two-necked, flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in freshly distilled THF.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Carefully add the crude or purified ethyl 5-chloro-1H-indole-2-carboxylate (1.0 equivalent) portion-wise to the stirred LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously add 20% aqueous KOH solution dropwise to quench the excess LiAlH₄.
-
Work-up: Stir the resulting mixture for 10 minutes, then filter it through a Buchner funnel to remove the inorganic salts.
-
Extraction: Transfer the collected salts back to a flask and extract again with refluxing THF to recover any adsorbed product.
-
Combine and Wash: Combine the organic filtrates, wash with brine, and dry over anhydrous MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by flash chromatography on silica gel, eluting with a petroleum ether/EtOAc gradient (e.g., starting from 5:1) to afford pure this compound as a white solid.[4]
Spectral Characterization
Unambiguous structural elucidation is paramount. The following sections detail the expected and reported spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides key information about the hydrogen environments in the molecule. Reported data for this compound in DMSO-d₆ is summarized in Table 2.[4]
Table 2: ¹H NMR Data for this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 11.27 | s (broad) | N-H (Indole) |
| 7.84-7.22 | m | Ar-H |
| 7.06 | dd | Ar-H |
| 6.31 | s | H-3 (Indole) |
| 5.36 | t | O-H |
| Not Reported | s | CH₂OH |
| (Note: The original source did not explicitly assign the CH₂OH protons, but they are expected to appear as a singlet integrated to 2H, likely around 4.5-5.0 ppm, which may be coupled to the OH proton if not exchanging rapidly) |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |
| C2 | ~138 | Carbon bearing the hydroxymethyl group. |
| C3 | ~101 | Shielded pyrrole carbon. |
| C3a | ~128 | Bridgehead carbon. |
| C4 | ~121 | |
| C5 | ~125 | Carbon bearing the chloro substituent. |
| C6 | ~120 | |
| C7 | ~112 | |
| C7a | ~135 | Bridgehead carbon adjacent to nitrogen. |
| CH₂OH | ~58 | Methylene carbon of the alcohol. |
| (Predictions are based on typical values for 5-chloroindoles and 2-substituted indoles)[10] |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature will be the isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a characteristic M+2 peak.
Expected Fragmentation Pattern:
-
Molecular Ion [M]⁺: m/z ≈ 181/183 (due to ³⁵Cl/³⁷Cl isotopes).
-
Loss of H₂O: [M - 18]⁺, a common fragmentation for alcohols.
-
Loss of •CH₂OH: [M - 31]⁺, cleavage of the hydroxymethyl group.
-
Characteristic Indole Fragments: Further fragmentation of the indole ring system.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 | N-H Stretch | Indole N-H |
| ~3300 (broad) | O-H Stretch | Alcohol O-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2920, ~2850 | C-H Stretch | Aliphatic C-H (CH₂) |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1050 | C-O Stretch | Primary Alcohol |
Chemical Reactivity and Derivatization
The reactivity of this compound is dictated by the indole nucleus and the primary alcohol functional group. The indole ring is electron-rich and susceptible to electrophilic attack, primarily at the C3 position. However, the 2-hydroxymethyl group offers a handle for a variety of synthetic transformations.
Caption: Key reaction pathways for the derivatization of this compound.
Oxidation to the Aldehyde
The primary alcohol can be selectively oxidized to the corresponding aldehyde, 5-chloro-1H-indole-2-carbaldehyde, a valuable synthetic intermediate. Manganese dioxide (MnO₂) is a mild and effective reagent for this transformation, particularly for oxidizing benzylic and allylic alcohols.[11][12][13]
Protocol: Oxidation with MnO₂
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or chloroform).
-
Add a large excess (e.g., 10-20 equivalents) of activated MnO₂.
-
Stir the heterogeneous mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the manganese salts, washing thoroughly with the solvent.
-
Concentrate the filtrate to obtain the crude aldehyde, which can be purified by chromatography or recrystallization.
Substitution of the Hydroxyl Group (Mitsunobu Reaction)
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of other functional groups with inversion of stereochemistry (though not applicable to this achiral substrate).[6][14][15] This reaction allows for the introduction of esters, azides, phthalimides, and other nucleophiles by activating the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[14][15]
Protocol: General Mitsunobu Esterification
-
Dissolve this compound, a carboxylic acid (1.1 eq.), and PPh₃ (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere.
-
Add DEAD (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced hydrazine byproduct.
Conversion to 2-(Chloromethyl)-5-chloro-1H-indole
The hydroxyl group can be converted to a more reactive leaving group, such as a halide. For instance, reaction with thionyl chloride (SOCl₂) can produce the corresponding 2-(chloromethyl) derivative. This electrophilic intermediate is highly reactive and useful for introducing the (5-chloro-1H-indol-2-yl)methyl moiety via nucleophilic substitution, though its instability may require in situ generation and use.
Applications in Drug Discovery
The 5-chloro-indole scaffold is a "privileged structure" in medicinal chemistry, and this compound serves as a key precursor for accessing a range of biologically active molecules.[2][3] Derivatives have shown significant promise in oncology and virology.[1]
Precursor to Histamine H₄ Receptor Antagonists
This compound is a direct precursor to the potent and selective histamine H₄ receptor antagonist JNJ-7777120 .[5][8][16][17] This compound has demonstrated anti-inflammatory and anti-pruritic (anti-itching) effects in preclinical studies.[17] The synthesis involves the oxidation of the alcohol to the corresponding carboxylic acid (or use of the corresponding ester), followed by amide coupling with 1-methylpiperazine.
Caption: Synthetic relationship between this compound and JNJ-7777120.
Scaffold for Anticancer and Antiviral Agents
The 5-chloro-indole moiety is present in numerous compounds investigated for anticancer and antiviral activities.
-
Anticancer: Derivatives have been developed as potent inhibitors of kinases like EGFR and BRAF, which are critical targets in cancer therapy.[18] Other derivatives have shown cytotoxicity against various cancer cell lines, including colon cancer and melanoma.[16][19][20][21]
-
Antiviral: Chlorinated indole nucleosides have been synthesized and tested for activity against viruses such as human cytomegalovirus (HCMV).[4][15] The 5-chloro-indole core has also been incorporated into inhibitors of the SARS-CoV-2 3CLpro enzyme.[14]
Safety, Handling, and Toxicology
As a laboratory chemical, this compound must be handled with appropriate care. The available safety data indicates it is a warning-level hazard.
Table 5: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H317 | May cause an allergic skin reaction. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| (Source: Supplier Safety Data Sheets)[6] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Skin Protection: Wear nitrile gloves and a lab coat. Avoid prolonged or repeated skin contact.
-
Respiratory Protection: If handling as a fine powder outside of a fume hood, a dust mask or respirator may be necessary.
Toxicology Profile
Specific toxicological data for this compound is limited. However, the general class of chlorinated aromatic compounds can present toxicological risks, and some indole derivatives have been studied for their effects on various biological systems.[22] Given the hazard statements, the compound should be treated as an irritant and a potential skin sensitizer. Any exposure should be avoided, and standard safe laboratory practices must be strictly followed.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis is straightforward, and its dual reactivity—stemming from the indole nucleus and the primary alcohol—provides access to a wide array of more complex molecules. Its established role as a precursor to the potent H₄ antagonist JNJ-7777120 highlights its significance in drug discovery. The broader importance of the 5-chloro-indole scaffold in the development of anticancer and antiviral agents ensures that this compound will remain a molecule of high interest for synthetic and medicinal chemists. This guide provides the foundational knowledge required for its safe handling, characterization, and effective utilization in research and development settings.
References
- An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. (n.d.).
- Mitsunobu Reaction. (2019, August 26). Organic Chemistry.
- Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. (n.d.). ResearchGate.
- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
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- Synthesis of Tumor Selective Indole and 8-Hydroxyquinoline Skeleton Containing Di-, or Triarylmethanes with Improved Cytotoxic Activity. (2024, September 3). National Institutes of Health.
- 2-thioxodihydropyrimidine-4,6(1H,5H)-diones as potential anticancer agents with anti-inflammatory properties. (n.d.). National Institutes of Health.
- Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. (n.d.). National Institutes of Health.
- Design, Synthesis, and Antiviral Activity of Certain 3-substituted 2,5,6-trichloroindole Nucleosides. (n.d.). PubMed.
- Cas 215998-11-1,5-chloro-1H-Indole-3-methanol. (n.d.). lookchem.
- Manganese Dioxide. (n.d.). Common Organic Chemistry.
- In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells. (n.d.). Arabian Journal of Chemistry.
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). National Institutes of Health.
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- Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. (n.d.). National Institutes of Health.
- Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives. (n.d.). PubMed.
- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (n.d.). MDPI.
- Manganese(IV) oxide. (n.d.). Organic Chemistry Portal.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health.
- The Synthesis of 1,3,5-triazine Derivatives and JNJ7777120 Analogues with Histamine H4 Receptor Affinity and Their Interaction with PTEN Promoter. (n.d.). PubMed.
- Detailed analysis of biased histamine H-4 receptor signalling by JNJ 7777120 analogues. (2025, August 7).
- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023, May 31). National Institutes of Health.
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Foreword: The Strategic Value of a Halogenated Indole Scaffold
An In-depth Technical Guide to (5-chloro-1H-indol-2-yl)methanol (CAS: 53590-47-9)
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of a compound's physicochemical properties and biological activity. The subject of this guide, this compound, represents a key intermediate in this molecular design process. The presence of a chlorine atom at the 5-position is known to enhance the biological activity of various compounds, while the 2-hydroxymethyl group provides a reactive handle for extensive synthetic diversification.[3] This document serves as a comprehensive resource for researchers, offering detailed insights into the synthesis, properties, reactivity, and safe handling of this valuable chemical building block.
Physicochemical and Structural Properties
This compound is a white solid at room temperature.[4] Its core structure consists of a bicyclic indole system with a chloro substituent on the benzene ring and a hydroxymethyl group on the pyrrole ring. These features make it a versatile precursor for more complex molecular architectures.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 53590-47-9 | [5][7] |
| Molecular Formula | C₉H₈ClNO | [7][8] |
| Molecular Weight | 181.62 g/mol | [7] |
| IUPAC Name | This compound | [9] |
| Melting Point | 112-113 °C | [4] |
| SMILES | C1=CC2=C(C=C1Cl)C=C(N2)CO | [7][9] |
| InChI Key | YXWBLLVBNCUCTI-UHFFFAOYSA-N | [7][9] |
| Appearance | White solid |[4] |
Caption: Chemical structure of this compound.
Synthesis and Purification
The most direct and efficient synthesis of this compound involves the reduction of a corresponding indole-2-carboxylate precursor. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) ensures a high-yield conversion of the ester to the primary alcohol.[4]
Synthesis Protocol: Reduction of Ethyl 5-chloro-1H-indole-2-carboxylate
This protocol is adapted from a general procedure for the synthesis of (1H-indol-2-yl)methanol compounds.[4] The causality for this experimental design lies in the high reactivity of LiAlH₄, which readily reduces esters to alcohols, and the choice of THF as an anhydrous aprotic solvent to prevent quenching of the reagent. The aqueous potassium hydroxide workup is a standard Fieser workup, designed to carefully quench excess LiAlH₄ and precipitate aluminum salts, which can then be easily filtered off.
Step-by-Step Methodology:
-
Setup: Charge a dry, two-necked round-bottom flask with freshly distilled tetrahydrofuran (THF, 20 mL) and lithium aluminum hydride (LiAlH₄, 0.59 g, 15.6 mmol) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Addition of Precursor: Carefully add the crude ethyl 5-chloro-1H-indole-2-carboxylate (10.0 mmol) portionwise to the stirred LiAlH₄ suspension.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 2 hours).
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add 20 mL of THF followed by 1.1 mL of 20% aqueous potassium hydroxide (KOH) solution dropwise.
-
Workup: Stir the resulting mixture for 10 minutes. Filter the mixture through a Buchner funnel to remove the precipitated inorganic salts.
-
Extraction: Transfer the filter cake back to the flask and extract again with 20 mL of refluxing THF to recover any adsorbed product. Filter and combine the organic filtrates.
-
Purification: Wash the combined organic filtrates with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate (5/1) eluent system to afford pure this compound as a white solid (89% yield).[4]
Caption: Workflow for the synthesis and purification of the title compound.
Spectroscopic Characterization
Structural confirmation of this compound is achieved through standard spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) is particularly informative, providing distinct signals for each proton in the molecule.
Table 2: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, Frequency: 400 MHz)[4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 11.27 | s (singlet) | - | 1H | NH -1 |
| 7.84-7.22 | m (multiplet) | - | 2H | Ar-H (C4-H, C7-H) |
| 7.06 | dd (doublet of doublets) | J₁ = 8.5, J₂ = 1.9 | 1H | Ar-H (C6-H) |
| 6.31 | s (singlet) | - | 1H | C3-H |
| 5.36 | t (triplet) | J = 5.6 | 1H | CH ₂OH |
| (Not specified, but expected) | (Broad signal) | - | 2H | CH ₂OH |
Interpretation:
-
The downfield singlet at 11.27 ppm is characteristic of the indole N-H proton.
-
The aromatic protons on the benzene ring appear in the 7.06-7.84 ppm range. The splitting pattern reflects their coupling relationships.
-
The singlet at 6.31 ppm is assigned to the proton at the C3 position of the pyrrole ring.
-
The triplet at 5.36 ppm corresponds to the hydroxyl proton, which couples with the adjacent methylene protons. The methylene protons themselves would appear as a doublet coupled to the hydroxyl proton.
While detailed IR and Mass Spectrometry data are not provided in the immediate literature, one would expect to see a broad O-H stretching band around 3200-3600 cm⁻¹ and an N-H stretch around 3400 cm⁻¹ in the IR spectrum. The mass spectrum should show a molecular ion peak (M⁺) at m/z 181, along with a characteristic M+2 peak at m/z 183 (approximately one-third the intensity) due to the ³⁷Cl isotope.[10]
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of its hydroxymethyl group and the established pharmacological importance of the 5-chloro-indole scaffold.
Reactivity Profile
The 2-hydroxymethyl group is a versatile functional handle. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can undergo nucleophilic substitution. Under acidic conditions or in the presence of a Lewis acid, the alcohol can be converted into a reactive intermediate, such as an indolyl-2-methyl carbocation, which is susceptible to attack by a wide range of nucleophiles. This Sɴ1-type reactivity is a powerful tool for C-C and C-N bond formation at the 2-position of the indole.[11][12]
Application as a Synthetic Building Block
This compound is a key intermediate in the synthesis of more complex heterocyclic systems and potential drug candidates.
-
Cascade Reactions: It serves as a precursor in cascade addition-cyclization reactions with vinyl sulfonium salts to efficiently generate oxazino[4,3-a]indoles.[4]
-
Histamine H₄ Receptor Antagonists: The related 5-chloro-1H-indole-2-carboxylic acid, which can be synthesized from this compound via oxidation, is a crucial component in the synthesis of potent antagonists like 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ 7777120).[6]
-
Protein Degraders: It is commercially available and classified as a building block for protein degraders, suggesting its use in constructing PROTACs (Proteolysis Targeting Chimeras) or molecular glues.[5]
Caption: Synthetic utility and therapeutic relevance of the title compound.
Significance of the 5-Chloro-Indole Scaffold
The 5-chloro-indole moiety is a key pharmacophore in modern drug discovery.[3] Its inclusion in a molecule can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties. Derivatives have shown significant promise as:
-
Kinase Inhibitors: The scaffold is integral to the design of inhibitors for cancer-related kinases like EGFR and BRAF.[13]
-
Antiviral Agents: It is a component of inhibitors targeting viral proteins, such as the Respiratory Syncytial Virus (RSV) fusion protein.[13]
-
Antitubercular Agents: Various indole-based compounds are being investigated for their potential to inhibit targets in Mycobacterium tuberculosis.[2]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate caution. The following information is based on its GHS classification and general best practices for handling heterocyclic compounds.[7][14][15]
Table 3: GHS Hazard Classification [7]
| Hazard Class | Hazard Statement | Signal Word |
|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Warning |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |
| STOT SE 3 (Respiratory) | H335: May cause respiratory irritation | Warning |
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[15] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[16]
-
Body Protection: Wear a full-sleeved laboratory coat.
-
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[14] Avoid creating dust when weighing or transferring the solid.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5] Keep away from strong oxidizing agents.[14]
-
Spill & Disposal: In case of a spill, wear appropriate PPE and carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.
Caption: Risk assessment and safe handling workflow for the title compound.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a gateway to a vast chemical space of pharmacologically relevant molecules. Its straightforward synthesis, well-defined reactivity, and the proven value of its core scaffold make it an indispensable tool for medicinal chemists and drug discovery professionals. By understanding its properties and handling it with the requisite care, researchers can effectively leverage this compound to accelerate the development of novel therapeutics.
References
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Introduction: The Significance of the 5-Chloro-Indole Scaffold
An In-depth Technical Guide to (5-chloro-1H-indol-2-yl)methanol: Synthesis, Characterization, and Application
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and clinically approved drugs.[1][2][3] The strategic incorporation of a halogen atom, specifically chlorine at the 5-position, has been repeatedly shown to enhance the biological activity and modulate the physicochemical properties of these molecules.[1] this compound represents a foundational building block within this chemical class. Its true value lies not in its intrinsic biological activity, but in its utility as a versatile precursor for the synthesis of more complex, high-value pharmaceutical agents. The hydroxymethyl group at the 2-position provides a reactive handle for extensive derivatization, enabling researchers to systematically explore structure-activity relationships (SAR) in the pursuit of novel therapeutics, particularly in oncology and virology.[1][4]
This guide provides a comprehensive technical overview of this compound, detailing its core properties, a robust synthetic protocol, essential characterization methods, and its strategic application in modern drug discovery.
Physicochemical and Structural Properties
A precise understanding of the compound's fundamental properties is critical for its handling, reaction setup, and analytical characterization. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈ClNO | [5][6][7] |
| Molecular Weight | 181.62 g/mol | [5][6][8] |
| IUPAC Name | This compound | [5][8] |
| CAS Number | 53590-47-9 | [5][6][9] |
| Melting Point | 115-117 °C | [10] |
| Boiling Point | 393.8 ± 27.0 °C (Predicted) | [10] |
| Appearance | White to off-white crystalline solid | [4] |
| SMILES | C1=CC2=C(C=C1Cl)C=C(N2)CO | [5][8] |
| InChI Key | YXWBLLVBNCUCTI-UHFFFAOYSA-N | [5][8] |
Synthesis Protocol: Reduction of 5-Chloro-1H-indole-2-carboxylate
The most direct and reliable method for preparing this compound is through the chemical reduction of a corresponding carbonyl precursor, typically an ester such as ethyl 5-chloro-1H-indole-2-carboxylate. This precursor is readily synthesized via established methods like the Fischer indole synthesis.[11][12] The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) ensures a high-yield conversion of the ester to the primary alcohol.
Causality of Experimental Choices:
-
Reducing Agent (LiAlH₄): Chosen for its high reactivity and efficacy in reducing esters to primary alcohols. It provides a strong hydride source (H⁻) necessary for this transformation.
-
Anhydrous Solvent (THF): LiAlH₄ reacts violently with protic solvents like water and alcohols. Anhydrous tetrahydrofuran (THF) is an ideal ether solvent that is inert to the reagent and effectively solubilizes the starting material.
-
Inert Atmosphere (Nitrogen/Argon): Prevents the highly reactive LiAlH₄ from being quenched by atmospheric moisture, which would reduce the yield and create potentially hazardous hydrogen gas evolution.
-
Temperature Control (0 °C): The reaction is highly exothermic. Initial addition of LiAlH₄ at 0 °C (ice bath) is a critical safety measure to control the reaction rate and prevent runaway reactions or side product formation.
-
Quenching Procedure (Fieser Workup): The sequential addition of water, followed by aqueous sodium hydroxide, and then more water is a standardized and highly reliable method (Fieser workup) to safely quench excess LiAlH₄ and precipitate aluminum salts (Al(OH)₃) as a granular, easily filterable solid. This avoids the formation of gelatinous precipitates that can complicate product isolation.
Step-by-Step Methodology
-
Preparation: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of inert gas (N₂ or Ar) to remove all traces of moisture.
-
Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents) at 0 °C.
-
Substrate Introduction: Ethyl 5-chloro-1H-indole-2-carboxylate (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Quenching: The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of:
-
'X' mL of H₂O (where 'X' is the mass of LiAlH₄ in grams).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of H₂O.
-
-
Isolation: The resulting slurry is stirred vigorously for 30 minutes until a white, granular precipitate forms. The solid is removed by filtration through a pad of Celite®, and the filter cake is washed thoroughly with ethyl acetate.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Self-Validating Quality Control
A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound, ensuring the reliability of subsequent research.
-
¹H NMR Spectroscopy: This is the primary technique for structural confirmation. The expected spectrum in a solvent like DMSO-d₆ would show characteristic peaks for the aromatic protons (with splitting patterns influenced by the chloro-substituent), the indole N-H proton (a broad singlet), the methylene (-CH₂) protons adjacent to the hydroxyl group (a doublet), the hydroxyl (-OH) proton (a triplet, coupled to the CH₂), and the C3-H proton (a singlet or doublet).[13]
-
Mass Spectrometry (MS): This technique confirms the molecular weight. For this compound, electrospray ionization (ESI) would show a protonated molecule [M+H]⁺ at m/z 182.6. Critically, the presence of chlorine will result in a characteristic M+2 isotopic peak at m/z 184.6 with an intensity approximately one-third of the main peak, providing definitive evidence of a single chlorine atom in the structure.
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. A reverse-phase method would be employed, and the product should appear as a single major peak, with purity typically expected to be >97% for use in drug discovery applications.
Analytical Workflow Diagram
Caption: Quality control workflow for this compound.
Strategic Role in Drug Discovery
The primary value of this compound is as a versatile intermediate for constructing more complex molecules with therapeutic potential. The 5-chloro-indole scaffold is a key feature in a variety of kinase inhibitors.[1][4]
Mechanism of Action Context: Derivatives synthesized from this core can function as ATP-competitive inhibitors in the kinase domains of oncogenic proteins like EGFR and BRAF.[1] The 5-chloro substituent often occupies a key hydrophobic pocket in the ATP-binding site, enhancing binding affinity. The hydroxymethyl group at the C2 position is a critical synthetic handle that can be:
-
Oxidized to an aldehyde or carboxylic acid for amide coupling or reductive amination reactions.
-
Converted to a leaving group (e.g., a tosylate or halide) for nucleophilic substitution.
-
Used in etherification reactions.
These transformations allow for the introduction of diverse side chains and pharmacophores, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties (ADME).
Role as a Synthetic Building Block Diagram
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(5-chloro-1H-indol-2-yl)methanol structural elucidation
An In-depth Technical Guide to the Structural Elucidation of (5-chloro-1H-indol-2-yl)methanol
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a critical foundation for understanding its chemical behavior and biological activity. This guide provides a comprehensive overview of the principles and methodologies for the structural elucidation of this compound, a substituted indole of interest in medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a self-validating system for confirming the molecular structure of this target compound.
Foundational Analysis: Mass Spectrometry
Mass spectrometry is an essential first step in structural elucidation, providing the molecular weight and elemental composition of the analyte.[1] For this compound, high-resolution mass spectrometry (HRMS) is employed to distinguish its exact mass from other potential compounds with the same nominal mass.
Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₉H₈ClNO |
| Exact Mass | 181.0294 |
| Molecular Ion [M]⁺ | m/z 181/183 (approx. 3:1 ratio) |
| Major Fragment Ions | m/z 163, 152, 117 |
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a distinctive molecular ion peak cluster at m/z 181 and 183. This is due to the isotopic abundance of chlorine, with ³⁵Cl being approximately three times more abundant than ³⁷Cl. The base peak is anticipated to be at m/z 152, resulting from the loss of the hydroxymethyl radical, a common fragmentation pathway for indole-2-methanols. Another significant fragment at m/z 117 would correspond to the subsequent loss of a chlorine atom.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) or electron ionization (EI) source is used.
-
Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is acquired over a mass range of m/z 50-500.
-
Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and its isotopic pattern, which confirms the presence of chlorine. The accurate mass measurement is used to determine the elemental composition.
Caption: Predicted MS Fragmentation Pathway
Functional Group Identification: Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[2][3][4] The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H and O-H stretching of the indole and alcohol groups, respectively, as well as vibrations of the aromatic ring.
Predicted Infrared Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200-3600 | Broad, due to hydrogen bonding |
| N-H Stretch | 3300-3500 | Sharp to medium |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Multiple sharp bands |
| C-O Stretch | 1000-1260 | Strong |
| C-Cl Stretch | 600-800 | Strong |
Interpretation of the IR Spectrum
The presence of a broad band in the 3200-3600 cm⁻¹ region is indicative of the hydroxyl group's O-H stretch, while a sharper peak around 3400 cm⁻¹ corresponds to the N-H stretch of the indole ring. The aromatic and aliphatic C-H stretches will appear just above and below 3000 cm⁻¹, respectively. The fingerprint region will contain characteristic absorptions for the aromatic C=C bonds and a strong C-O stretching band.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the KBr pellet or empty ATR crystal is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands in the spectrum are assigned to their corresponding functional groups.
Definitive Structural Confirmation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure.[5][6] Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | ~11.5 | br s | - | 1H |
| H-4 | ~7.65 | d | ~2.0 | 1H |
| H-7 | ~7.35 | d | ~8.5 | 1H |
| H-6 | ~7.05 | dd | ~8.5, 2.0 | 1H |
| H-3 | ~6.40 | s | - | 1H |
| -CH₂OH | ~4.70 | d | ~5.0 | 2H |
| -CH₂OH | ~5.30 | t | ~5.0 | 1H |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140 |
| C-7a | ~135 |
| C-3a | ~128 |
| C-5 | ~125 |
| C-4 | ~121 |
| C-6 | ~120 |
| C-7 | ~113 |
| C-3 | ~101 |
| -CH₂OH | ~57 |
Interpretation of the NMR Spectra
The ¹H NMR spectrum is expected to show a downfield broad singlet for the N-H proton. The aromatic region will display signals for the three protons on the benzene ring, with their multiplicities and coupling constants consistent with a 1,2,4-trisubstituted pattern. A key feature will be the singlet for the H-3 proton, indicating substitution at the C-2 position. The methylene protons of the hydroxymethyl group will appear as a doublet coupled to the hydroxyl proton, which itself will be a triplet.
The ¹³C NMR spectrum will show nine distinct signals. The carbon attached to the chlorine (C-5) and the carbons of the pyrrole ring (C-2 and C-3) will have characteristic chemical shifts. The upfield signal around 57 ppm will correspond to the methylene carbon of the hydroxymethyl group.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.[7]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is performed.
-
For ¹³C NMR, a proton-decoupled experiment is run to obtain singlets for all carbon atoms.
-
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS (0.00 ppm). The integration, multiplicities, and coupling constants are analyzed to assign the signals to the respective protons and carbons.
Caption: Integrated Workflow for Structural Elucidation
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the elemental composition and molecular weight. IR spectroscopy identifies the key functional groups, and NMR spectroscopy reveals the precise connectivity of the atoms. Together, these methods provide a robust and self-validating approach to confirm the identity and structure of the target molecule, a critical step in its further development for scientific and pharmaceutical applications.
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solubility of (5-chloro-1H-indol-2-yl)methanol in organic solvents
An In-Depth Technical Guide to the Solubility of (5-chloro-1H-indol-2-yl)methanol in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic building block in medicinal chemistry. By dissecting its molecular structure and the interplay of intermolecular forces, we will establish a theoretical solubility profile across a range of common organic solvents. This guide further provides robust, step-by-step experimental protocols for researchers to validate these predictions and accurately determine solubility in a laboratory setting, ensuring the seamless progression of research and development endeavors.
Molecular and Physicochemical Analysis of this compound
Understanding the solubility of a compound begins with a thorough analysis of its structure. This compound (C₉H₈ClNO) is a substituted indole, a privileged scaffold in drug discovery. Its solubility is not governed by a single feature but by the collective contributions of its distinct functional groups.
Molecular Structure:
-
Indole Ring System: The bicyclic aromatic indole core is largely non-polar and hydrophobic, capable of engaging in π-π stacking and van der Waals interactions.
-
Hydroxymethyl Group (-CH₂OH): This is a highly polar functional group. The oxygen atom acts as a hydrogen bond acceptor, while the hydroxyl proton is a hydrogen bond donor. This group is the primary driver of solubility in polar solvents.
-
Indole N-H Group: The nitrogen-bound proton is also a hydrogen bond donor, contributing to interactions with polar, hydrogen-bond accepting solvents.
-
Chloro Group (-Cl): The chlorine atom at the 5-position is electronegative, introducing a dipole moment. It moderately increases the molecule's polarity and its overall lipophilicity, slightly favoring solubility in non-polar organic solvents compared to its non-chlorinated analog.[1][2]
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4][5] A solute dissolves best in a solvent that has similar intermolecular forces. Given the presence of both polar (hydroxyl, N-H) and non-polar (indole ring) regions, this compound is an amphiphilic molecule. This duality suggests it will exhibit a nuanced solubility profile, favoring polar solvents but not being entirely insoluble in less polar environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO | [6][7] |
| Molecular Weight | 181.62 g/mol | [6][7] |
| XLogP3 | 1.4 | [6] |
| Hydrogen Bond Donors | 2 (from -OH and -NH) | [6] |
| Hydrogen Bond Acceptors | 2 (from -OH and indole N) | [6] |
The XLogP3 value of 1.4 indicates a relatively balanced lipophilic and hydrophilic character, further supporting the prediction of solubility in a range of polar organic solvents.[6]
Predicted Solubility Profile
While empirical data is the gold standard, a predicted profile grounded in chemical principles provides an invaluable starting point for solvent screening. Solvents are broadly classified as non-polar, polar aprotic, and polar protic, based on their dielectric constant and ability to donate hydrogen bonds.[4][8][9]
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Class | Dielectric Constant (ε) | Predicted Solubility | Rationale for Prediction |
| Hexane | Non-polar | 1.9 | Insoluble | Dominated by weak van der Waals forces, which are insufficient to overcome the strong hydrogen bonding network of the solute molecules. |
| Toluene | Non-polar (Aromatic) | 2.4 | Low / Sparingly Soluble | π-π stacking interactions between toluene and the indole ring may allow for minimal dissolution, but the polar groups limit solubility. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Moderately Soluble | DCM's dipole can interact with the polar groups of the solute, but its inability to accept hydrogen bonds limits high solubility. |
| Diethyl Ether | Non-polar | 4.3 | Low / Sparingly Soluble | The ether oxygen can act as a weak hydrogen bond acceptor, but the overall non-polar character of the solvent is a limiting factor. |
| Ethyl Acetate | Polar Aprotic | 6.0 | Moderately Soluble | The ester carbonyl group is a good hydrogen bond acceptor, facilitating interaction with the solute's -OH and N-H groups. |
| Acetone | Polar Aprotic | 21 | Soluble | A strong hydrogen bond acceptor with a significant dipole moment, capable of effectively solvating the polar functional groups. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Soluble | Highly polar and can accept hydrogen bonds, making it effective at dissolving the solute. |
| Dimethylformamide (DMF) | Polar Aprotic | 38 | Highly Soluble | A powerful polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Highly Soluble | One of the most potent polar aprotic solvents; its sulfoxide group is a very strong hydrogen bond acceptor. |
| Isopropanol | Polar Protic | 18 | Soluble | Can act as both a hydrogen bond donor and acceptor, effectively solvating all polar functionalities of the solute. |
| Ethanol | Polar Protic | 24.5 | Soluble | Similar to isopropanol, its ability to form extensive hydrogen bonds makes it a good solvent choice. |
| Methanol | Polar Protic | 33 | Highly Soluble | The most polar of the common alcohols, its small size and strong hydrogen bonding capacity make it an excellent solvent for this molecule. |
| Water | Polar Protic | 80.1 | Low / Sparingly Soluble | While the molecule has hydrogen bonding capability, the large, non-polar indole ring system significantly reduces its aqueous solubility. |
Experimental Protocol for Solubility Determination
Theoretical predictions must be confirmed through empirical testing. The following protocols offer a systematic approach to determining solubility, from rapid qualitative assessment to a more precise semi-quantitative measurement.
Protocol 1: Qualitative Solubility Assessment
Objective: To rapidly determine if a compound is soluble, sparingly soluble, or insoluble in a given solvent at room temperature.
Methodology:
-
Preparation: Add approximately 5-10 mg of this compound to a clean, dry 13x100 mm test tube.
-
Solvent Addition: Add the chosen solvent dropwise (approximately 0.25 mL at a time) to the test tube.
-
Mixing: After each addition, vortex or vigorously shake the test tube for 30-60 seconds to facilitate dissolution.[3][10]
-
Observation: Visually inspect the solution against a contrasting background. The absence of any solid particles indicates that the compound is "soluble." If solid remains after adding a total of 1 mL of solvent, the compound is likely "sparingly soluble" or "insoluble."
-
Causality Check: For compounds that appear insoluble, gentle warming or sonication can be applied. If the compound dissolves with heat and then precipitates upon cooling, this indicates that solubility is temperature-dependent and suggests potential for recrystallization.
Protocol 2: Semi-Quantitative Solubility Determination (Shake-Flask Method)
Objective: To obtain an estimated concentration of a saturated solution (e.g., in mg/mL), providing a more quantitative measure of solubility. This method is time-consuming but considered a reliable standard.[11]
Methodology:
-
Preparation: Add an excess amount of this compound to a vial (e.g., 20 mg of solid to 2 mL of solvent). The key is to ensure undissolved solid will remain at equilibrium.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. This extended time is critical to ensure the solution is truly saturated.[11]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed until the excess solid has settled. To ensure no suspended particles remain, centrifuge the vial.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.
-
Solvent Removal: Place the supernatant in a pre-weighed vial and remove the solvent under a stream of nitrogen or in a vacuum centrifuge.
-
Quantification: Once the solvent is fully evaporated, weigh the vial containing the dried solute.
-
Calculation:
-
Solubility (mg/mL) = (Final Vial Weight - Initial Vial Weight) / Volume of Supernatant Taken
-
Trustworthiness Note: This protocol's self-validating nature comes from the visual confirmation of excess solid throughout the equilibration period, which guarantees that the sampled supernatant is a saturated solution.
Visualization of the Solvent Selection Workflow
For a researcher in drug development, choosing the right solvent is a decision-making process that depends on the intended application. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for application-specific solvent selection.
Conclusion
This compound presents a classic case of an amphiphilic molecule whose solubility is dictated by a balance of polar, hydrogen-bonding groups and a non-polar aromatic system. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol, due to strong hydrogen bonding and dipole interactions. Conversely, it will exhibit poor solubility in non-polar solvents like hexane. The provided experimental protocols serve as a reliable guide for researchers to empirically validate these predictions and generate the precise data needed for process optimization, formulation development, and successful synthesis campaigns.
References
- Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- University of California, Irvine (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown (n.d.).
- Wikipedia (2026). Solvent.
- Chemistry LibreTexts (2023). Polar Protic and Aprotic Solvents.
- Khan Academy (n.d.). Solubility of organic compounds.
- Cengage Learning (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Master Organic Chemistry (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Unknown (n.d.). Polarity of Solvents.
- National Center for Biotechnology Information (n.d.). This compound. PubChem.
- ChemicalBook (n.d.). This compound.
- Lean Think (2021). Polarity and Solubility of Organic Molecules. YouTube.
- J&K Scientific (n.d.). (5-Chloro-1H-indol-2-yl)-methanol, 98%.
- Sigma-Aldrich (n.d.). This compound.
- Oakwood Chemical (n.d.). This compound, min 97%, 1 gram.
- ChemicalBook (n.d.). This compound(53590-47-9) 1 H NMR.
- National Center for Biotechnology Information (n.d.). (1H-indol-2-yl)methanol. PubChem.
- National Center for Biotechnology Inform
- Amadis Chemical (n.d.). This compound.
- BenchChem (2025). An In-depth Technical Guide to the Chemical Properties of 5-chloro-3-ethyl-2-methyl-1H-indole.
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spectroscopic data for (5-chloro-1H-indol-2-yl)methanol
An In-depth Technical Guide to the Spectroscopic Characterization of (5-chloro-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a halogenated indole derivative of significant interest in medicinal chemistry due to the prevalence of the indole scaffold in pharmacologically active compounds. Unambiguous structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides a comprehensive analysis of the core spectroscopic data required for the definitive characterization of this molecule. As a self-validating framework, this document integrates predictive data based on established chemical principles with detailed, field-proven protocols for data acquisition. We will explore Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data, explaining the causal relationships between the molecular structure and its spectral output.
The this compound Molecule: Structure and Significance
The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. The introduction of a chlorine atom at the C5 position and a hydroxymethyl group at the C2 position functionalizes the core, providing vectors for further synthetic modification or for modulating biological activity. Accurate characterization is the foundational step upon which all subsequent research is built.
The molecular structure and standard atom numbering for this compound are presented below. This numbering system will be used throughout this guide for spectral assignments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
¹H NMR Analysis: Interpretation and Rationale
The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. For this compound, the spectrum is defined by signals from the indole N-H, the aromatic protons on the benzene and pyrrole rings, and the aliphatic protons of the hydroxymethyl group. The electron-withdrawing nature of the chlorine atom at C5 significantly influences the chemical shifts of adjacent protons, serving as a key diagnostic feature.[1]
Expert Insight: The N-H proton signal is typically broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent. Its chemical shift is highly sensitive to solvent and concentration.[1] The protons on the chlorinated benzene ring (H4, H6, H7) exhibit a predictable splitting pattern based on their ortho, meta, and para relationships.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| N1-H | ~11.5 | br s | - | Acidic proton, broad due to quadrupole coupling and exchange. |
| H7 | ~7.55 | d | J = 8.7 | Ortho coupling to H6. Deshielded by proximity to the pyrrole ring. |
| H4 | ~7.65 | d | J = 2.0 | Meta coupling to H6. Deshielded by the anisotropic effect of the C5-Cl bond. |
| H6 | ~7.10 | dd | J = 8.7, 2.0 | Ortho coupling to H7 and meta coupling to H4. |
| H3 | ~6.40 | s | - | Proton on the electron-rich pyrrole ring. |
| C8-H₂ | ~4.70 | s | - | Methylene protons adjacent to an aromatic ring and an oxygen atom. |
| O9-H | ~5.20 | t | ~5.5 | Hydroxyl proton, often exchanges with water; coupling to CH₂ may be observed. |
¹³C NMR Analysis: Interpretation and Rationale
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts are influenced by hybridization, substituent effects, and aromaticity. The carbon attached to the chlorine (C5) and the carbons of the pyrrole ring (C2, C3) are particularly diagnostic.[1]
Expert Insight: The C2 carbon, being attached to both the heteroaromatic nitrogen and the hydroxymethyl group, is expected to be significantly downfield. The C5 carbon, directly bonded to chlorine, will also have a characteristic chemical shift around 125 ppm.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2 | ~140.0 | Attached to electronegative N and the C8-O9 group. |
| C7a | ~135.5 | Bridgehead carbon adjacent to nitrogen. |
| C3a | ~129.0 | Bridgehead carbon. |
| C5 | ~125.5 | Directly attached to the electronegative chlorine atom. |
| C4 | ~122.0 | Aromatic carbon, influenced by adjacent C5-Cl. |
| C6 | ~120.5 | Aromatic carbon. |
| C7 | ~113.0 | Aromatic carbon shielded by the inductive effect of N1. |
| C3 | ~101.5 | Electron-rich carbon on the pyrrole ring. |
| C8 (CH₂) | ~58.0 | Aliphatic carbon attached to an oxygen atom. |
Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data. Trustworthiness is established by using an internal standard for accurate chemical shift referencing.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For DMSO-d₆, the residual solvent peak at δ ~2.50 ppm can also be used for referencing.[2]
-
Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters: Employ a standard single-pulse sequence (e.g., 'zg30'). Set the spectral width to ~16 ppm, acquisition time to 2-4 seconds, and relaxation delay (D1) to 2-5 seconds to allow for full relaxation of all protons.
-
-
¹³C NMR Acquisition:
-
Acquisition Parameters: Use a proton-decoupled pulse program (e.g., 'zgpg30'). Set the spectral width to ~240 ppm. A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, key diagnostic peaks arise from the O-H, N-H, C-H, C=C, C-O, and C-Cl bonds.
Interpretation of Key Vibrational Modes
The high-frequency region of the IR spectrum (>2500 cm⁻¹) is dominated by stretching vibrations of bonds to hydrogen. The O-H stretch of the alcohol and the N-H stretch of the indole are the most prominent features here.
Expert Insight: The O-H stretching band is typically very broad (e.g., 3500-3200 cm⁻¹) due to extensive hydrogen bonding.[3] The indole N-H stretch is generally sharper and appears around 3400 cm⁻¹.[4] These two peaks may overlap. The aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region confirm the presence of the indole ring system.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (ν, cm⁻¹) | Vibrational Mode | Intensity | Rationale |
|---|---|---|---|
| 3500 - 3200 | O-H stretch (alcohol) | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups.[5] |
| ~3400 | N-H stretch (indole) | Medium, Sharp | Typical for the N-H bond in the indole ring.[4] |
| 3100 - 3000 | C-H stretch (aromatic) | Medium | Confirms sp² C-H bonds of the indole ring. |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium | Confirms sp³ C-H bonds of the CH₂ group. |
| 1620 - 1450 | C=C stretch (aromatic) | Medium-Strong | Multiple bands confirming the indole aromatic system.[4] |
| ~1220 | C-O stretch (alcohol) | Strong | Characteristic of a primary alcohol C-O bond. |
| ~800 | C-Cl stretch | Strong | Expected in the fingerprint region for an aryl chloride. |
Protocol for FT-IR Data Acquisition
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Place a small amount of the crystalline sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: Perform an ATR correction if necessary and label the key peaks corresponding to the functional groups.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. The fragmentation pattern observed offers further structural confirmation.
Molecular Ion and Isotopic Pattern Analysis
The molecular formula of this compound is C₉H₈ClNO.[6] Its monoisotopic mass is 181.02944 Da.
Expert Insight: A critical feature in the mass spectrum will be the isotopic signature of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1.[7] Observing this pattern is definitive proof of the presence of one chlorine atom.
Table 4: Predicted HRMS Molecular Ion Data
| Ion | Calculated m/z | Description |
|---|---|---|
| [M]⁺ (³⁵Cl) | 181.02944 | Molecular ion containing the ³⁵Cl isotope. |
| [M+2]⁺ (³⁷Cl) | 183.02649 | Molecular ion containing the ³⁷Cl isotope. |
| Relative Intensity | ~3:1 | Characteristic isotopic abundance ratio for one chlorine atom. |
Predicted Fragmentation Pathway
Under ionization conditions (e.g., Electron Ionization), the molecular ion can fragment in predictable ways. For this molecule, two primary fragmentation pathways are expected: alpha-cleavage and dehydration.[7][8]
-
Alpha-Cleavage: The bond between the indole ring (C2) and the hydroxymethyl carbon (C8) can break, leading to a stable 5-chloro-1H-indole radical cation.
-
Loss of Water (Dehydration): The molecular ion can lose a molecule of water (18 Da), a common fragmentation pathway for alcohols.
Caption: Predicted primary fragmentation pathways for this compound.
Protocol for HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition (ESI-TOF Example):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Use an internal calibrant (lock mass) to ensure high mass accuracy throughout the run.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the isotopic pattern and identify major fragment ions.
Summary of Spectroscopic Data
This table provides a consolidated overview of the key analytical data for this compound.
Table 5: Consolidated Spectroscopic Data Summary
| Technique | Parameter | Key Expected Values |
|---|---|---|
| HRMS | [M]⁺ (³⁵Cl) | m/z 181.02944 |
| Isotopic Pattern | M+2 peak at m/z 183.02649 (~33% intensity of M⁺) | |
| ¹H NMR | N1-H | ~11.5 ppm (br s) |
| Aromatic-H | 7.65-7.10 ppm (d, dd) | |
| CH₂-H | ~4.70 ppm (s) | |
| ¹³C NMR | Aromatic-C | 140-101 ppm |
| **Aliphatic-C (CH₂) ** | ~58.0 ppm | |
| FT-IR | O-H / N-H stretch | 3500-3200 cm⁻¹ (broad/sharp) |
| C=C stretch | 1620-1450 cm⁻¹ |
| | C-O stretch | ~1220 cm⁻¹ |
References
- ResearchGate. (n.d.). FT-IR spectrum of control indole. ResearchGate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. ResearchGate.
- Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
- ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- ResearchGate. (n.d.). FTIR spectrum of liquid methanol CH3OH. ResearchGate.
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predicted 1H NMR spectrum of (5-chloro-1H-indol-2-yl)methanol
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of (5-chloro-1H-indol-2-yl)methanol
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For professionals in medicinal chemistry and drug development, a precise understanding of spectral data is fundamental to confirming molecular identity, purity, and conformation. This guide provides a comprehensive, in-depth analysis of the predicted ¹H NMR spectrum for this compound, a substituted indole derivative of interest. By dissecting the constituent electronic and structural effects of the chloro and hydroxymethyl substituents on the core indole scaffold, we will establish a robust prediction of chemical shifts, multiplicities, and coupling constants. This document serves not only as a predictive reference but also as a methodological guide, detailing the causality behind spectral phenomena and providing a validated protocol for experimental verification.
Introduction: The Indole Scaffold in Spectroscopic Analysis
The indole ring system is a ubiquitous feature in biologically active compounds and pharmaceuticals. Its unique electronic properties and multiple sites for substitution make it a privileged scaffold in drug design. Consequently, the unambiguous characterization of substituted indoles is a critical step in synthetic and medicinal chemistry. ¹H NMR spectroscopy provides a detailed fingerprint of the proton environment within a molecule, revealing insights into electronic density, spatial relationships, and molecular connectivity.
This guide focuses on this compound, a molecule featuring two key substitutions on the indole core: an electron-withdrawing chlorine atom on the benzene ring and a hydroxymethyl group on the pyrrole ring. Understanding how these groups perturb the magnetic environments of the indole protons is key to accurately interpreting its spectrum.
Molecular Structure and Proton Environments
To predict the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in this compound. The standard IUPAC numbering for the indole ring is used for proton assignments.
Figure 2: Standard workflow for ¹H NMR spectrum acquisition and verification.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquire Spectrum: Acquire a standard ¹H NMR spectrum. A spectral width of 16 ppm and 16 to 32 scans should be sufficient.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Referencing: Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.
-
Verification (D₂O Exchange): To confirm the N-H and O-H signals, carefully remove the NMR tube, add 1-2 drops of deuterium oxide (D₂O), shake gently to mix, and re-acquire the ¹H spectrum. The signals corresponding to the N-H and O-H protons will diminish or disappear due to proton-deuterium exchange.
Conclusion
This guide provides a detailed, mechanistically grounded prediction of the ¹H NMR spectrum of this compound. By systematically evaluating the electronic effects of the chloro and hydroxymethyl substituents, we have assigned chemical shifts and coupling constants for all seven unique proton environments. The provided summary table and experimental protocol offer a robust framework for researchers to identify this molecule and validate the predicted data, reinforcing the power of NMR spectroscopy as a cornerstone of chemical analysis in modern drug discovery and development.
References
- Benchchem. (2025).
- Pappalardo, J. A., & Kuck, A. M. (1962). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Annals of the New York Academy of Sciences, 10(2), 969-977.
- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
- ResearchGate. (n.d.). On NH NMR Chemical Shifts, Part I.
- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Long range coupling.
- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
- ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
- The Organic Chemistry Tutor. (2020, September 2). Draw the 1H NMR Spectrum of Ethanol (CH3CH2OH, C2H6O). YouTube.
A Technical Guide to the Stability of (5-chloro-1H-indol-2-yl)methanol Under Acidic Conditions
Senior Application Scientist Note: This document provides an in-depth analysis of the chemical stability of (5-chloro-1H-indol-2-yl)methanol in acidic environments. In the absence of extensive, publicly available empirical data for this specific molecule, this guide synthesizes established principles of indole chemistry, reaction mechanisms of analogous compounds, and standard pharmaceutical forced degradation methodologies. The insights herein are intended to empower researchers, scientists, and drug development professionals to anticipate degradation pathways, design robust stability studies, and develop stable formulations.
Introduction: The Significance of Indole Stability in Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-cancer and anti-viral applications.[1] this compound is a representative of the indol-2-ylmethanol class of compounds, which are valuable synthetic intermediates.[2][3][4] However, the electron-rich nature of the indole ring system renders it susceptible to degradation, particularly under acidic conditions, which are commonly encountered during synthesis, formulation, and in physiological environments like the stomach.[5]
Understanding the acid-lability of this molecule is paramount for:
-
Predicting Shelf-Life: Ensuring the drug substance maintains its identity, strength, quality, and purity over time.
-
Formulation Development: Designing stable dosage forms that protect the active pharmaceutical ingredient (API) from degradation.
-
Identifying Degradants: Characterizing potential impurities that may arise during manufacturing or storage, which is a key regulatory requirement for safety assessment.[6][7][8][9]
This guide will elucidate the mechanistic underpinnings of acid-catalyzed degradation for this compound, discuss the electronic influence of its substituents, and provide a comprehensive framework for its experimental stability assessment.
The Mechanistic Pathway of Acid-Catalyzed Degradation
The instability of indol-2-ylmethanols in acidic media is not a simple hydrolysis but rather a complex series of reactions initiated by the protonation of the indole ring. The most probable degradation pathway involves the formation of dimers and higher-order oligomers.
Step 1: Protonation of the Indole Ring
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack by protons (H⁺).[5] While protonation can occur at several positions, the C3 position is the most common site of protonation due to the formation of a resonance-stabilized indoleninium cation.[5]
Step 2: Formation of the Key Electrophilic Intermediate
The initially formed indoleninium cation is in equilibrium with other resonance structures. The crucial step for this class of molecules is the acid-catalyzed elimination of the hydroxyl group (-OH) as a water molecule. This generates a highly stabilized carbocation, an indol-2-ylmethyl cation, which is the key electrophilic intermediate responsible for subsequent reactions. This intermediate is stabilized by resonance delocalization of the positive charge throughout the indole ring system.
Step 3: Electrophilic Attack and Dimerization
The highly electrophilic indol-2-ylmethyl cation will readily react with any available nucleophile. In a solution containing an excess of the starting material, the most abundant nucleophile is the electron-rich C3 position of another this compound molecule. This nucleophilic attack results in the formation of a C-C bond, yielding a di(indol-2-yl)methane-type dimer. This mechanism is analogous to the well-documented acid-catalyzed self-condensation of indole-3-carbinol, which forms 3,3'-diindolylmethane (DIM) and various trimers.[10][11][12][13]
Diagram 1: Proposed mechanism for acid-catalyzed dimerization.
Further reactions with the electrophilic intermediate can lead to the formation of trimers and higher-order oligomers, resulting in a complex mixture of degradation products.[10][14]
The Influence of the 5-Chloro Substituent
The stability of the indole ring is significantly modulated by its substituents. The chlorine atom at the C5 position is an electron-withdrawing group (EWG) primarily through its inductive effect.[15][16]
-
Deactivation of the Ring: The chloro group reduces the overall electron density of the indole nucleus. This deactivation makes the initial protonation step (Step 1) less favorable compared to an unsubstituted indole.[17][18]
-
Enhanced Stability: By disfavoring the initial electrophilic attack by a proton, the 5-chloro substituent is predicted to confer greater stability to the molecule under acidic conditions relative to its non-halogenated counterpart.
Therefore, while this compound is expected to be susceptible to acid-catalyzed degradation, it should be more resilient than indole-2-methanol itself.
Experimental Design: Forced Degradation Studies
To empirically determine the stability profile, a forced degradation study is essential.[6][8] This involves intentionally stressing the molecule under conditions more severe than those it would encounter during normal handling or storage to generate the likely degradation products.[9]
Stress Conditions
A systematic approach involves varying acid concentration, temperature, and time. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify major degradants without completely consuming the parent compound.[9]
| Parameter | Condition 1 (Mild) | Condition 2 (Moderate) | Condition 3 (Harsh) | Rationale |
| Acid | 0.01 M HCl | 0.1 M HCl | 1 M HCl or 0.5 M H₂SO₄ | To assess stability across a range of pH values relevant to formulation and physiological conditions. |
| Temperature | Ambient (25 °C) | 50 °C | 70 °C | To evaluate the kinetic effect of temperature on the degradation rate. |
| Time Points | 2, 6, 12, 24 hours | 1, 4, 8, 16 hours | 0.5, 1, 2, 4 hours | To establish the degradation kinetics and identify primary versus secondary degradants. |
| Control | Sample in solvent (no acid) | Sample in solvent (no acid) | Sample in solvent (no acid) | To ensure that degradation is acid-catalyzed and not due to solvent or temperature effects alone. |
Detailed Experimental Protocol
The following protocol outlines a self-validating system for assessing acid stability using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Stock Solution:
- Accurately weigh approximately 10 mg of this compound.
- Dissolve in a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Ensure complete dissolution.
2. Stress Sample Preparation:
- For each condition, transfer a known volume of the stock solution into a vial.
- Add the specified aqueous acid solution to achieve the target final concentration of the drug substance (e.g., 0.1 mg/mL).
- Prepare a control sample by adding pure water instead of the acid solution.
- Incubate the vials at the designated temperature for the specified time points.
3. Sample Quenching and Analysis:
- At each time point, withdraw an aliquot of the stressed sample.
- Immediately neutralize the acid by adding an equimolar amount of a suitable base (e.g., NaOH) or by diluting into a buffered mobile phase to stop the degradation reaction.
- Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC-UV Method:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is a common starting point for indole derivatives.[19]
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of approximately 270-280 nm, or as determined by a UV scan of the parent compound.[20]
- Injection Volume: 10 µL.
5. Identification of Degradants:
- For samples showing significant degradation, use a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system to obtain the mass-to-charge ratio (m/z) of the degradation products. The expected dimer would have a molecular weight corresponding to two parent molecules minus one water molecule.
- If necessary, isolate the major degradants using preparative HPLC for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
// Nodes
A[label="Prepare 1 mg/mL Stock Solution\nin Acetonitrile"];
B[label="Aliquot Stock & Add Acid\n(e.g., 0.1 M HCl)"];
C [label="Incubate at Controlled Temp\n(e.g., 50°C)"];
D [label="Sample at Time Points\n(e.g., 1, 4, 8h)"];
E [label="Neutralize & Dilute Sample\n(Quench Reaction)"];
F [label="Analyze by HPLC-UV\n(Quantify Degradation)"];
G [label="Peak Purity & Mass Balance Analysis"];
H [label="Characterize Degradants\n(LC-MS, NMR)"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
F -> H [style=dashed, label="If degradation > 5%"];
}
Diagram 2: Experimental workflow for a forced degradation study.
Conclusion and Implications
Based on fundamental chemical principles, this compound is predicted to be susceptible to degradation under acidic conditions. The primary degradation pathway is likely an acid-catalyzed self-condensation to form dimers and higher-order oligomers, initiated by protonation at the C3 position. The presence of the electron-withdrawing 5-chloro substituent is expected to afford a degree of stabilization compared to the parent indole-2-methanol.
For drug development professionals, this necessitates careful consideration during formulation to avoid acidic excipients and to ensure adequate protection if oral administration is intended. The forced degradation protocols outlined in this guide provide a robust framework for quantifying this liability and for identifying and characterizing the resulting degradants, thereby ensuring the development of a safe, stable, and efficacious final drug product.
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- Forced Degrad
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An In-Depth Technical Guide to the Degradation Pathways of (5-chloro-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-chloro-1H-indol-2-yl)methanol is a key heterocyclic compound utilized in the synthesis of various pharmaceutical agents. Understanding its degradation profile is paramount for ensuring drug stability, efficacy, and safety. This technical guide provides a comprehensive analysis of the potential degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis. By synthesizing established principles of indole chemistry with proven insights from forced degradation studies, this document offers a predictive framework for the degradation products and the underlying reaction mechanisms. Detailed experimental protocols for conducting forced degradation studies and robust analytical methodologies for the identification and quantification of degradants are also presented. This guide is intended to be an essential resource for researchers and professionals involved in the development and quality control of pharmaceuticals derived from this indole scaffold.
Introduction: The Significance of this compound in Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] this compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. The presence of the chloro-substituent at the 5-position and the hydroxymethyl group at the 2-position imparts specific physicochemical properties that can influence its reactivity and stability.
Forced degradation studies are a regulatory requirement and a critical component of the drug development process.[2][3] They provide invaluable insights into the intrinsic stability of a drug substance, help to elucidate potential degradation pathways, and are essential for the development and validation of stability-indicating analytical methods.[4] This guide will explore the predicted degradation pathways of this compound based on the known reactivity of the indole ring system and the influence of its substituents.
Predicted Degradation Pathways
The degradation of this compound is anticipated to proceed through several key pathways, including hydrolysis, oxidation, and photolysis. The electron-rich nature of the indole ring, coupled with the reactivity of the hydroxymethyl group, dictates its susceptibility to these degradation routes.
Hydrolytic Degradation: A Tale of Two pH Extremes
The stability of the indole ring is significantly influenced by pH.[5]
2.1.1. Acid-Catalyzed Degradation
Under acidic conditions, the indole nucleus is susceptible to protonation, primarily at the C3 position, leading to the formation of a reactive indoleninium cation.[6] This intermediate can then undergo several reactions. For this compound, two primary acid-catalyzed degradation pathways are proposed:
-
Dimerization/Polymerization: The electrophilic indoleninium ion can be attacked by a neutral molecule of this compound, leading to the formation of dimeric and potentially polymeric degradation products. This is a common degradation pathway for many indoles in acidic media.[6]
-
Dehydration: The 2-hydroxymethyl group can undergo acid-catalyzed dehydration to form a reactive quinone methide-like intermediate. This intermediate can then be attacked by nucleophiles present in the medium or polymerize.
Caption: Predicted acid-catalyzed degradation pathways.
2.1.2. Base-Catalyzed Degradation
The indole ring is generally more stable under basic conditions.[6] The primary reaction is the deprotonation of the indole nitrogen (N-H) to form an indolyl anion. This anion is resonance-stabilized and less prone to degradation. Significant degradation is typically not expected unless harsh conditions (high pH and temperature) are employed.[6] Under such forcing conditions, the molecule could become susceptible to oxidation.
Caption: Predicted reaction under basic conditions.
Oxidative Degradation: A Multi-faceted Pathway
The electron-rich indole nucleus and the primary alcohol functionality make this compound susceptible to oxidative degradation.
2.2.1. Oxidation of the Pyrrole Ring
Oxidation of the indole ring can lead to a variety of products. Common oxidative degradation pathways for indoles involve initial oxidation at the C2-C3 double bond.[7] This can lead to the formation of 2-oxindoles and subsequently isatins.
2.2.2. Oxidation of the 2-Hydroxymethyl Group
The primary alcohol at the 2-position is a prime target for oxidation.[2] Depending on the strength of the oxidizing agent and reaction conditions, it can be oxidized to the corresponding aldehyde (5-chloro-1H-indole-2-carbaldehyde) and further to the carboxylic acid (5-chloro-1H-indole-2-carboxylic acid).[3][8]
Caption: Predicted oxidative degradation pathways.
Photolytic Degradation: The Impact of Light
Indole and its derivatives are known to be light-sensitive.[5] Exposure to light, particularly UV radiation, can induce photolytic degradation. For chlorinated aromatic compounds, photodegradation can proceed via homolytic cleavage of the carbon-halogen bond.[9] It is plausible that under photolytic stress, this compound could undergo dechlorination to form (1H-indol-2-yl)methanol. Additionally, photo-oxidation can lead to the formation of similar products as seen in chemical oxidation.
Caption: Predicted photolytic degradation pathways.
Experimental Design for Forced Degradation Studies
A systematic approach to forced degradation is crucial to identify all potential degradation products.[10] The following protocols are designed as a starting point and should be optimized based on the observed stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
Materials and Reagents
-
This compound (of known purity)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC-grade acetonitrile, methanol, and water
-
Suitable buffers (e.g., phosphate, acetate)
-
Inert organic co-solvents (e.g., DMSO, if required for solubility)[11]
General Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For each stress condition, transfer a known volume of the stock solution into a vial and add the stressor.
-
Include a control sample (API solution without the stressor) for each condition.
-
Store the stressed samples and controls under the specified conditions for a defined period.
-
At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Stress Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the API solution with an equal volume of 0.1 M HCl. If no degradation is observed, use 1 M HCl and/or heat at 60-80°C.[12] |
| Base Hydrolysis | Mix the API solution with an equal volume of 0.1 M NaOH. If no degradation is observed, use 1 M NaOH and/or heat at 60-80°C.[12] |
| Oxidation | Mix the API solution with an equal volume of 3% H₂O₂. If no degradation is observed, use 30% H₂O₂ and/or heat at 60-80°C.[10] |
| Thermal Degradation | Store the solid API and a solution of the API at 60-80°C. For the solid, also consider exposure to humidity (e.g., 75% RH).[12] |
| Photolytic Degradation | Expose the API solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A dark control should be protected from light. |
Analytical Methodologies for Degradation Monitoring
A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products.[14]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most common technique for stability-indicating assays.
4.1.1. Method Development Strategy
-
Column Selection: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized for peak shape and resolution.
-
Detection Wavelength: The detection wavelength should be selected based on the UV spectrum of this compound to ensure adequate sensitivity for both the parent compound and its degradants. A photodiode array (PDA) detector is highly recommended to assess peak purity.
4.1.2. Example HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | 220 nm and 280 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the identification and structural elucidation of unknown degradation products.[15] By coupling the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, it is possible to determine the molecular weight and fragmentation patterns of the degradants, which aids in their structural identification.
Conclusion
The degradation of this compound is a complex process influenced by various environmental factors. This guide has outlined the predicted degradation pathways under hydrolytic, oxidative, and photolytic stress conditions. The primary sites of degradation are anticipated to be the electron-rich indole nucleus and the reactive 2-hydroxymethyl group. A thorough understanding of these pathways, facilitated by well-designed forced degradation studies and robust analytical methods, is indispensable for the development of stable and safe pharmaceutical products containing this important molecular scaffold. The provided experimental protocols and analytical strategies serve as a solid foundation for researchers to build upon in their specific drug development programs.
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Introduction: The Central Role of Indolylmethanols in Modern Chemistry
An In-depth Technical Guide to the Synthetic Routes for Substituted Indolylmethanols
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Within this class of compounds, substituted indolylmethanols have emerged as exceptionally versatile synthetic intermediates.[2][3][4] These molecules, characterized by a hydroxymethyl group attached to the indole ring, serve as pivotal precursors for a vast array of more complex structures, including the medicinally significant bis(indolyl)methanes (BIMs).[5][6]
Indolylmethanols, particularly 2-indolylmethanols and 3-indolylmethanols, are not merely stable products but are often employed as platform molecules.[1][2] Under acidic conditions, they readily dehydrate to form stabilized carbocation or vinyliminium ion intermediates.[7][8][9] This reactivity allows them to act as electrophiles, engaging in a wide range of catalytic enantioselective substitutions and cyclizations, thereby enabling the construction of complex, chiral indole-containing frameworks.[4] This guide provides a comprehensive review of the core synthetic strategies for accessing substituted indolylmethanols, offering field-proven insights for researchers in organic synthesis and drug development.
Core Synthetic Strategies
The synthesis of indolylmethanols can be broadly approached from two directions: the functionalization of a pre-formed indole core or the construction of the indole ring itself with the methanol moiety already in place. This guide will focus on the former, which represents the most common and versatile set of methodologies.
Reduction of Indole-Derived Carbonyl Compounds
One of the most direct and reliable methods for synthesizing indolylmethanols is the reduction of the corresponding indole-3-carboxaldehydes or 3-acyl indoles. The choice of reducing agent is critical and is dictated by the presence of other functional groups in the molecule and the desired level of selectivity.
Causality Behind Experimental Choices:
-
Sodium borohydride (NaBH₄): This is the most frequently used reagent for this transformation due to its excellent chemoselectivity. It is a mild reducing agent that readily reduces aldehydes and ketones but typically does not affect esters, amides, or nitro groups that may be present elsewhere on the indole scaffold. Its operational simplicity and safety profile (stable in air, soluble in alcohols) make it a first-choice reagent for many applications.
-
Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ will reduce not only aldehydes and ketones but also a wide range of other functional groups. Its use is warranted when a more robust reduction is necessary or when multiple functional groups need to be reduced simultaneously. However, it requires anhydrous conditions and careful handling due to its high reactivity with protic solvents, including water.
-
Diisobutylaluminium hydride (DIBAL-H): This reagent offers a balance of reactivity and can be particularly useful for reductions at low temperatures, which can enhance selectivity.
Experimental Protocol: Synthesis of (1H-indol-3-yl)methanol via NaBH₄ Reduction
-
Dissolution: Dissolve indole-3-carboxaldehyde (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and gas evolution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any excess NaBH₄.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure indolylmethanol.
Nucleophilic Addition to Indole-3-carboxaldehydes
To generate indolylmethanols with substitution at the carbinol carbon (i.e., secondary or tertiary alcohols), nucleophilic addition of organometallic reagents to indole-3-carboxaldehydes is the method of choice. Grignard reagents (R-MgX) and organolithium reagents (R-Li) are most commonly employed.
Causality Behind Experimental Choices:
-
Grignard Reagents: These reagents are highly effective for creating new carbon-carbon bonds. The reaction involves the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the electrophilic carbonyl carbon of the indole-3-carboxaldehyde.
-
Protecting Groups: The acidic N-H proton of the indole ring can react with the highly basic Grignard reagent, consuming it and preventing the desired carbonyl addition. Therefore, it is often necessary to first protect the indole nitrogen with a suitable protecting group (e.g., tosyl, benzyl, or BOC) before introducing the organometallic reagent.
-
Aberrant Reactivity: In some cases, particularly with N-alkylated indole-3-carboxaldehydes, Grignard reagents can lead to the unexpected formation of bis(indolyl)methane products instead of the expected alcohol.[10] This is a crucial consideration during reaction design and highlights the complex reactivity of these systems.
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Formula | Typical Solvents | Key Features | Selectivity |
| Sodium Borohydride | NaBH₄ | Alcohols, THF, H₂O | Mild, selective, easy to handle | Reduces aldehydes/ketones |
| Lithium Aluminum Hydride | LiAlH₄ | Ethers (THF, Et₂O) | Very powerful, highly reactive | Reduces most polar functional groups |
| Diisobutylaluminium Hydride | DIBAL-H | Toluene, Hexane, CH₂Cl₂ | Strong, often used at low temp. | Can reduce esters to aldehydes |
Friedel-Crafts Type Alkylation of Indoles
The reaction of an indole with an aldehyde or ketone, typically under acidic catalysis, is a cornerstone of indole chemistry. While this reaction is most famously used to synthesize bis(indolyl)methanes (BIMs), the indolylmethanol is the initial, often transient, intermediate.[11][12][13]
Mechanistic Insight:
-
The acid catalyst (Lewis or Brønsted) activates the carbonyl group of the aldehyde, making it more electrophilic.
-
The electron-rich C3 position of the indole ring performs a nucleophilic attack on the activated carbonyl carbon, forming the C-C bond and generating a substituted indolylmethanol.
-
Under the acidic conditions, this indolylmethanol can be protonated and lose water to form a highly stabilized carbocation intermediate.
-
This electrophilic intermediate is then rapidly intercepted by a second molecule of indole to yield the bis(indolyl)methane product.
To isolate the indolylmethanol, reaction conditions must be carefully controlled to prevent the second step. This can be achieved by using milder catalysts, lower temperatures, or by employing a large excess of the aldehyde. A wide variety of catalysts have been developed for this transformation, including iodine, metal-organic frameworks, and halogen-bond donors.[13][14]
Mandatory Visualization: Friedel-Crafts Reaction Mechanism
Caption: Overview of major synthetic routes to indolylmethanols.
Conclusion and Future Outlook
The synthesis of substituted indolylmethanols is a mature yet continually evolving field. Classical methods such as the reduction of and nucleophilic addition to indole-3-carboxaldehydes remain robust and widely used strategies for accessing a diverse range of these valuable compounds. Concurrently, advancements in catalysis, particularly in asymmetric organocatalysis, have opened new avenues for the enantioselective construction of complex chiral architectures from indolylmethanol precursors. [2][7]The development of greener, more efficient protocols, often utilizing solvent-free conditions or novel catalytic systems, continues to be a major driving force in this area. [5][13]As our understanding of the unique reactivity of indolylmethanols deepens, their role as central building blocks in the synthesis of biologically active molecules is set to expand even further.
References
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- Wang, Y., Luan, W., Ma, C., & Shi, F. (2026). Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives.
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A Comprehensive Technical Guide to the Discovery and History of Indole-2-methanol Derivatives
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Among the myriad of indole-containing structures, indole-2-methanol and its derivatives represent a particularly versatile and significant class. This guide provides an in-depth exploration of the discovery, historical development, synthetic evolution, and multifaceted therapeutic applications of indole-2-methanol derivatives. We will delve into the causality behind synthetic strategies, the validation of their biological activities, and future perspectives, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Indole Scaffold and the Emergence of Indole-2-methanol Derivatives
The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif of immense importance in the biological and chemical sciences.[3] It forms the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids with potent pharmacological properties.[3][4] The unique electronic properties and the ability of the indole nucleus to participate in various intermolecular interactions make it an ideal scaffold for the design of therapeutic agents.[5][6]
Indole-2-methanol derivatives, characterized by a hydroxymethyl group at the C2 position of the indole ring, have emerged as a class of compounds with significant therapeutic potential. This functional group serves as a versatile handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds with a wide range of biological activities.[7] These derivatives have been investigated for their utility as anticancer, antiviral, anti-inflammatory, and neuroprotective agents, among other applications.[8][9][10]
Early Discoveries and Historical Milestones
The history of indole chemistry dates back to the 19th century with the isolation of indigo dye.[4] The synthesis of the parent indole ring was a significant achievement, paving the way for the exploration of its derivatives. While the precise first synthesis of indole-2-methanol is not prominently documented in easily accessible historical records, its utility as a synthetic intermediate has been recognized for decades. Early work on indole chemistry primarily focused on the reactivity of the C3 position and the pyrrolic nitrogen. However, as synthetic methodologies became more sophisticated, the functionalization of the C2 position gained increasing attention.
The development of the Fischer indole synthesis in 1883 was a landmark achievement, providing a versatile method for constructing the indole core from arylhydrazines and carbonyl compounds.[11][12] This and other classical methods laid the groundwork for the eventual synthesis of a wide variety of substituted indoles, including those with functional groups at the C2 position. The growing understanding of the biological roles of indole-containing natural products spurred further interest in the synthesis of novel indole derivatives for pharmacological screening.
Synthetic Strategies for Indole-2-methanol Derivatives
The synthesis of indole-2-methanol derivatives can be broadly categorized into two approaches: construction of the indole ring with a pre-installed or masked C2-hydroxymethyl group, or post-functionalization of a pre-formed indole scaffold.
Core Indole Synthesis
-
Fischer Indole Synthesis: This remains a widely used method. By choosing an appropriate ketone or aldehyde precursor, one can introduce a group at the C2 position that can be subsequently converted to a hydroxymethyl group.[11]
-
Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form indole-2-carboxylic acid. The carboxylic acid can then be readily reduced to the corresponding alcohol, indole-2-methanol.
-
Modern Palladium-Catalyzed Syntheses: In recent years, palladium-catalyzed reactions have revolutionized indole synthesis.[13] For instance, the Larock indole synthesis, which involves the reaction of an o-iodoaniline with a substituted alkyne, offers a highly regiocontrolled route to 2,3-disubstituted indoles.[14] By selecting an alkyne with a protected hydroxymethyl group, indole-2-methanol derivatives can be accessed directly.
Post-Functionalization of the Indole Ring
Direct C-H functionalization at the C2 position of indole has historically been challenging due to the higher reactivity of the C3 position. However, modern synthetic methods have provided solutions:
-
Directed Metalation: By using a directing group on the indole nitrogen, it is possible to direct metallating agents (like organolithium reagents) to the C2 position. The resulting organometallic intermediate can then be reacted with an electrophile such as formaldehyde to install the hydroxymethyl group.
-
Reduction of 2-Carboxyindoles: Indole-2-carboxylic acids or their esters are common intermediates that can be selectively reduced to indole-2-methanols using reducing agents like lithium aluminum hydride (LiAlH₄).
The following diagram illustrates a generalized workflow for the synthesis of diverse indole-2-methanol derivatives.
Caption: Generalized workflow for the synthesis of indole-2-methanol derivatives.
Therapeutic Applications and Biological Activities
Indole-2-methanol derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.[9][15]
Anticancer Agents
The indole scaffold is a well-established pharmacophore in the development of novel anticancer agents.[16] Several indole derivatives have been approved for clinical use, including vinca alkaloids and tyrosine kinase inhibitors.[9][17] Indole-2-methanol derivatives contribute to this legacy by exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[16]
-
Tubulin Polymerization Inhibition: Similar to the famed vinca alkaloids, some indole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][18]
-
Kinase Inhibition: Many indole-2-methanol derivatives are designed as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Akt.
-
Apoptosis Induction: These compounds can trigger programmed cell death through the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[16]
The diagram below illustrates a simplified signaling pathway targeted by certain anticancer indole derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by an indole-2-methanol derivative.
Antiviral Agents
Indole derivatives are also a promising source of antiviral agents, with activity reported against a range of viruses, including HIV, HCV, and influenza.[1][2][19] The indole-2-methanol scaffold can be elaborated to design molecules that inhibit key viral enzymes or processes. For example, some derivatives have been shown to inhibit HIV-1 integrase, an enzyme essential for the integration of the viral genome into the host cell's DNA.[20] Others have demonstrated activity against the HCV NS5B polymerase, a critical enzyme for viral replication.[1]
Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases. Indole derivatives, including the well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin, have long been used to treat inflammation.[9] Newer indole-2-methanol derivatives are being explored for their ability to modulate key inflammatory pathways, such as the production of pro-inflammatory cytokines like TNF-α and IL-6, and the activity of enzymes like cyclooxygenase (COX).[10][21][22][23]
Summary of Biological Activities
The following table summarizes the biological activities of selected indole-2-methanol derivatives from the literature.
| Compound Class | Target/Mechanism | Disease Area | Representative IC₅₀/EC₅₀ |
| Indole-2-carboxamides | HIV-1 Integrase Inhibition | HIV/AIDS | 1.4 µM[1] |
| 5-cyano-indole-2-methacrylates | HCV NS5B Polymerase Inhibition | Hepatitis C | 1.1 µM[19] |
| Substituted Indole-2-formamides | Inhibition of pro-inflammatory cytokines | Inflammation | Potent inhibition observed[21][22] |
| Indolylmethanols | Cytotoxicity against HepG2 cancer cells | Cancer | Potent cytotoxicity reported[24] |
Experimental Protocols: A Validated Approach
To ensure scientific integrity, the following are representative protocols for the synthesis and biological evaluation of indole-2-methanol derivatives.
Protocol 1: Synthesis of a Model Indole-2-methanol Derivative
Objective: To synthesize 1H-indole-2-methanol from 1H-indole-2-carboxylic acid.
Materials:
-
1H-indole-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1H-indole-2-carboxylic acid (1 equivalent) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add LiAlH₄ (2-3 equivalents) portion-wise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with ethyl acetate.
-
Combine the filtrate and washes, and wash sequentially with 1 M HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure 1H-indole-2-methanol.
Protocol 2: In Vitro MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of a synthesized indole-2-methanol derivative on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized indole-2-methanol derivative
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.[16]
-
Compound Treatment: Prepare a stock solution of the indole derivative in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations. Treat the cells with these varying concentrations and a vehicle control (DMSO in medium). Incubate for 48-72 hours.[16]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[16]
Future Perspectives and Unmet Needs
The field of indole-2-methanol derivatives continues to evolve, with ongoing efforts to discover new compounds with improved efficacy and safety profiles. Future research will likely focus on:
-
Target-based design: Utilizing computational tools to design derivatives that specifically interact with novel biological targets.
-
Combinatorial chemistry and high-throughput screening: To rapidly generate and evaluate large libraries of compounds.
-
Development of derivatives with improved pharmacokinetic properties: To enhance their drug-like characteristics.
-
Exploration of new therapeutic areas: Investigating the potential of these compounds in treating a wider range of diseases.
Conclusion
Indole-2-methanol derivatives represent a rich and versatile class of heterocyclic compounds with a long history and a bright future in medicinal chemistry. From their early, often serendipitous discoveries to their current status as rationally designed therapeutic candidates, their journey underscores the enduring importance of the indole scaffold in drug discovery. The synthetic versatility of the indole-2-methanol motif, coupled with its proven ability to interact with a wide array of biological targets, ensures that these compounds will remain a focal point of research for years to come.
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safety and handling precautions for (5-chloro-1H-indol-2-yl)methanol
An In-Depth Technical Guide to the Safety and Handling of (5-chloro-1H-indol-2-yl)methanol
Disclaimer: Specific safety, handling, and toxicological data for this compound are not extensively available in public literature. This guide has been meticulously compiled by extrapolating from data on structurally analogous compounds, including indole, 5-chloroindole, and other chlorinated derivatives. It is intended to serve as a foundational document for risk assessment and the establishment of safe laboratory practices. Professionals in research, development, and manufacturing must conduct a thorough, context-specific risk assessment for their intended use of this compound and handle it with commensurate caution within a controlled laboratory setting.
Introduction: A Proactive Approach to Chemical Safety
This compound, with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol , is an indole derivative of interest in synthetic chemistry and drug discovery.[1][2] Its structure, featuring a chlorinated indole ring and a hydroxymethyl group, suggests a unique reactivity profile and necessitates a nuanced approach to safety. The presence of the chlorinated indole core implies potential for skin, eye, and respiratory irritation, while the molecule as a whole requires careful handling to mitigate risks of sensitization and other health effects. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in the principles of chemical causality and risk mitigation.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the cornerstone of safe laboratory practice. The hazard profile for this compound is extrapolated from data on 5-chloroindole and other related indole derivatives.[2][3][4]
Globally Harmonized System (GHS) Classification
Based on available data for analogous compounds, this compound should be handled as a hazardous substance. The anticipated GHS classification is summarized below.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2][3][4] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[2] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | Warning | H335: May cause respiratory irritation.[2][3][4] |
Toxicological Profile: A Mechanistic Perspective
The toxicological properties are inferred from its chemical structure:
-
Chlorinated Aromatic System: Halogenated aromatic compounds can be irritants and may possess other toxicological properties. The chloro- group enhances the lipophilicity of the molecule, potentially facilitating absorption through the skin.
-
Indole Nucleus: The indole ring is a common motif in biologically active molecules. While indole itself has moderate toxicity, derivatives can exhibit a wide range of biological effects.
-
Methanol Group: The hydroxymethyl group (-CH₂OH) introduces polarity and a site for metabolic activity.
Given these features, the primary routes of exposure are inhalation of airborne powder, dermal contact, and eye contact. Ingestion is also a potential route of exposure.[5]
Physical and Chemical Properties
A summary of the key physical and chemical properties is essential for designing safe experiments.[1]
| Property | Value |
| Molecular Formula | C₉H₈ClNO |
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | This compound |
| CAS Number | 53590-47-9 |
| Appearance | Solid (predicted) |
| XLogP3 | 1.4 |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The hierarchy of controls prioritizes engineering solutions over personal protective equipment.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid this compound and its concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5]
-
Ventilation: The laboratory must be well-ventilated to ensure fugitive emissions are diluted and removed.[4]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[3]
Caption: Hierarchy of Controls for this compound.
Personal Protective Equipment (PPE): Essential for Direct Handling
PPE is mandatory when handling this compound. The selection is based on preventing the specific hazards identified in Section 1.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) inspected before use. | Prevents skin contact, irritation, and potential allergic reactions.[4] |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against dust particles and splashes causing serious eye irritation.[4] |
| Skin and Body Protection | Full-sleeved laboratory coat. | Prevents contamination of personal clothing and skin.[3] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required if dust generation is unavoidable or if working outside a fume hood.[5] |
Safe Handling and Experimental Protocols
Adherence to standardized protocols minimizes the risk of exposure during routine laboratory operations.
Protocol for Weighing and Handling Solid Compound
-
Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood is operational.
-
Work Area: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Use a clean spatula to carefully transfer the solid to a tared weigh boat on an analytical balance located within the fume hood or a containment enclosure.[6] Avoid any actions that could generate dust.
-
Transfer: Carefully add the weighed solid to the reaction vessel. If transferring to a flask with a narrow neck, use a powder funnel.
-
Post-Handling: Tightly close the primary container. Clean the spatula and work area thoroughly. Dispose of contaminated weighing paper and gloves as hazardous waste.[6]
-
Hygiene: Wash hands thoroughly with soap and water after the procedure, even after removing gloves.[3][7]
Protocol for Solution Preparation
-
Prerequisites: Follow steps 1 and 2 from the solid handling protocol.
-
Solvent Addition: Place the vessel containing the weighed solid in the fume hood. Slowly add the desired solvent to the solid. This minimizes the risk of splashing and aerosolization.[6]
-
Dissolution: If necessary, cap the vessel and mix using a magnetic stirrer or gentle agitation. Avoid heating outside of a controlled reflux apparatus.
-
Storage: Transfer the solution to a clearly labeled, sealed container suitable for the solvent used. The label should include the compound name, concentration, date, and hazard warnings.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an accidental exposure or spill.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation or other symptoms develop.[4][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]
Caption: Flowchart for Personal Exposure Emergency Response.
Accidental Release Measures (Spills)
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.[3]
-
Collect: Place the material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose: All cleanup materials should be disposed of as hazardous chemical waste.[3]
Storage and Waste Disposal
Proper storage and disposal are vital for long-term safety and environmental protection.
Storage Conditions
-
Store in a tightly sealed, properly labeled container to prevent contamination and degradation.[3]
-
Keep in a cool, dry, and well-ventilated area.[4]
-
Store locked up or in an area accessible only to authorized personnel.[9]
-
The compound may be sensitive to air and light; storage under an inert atmosphere and in an amber vial is recommended.
Incompatible Materials
-
Strong Oxidizing Agents: These can react exothermically with the organic molecule, creating a fire or explosion hazard.[5]
-
Strong Acids and Bases: These may catalyze decomposition or other unwanted reactions.[10]
Waste Disposal
All waste containing this compound, including unused material, contaminated labware, and cleaning materials, must be treated as hazardous chemical waste.[3] Disposal must be conducted through a licensed waste disposal company in strict accordance with all local, state, and federal regulations.[6] Do not pour chemical waste down the drain.[6]
Conclusion
While this compound is a valuable compound for research and development, its handling demands a rigorous and informed approach to safety. By understanding its extrapolated hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling protocols, researchers can mitigate the associated risks. This proactive safety culture is not a barrier to scientific progress but rather the foundation upon which reliable and responsible innovation is built.
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Methodological & Application
Application Note: A Robust Two-Step Synthesis of (5-chloro-1H-indol-2-yl)methanol
Introduction: The Significance of the 5-Chloro-Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2][3] Halogenated derivatives, particularly those containing a chlorine atom at the 5-position, have garnered significant attention for their wide spectrum of biological activities, including potent anticancer properties.[2][4] The chlorine substituent can enhance metabolic stability, lipophilicity, and binding affinity to various biological targets.[5] (5-chloro-1H-indol-2-yl)methanol is a key building block, providing a reactive hydroxylmethyl handle at the C2 position for further elaboration into more complex molecules in drug discovery programs.[6][7]
This guide provides a detailed, field-proven protocol for the efficient two-step synthesis of this compound from commercially available 5-chloroindole. The chosen synthetic pathway involves an initial formylation via the Vilsmeier-Haack reaction, followed by a selective reduction of the resulting aldehyde. This method is reliable, scalable, and utilizes common laboratory reagents.
Synthetic Strategy and Mechanistic Rationale
The conversion of 5-chloroindole to this compound is most effectively achieved in two distinct steps:
-
Step 1: Vilsmeier-Haack Formylation. This reaction introduces a formyl (-CHO) group onto the indole ring. While indoles typically undergo electrophilic substitution at the C3 position, the Vilsmeier-Haack reaction can be directed to the C2 position, yielding the key intermediate, 5-chloro-1H-indole-2-carbaldehyde. The reaction employs a combination of a phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which react in situ to form the electrophilic Vilsmeier reagent (a chloroiminium ion).[8][9][10] The electron-rich indole ring then attacks this electrophile, leading to formylation after aqueous workup.[9][10]
-
Step 2: Selective Aldehyde Reduction. The intermediate aldehyde is then reduced to the corresponding primary alcohol. For this transformation, sodium borohydride (NaBH₄) is the reagent of choice. It is a mild and chemoselective reducing agent that readily reduces aldehydes and ketones without affecting the aromatic indole core under standard conditions.[11][12] This contrasts with harsher reagents like lithium aluminum hydride (LiAlH₄), which, while capable of the reduction, are less selective and pose greater handling risks.[13][14][15][16]
Overall Reaction Scheme:
Diagram 1: Two-step synthesis of the target compound.
Detailed Experimental Protocols
Extreme caution must be exercised when handling phosphorus oxychloride (POCl₃). It is highly corrosive, toxic, and reacts violently with water.[17][18][19][20] All operations involving POCl₃ must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[19][21]
Part A: Synthesis of 5-chloro-1H-indole-2-carbaldehyde (Intermediate)
This protocol details the Vilsmeier-Haack formylation of 5-chloroindole.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 5-Chloroindole | 151.59 | 5.00 g | 33.0 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - | Solvent |
| Phosphorus oxychloride (POCl₃) | 153.33 | 3.3 mL | 36.3 | 1.1 |
| Dichloromethane (DCM) | - | 50 mL | - | Solvent |
| Sodium Hydroxide (NaOH) | 40.00 | ~4.0 g | ~100 | - |
| Water (H₂O) | 18.02 | ~200 mL | - | - |
| Saturated Brine | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | - |
| Ethyl Acetate | - | 150 mL | - | Solvent |
| Hexanes | - | ~200 mL | - | Solvent |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 5-chloroindole (5.00 g, 33.0 mmol) in anhydrous DMF (25 mL).
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C using an ice-water bath. Slowly add phosphorus oxychloride (3.3 mL, 36.3 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C. The causality here is critical: slow, cold addition prevents exothermic runaway and potential side reactions. The mixture will become thick and may solidify.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 40 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Hydrolysis: Cool the reaction mixture back down to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by adding ice-cold water (100 mL). This step is highly exothermic.
-
Basification: Adjust the pH of the aqueous solution to ~9-10 by the slow addition of 10 M sodium hydroxide solution. This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes acidic byproducts. A precipitate will form.
-
Extraction: Stir the mixture at room temperature for 1 hour, then extract the product with ethyl acetate (3 x 50 mL).[22]
-
Purification: Combine the organic layers, wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Crystallization: Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture to yield 5-chloro-1H-indole-2-carbaldehyde as a solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part B: Synthesis of this compound (Final Product)
This protocol details the sodium borohydride reduction of the intermediate aldehyde.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 5-chloro-1H-indole-2-carbaldehyde | 179.60 | 4.00 g | 22.3 | 1.0 |
| Methanol (MeOH) | 32.04 | 80 mL | - | Solvent |
| Sodium borohydride (NaBH₄) | 37.83 | 1.26 g | 33.4 | 1.5 |
| Water (H₂O) | 18.02 | 100 mL | - | - |
| Ethyl Acetate | - | 150 mL | - | Solvent |
| Saturated Brine | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 5-chloro-1H-indole-2-carbaldehyde (4.00 g, 22.3 mmol) in methanol (80 mL).
-
Reduction: Cool the suspension to 0 °C in an ice-water bath. Add sodium borohydride (1.26 g, 33.4 mmol) portion-wise over 15 minutes. The choice of 1.5 equivalents of NaBH₄ ensures the complete reduction of the aldehyde.[23] The reaction is typically rapid, as indicated by the dissolution of the starting material.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Allow it to warm to room temperature and stir for an additional hour. Monitor for the disappearance of the starting aldehyde by TLC.
-
Workup: Quench the reaction by the slow addition of water (100 mL).
-
Solvent Removal: Remove most of the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Product: The resulting crude solid can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.[1]
-
Characterization: Confirm the final product's identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with literature values.[24][25]
Visualization of Workflow and Mechanism
Experimental Workflow
Diagram 2: Step-by-step experimental workflow.
Vilsmeier-Haack Mechanism
Diagram 3: Simplified Vilsmeier-Haack reaction mechanism.
Summary of Results
| Compound | Structure | Expected Yield | Appearance | M.W. ( g/mol ) |
| 5-chloro-1H-indole-2-carbaldehyde | C₉H₆ClNO | 70-85% | Off-white to yellow solid | 179.60 |
| This compound | C₉H₈ClNO | 85-95% | White to pale solid | 181.62[25][26] |
References
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- Meshram, J. S., et al. (2009). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 48B(3), 458-464.
- Air Liquide Malaysia. Phosphorus Oxychloride. [Link]
- Mosslemin, M. H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactivity. International Letters of Chemistry, Physics and Astronomy, 12, 186-194.
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Application Notes & Protocols: Selective Reduction of 5-chloro-1H-indole-2-carboxylic acid
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, functionalized indoles such as 5-chloro-1H-indole-2-carboxylic acid serve as critical starting materials for complex molecular architectures. The selective reduction of the C2-carboxylic acid group to a primary alcohol yields (5-chloro-1H-indol-2-yl)methanol[1][2][3], a versatile building block for introducing further diversity in drug development programs. This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for achieving this transformation efficiently and selectively.
The primary challenge in this synthesis lies in achieving chemoselectivity. The reducing agent must be potent enough to reduce a relatively unreactive carboxylic acid without affecting the aromatic indole core. The indole nucleus itself is susceptible to reduction under certain conditions, typically leading to the corresponding indoline[4][5][6]. Therefore, the choice of reducing agent and reaction conditions is paramount to prevent over-reduction and ensure the desired product is obtained in high yield and purity.
This document will focus on two primary, reliable methods for this transformation: reduction using Lithium Aluminum Hydride (LAH) and reduction using Borane (BH₃) complexes.
Strategic Analysis of Reduction Pathways
The conversion of a carboxylic acid to a primary alcohol involves a two-step reduction, proceeding through an aldehyde intermediate. However, since aldehydes are more reactive than carboxylic acids towards common hydride reagents, the reaction does not stop at the aldehyde stage and proceeds directly to the alcohol.[7][8]
Diagram: General Reduction Pathway
Caption: Desired vs. undesired reduction pathways.
Method 1: Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful, non-selective reducing agent widely used for the reduction of esters, amides, and carboxylic acids.[9][10] Its high reactivity makes it highly effective for this transformation, though it requires stringent anhydrous conditions due to its violent reaction with water.[7]
Mechanism & Rationale
The reduction of a carboxylic acid with LAH proceeds via a distinct mechanism:
-
Acid-Base Reaction: The first equivalent of hydride (H⁻) acts as a strong base, deprotonating the acidic carboxylic acid proton to form hydrogen gas (H₂) and a lithium carboxylate salt.[9][11] This initial step consumes one equivalent of LAH.
-
Coordination & Reduction: The aluminum center of another LAH molecule coordinates to the carbonyl oxygen of the carboxylate, activating it for nucleophilic attack. A hydride is then delivered to the carbonyl carbon.
-
Intermediate Formation: This sequence results in the formation of an aldehyde intermediate, which is immediately reduced by another hydride equivalent to the corresponding alkoxide.
-
Aqueous Workup: The final alcohol product is liberated upon quenching the reaction and hydrolyzing the resulting aluminum alkoxide complex with acid.[7][12]
The use of a strong, unhindered hydride source like LAH ensures the complete reduction of the carboxylic acid group. The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) at temperatures ranging from 0 °C to reflux.
Detailed Protocol: LAH Reduction
Safety Precautions: LAH reacts violently with water and protic solvents, liberating flammable hydrogen gas. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.
Materials:
-
5-chloro-1H-indole-2-carboxylic acid
-
Lithium aluminum hydride (LAH), powder or 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% w/v aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add LAH (2.0 equivalents).
-
Solvent Addition: Carefully add anhydrous THF via cannula to create a suspension (approx. 0.2 M concentration relative to LAH). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 5-chloro-1H-indole-2-carboxylic acid (1.0 equivalent) in a separate flask with a minimum amount of anhydrous THF. Slowly add this solution to the stirred LAH suspension at 0 °C via a dropping funnel over 30-45 minutes. Vigorous gas evolution (H₂) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction can be gently heated to reflux if necessary.
-
Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water (where 'X' is the mass of LAH in grams used). This procedure is critical for safely neutralizing excess LAH and precipitating aluminum salts into a granular, easily filterable solid.
-
-
Workup: Allow the resulting slurry to stir at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield pure this compound.
Method 2: Borane (BH₃) Reduction
Borane (BH₃), typically used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is an excellent alternative for reducing carboxylic acids. It is generally more chemoselective than LAH, leaving other functional groups like esters and amides intact, and it does not typically reduce the indole ring under standard conditions.[13][14]
Mechanism & Rationale
The borane reduction mechanism differs significantly from that of LAH:
-
Adduct Formation: Borane, a Lewis acid, coordinates to the lone pair of the carbonyl oxygen.
-
Hydride Transfer: This is followed by the intramolecular or intermolecular transfer of a hydride to the carbonyl carbon, forming a trialkoxyborane intermediate.
-
Hydrolysis: Upon workup with water or alcohol, this intermediate is hydrolyzed to release the primary alcohol.[8][11]
The key advantage of borane is its electrophilic nature, which makes it highly specific for the electron-rich carbonyl of a carboxylic acid. This specificity prevents the undesired reduction of the indole C2=C3 double bond.
Detailed Protocol: Borane Reduction
Safety Precautions: Borane-THF solutions are flammable and react with water, though less violently than LAH. Handle under an inert atmosphere.
Materials:
-
5-chloro-1H-indole-2-carboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-chloro-1H-indole-2-carboxylic acid (1.0 equivalent) and dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add BH₃·THF solution (1M in THF, 2.0-3.0 equivalents) dropwise via syringe over 20-30 minutes. Gas evolution will be observed.
-
Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 4-6 hours, or until TLC analysis shows the reaction is complete. Gentle heating (e.g., 50 °C) can be applied to accelerate the reaction if needed.
-
Quenching: Cool the reaction back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. To the residue, add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography as described in the LAH protocol.
Comparison of Reduction Methods
| Feature | Lithium Aluminum Hydride (LAH) | Borane (BH₃·THF) |
| Reactivity | Very High | High, but more selective |
| Chemoselectivity | Low; can reduce many functional groups | High; specific for carboxylic acids |
| Safety | Highly pyrophoric; reacts violently with water | Flammable; reacts with water but less violently |
| Workup | Can be cumbersome (Fieser quench helps) | Generally straightforward acid/base extraction |
| Indole Ring Stability | Generally stable, but risk of reduction at high T | High stability, very low risk of reduction |
| Reaction Time | Typically faster (1-4 hours) | Typically slower (4-12 hours) |
Experimental Workflow Visualization
Caption: A generalized workflow for reduction reactions.
Conclusion
The selective reduction of 5-chloro-1H-indole-2-carboxylic acid to this compound is a crucial transformation for synthetic chemists. Both Lithium Aluminum Hydride and Borane complexes are highly effective reagents for this purpose. LAH offers a faster reaction time but demands more stringent handling and safety procedures. Borane, while requiring longer reaction times, provides superior chemoselectivity and a more straightforward workup, making it an excellent choice, particularly in complex molecules with multiple functional groups. The choice between these methods will depend on the specific laboratory setup, safety considerations, and the overall synthetic strategy.
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using (5-chloro-1H-indol-2-yl)methanol in medicinal chemistry
An In-Depth Guide to the Application of (5-chloro-1H-indol-2-yl)methanol in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational template for a vast array of natural products and synthetic therapeutic agents.[1] Its unique molecular framework allows it to mimic peptide structures and bind reversibly to numerous enzymes, creating extensive opportunities for novel drug development.[1] Among the halogenated derivatives, the 5-chloro-indole scaffold has emerged as a particularly "privileged" structure, underpinning compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3]
This guide focuses on This compound , a versatile and crucial building block for accessing this promising chemical space. We will explore its synthesis, derivatization strategies, and its application in the development of potent kinase inhibitors for cancer therapy, providing detailed protocols and expert insights for researchers in drug discovery.
Physicochemical Properties of the Core Scaffold
A clear understanding of the starting material's properties is fundamental for any synthetic campaign.
| Property | Value |
| CAS Number | 53590-47-9[4][5][6] |
| Molecular Formula | C₉H₈ClNO[4][5] |
| Molecular Weight | 181.62 g/mol [4][5] |
| IUPAC Name | This compound[4][5] |
| Appearance | White to slightly grayish-green crystalline powder[2] |
| Solubility | Soluble in alcohol, insoluble in water[2] |
Protocol 1: Synthesis of this compound
The most direct route to synthesizing the title compound involves the selective reduction of a corresponding indole-2-carboxylate ester. This method is preferred due to the commercial availability of the starting ester and the high-yield, clean nature of the reduction.
Rationale: The choice of Lithium aluminum hydride (LiAlH₄) as the reducing agent is critical. It is a powerful nucleophilic reducing agent capable of reducing esters to primary alcohols without affecting the aromatic chloro-substituent or the indole ring itself. Tetrahydrofuran (THF) is an ideal solvent due to its ability to dissolve the starting material and its stability in the presence of the strong reducing agent. The reaction is performed at 0 °C initially to control the exothermic reaction and then warmed to ensure completion.
Caption: Synthetic workflow for the reduction of an indole ester.
Step-by-Step Methodology:
-
Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Carefully add Lithium aluminum hydride (LiAlH₄) (1.2 equivalents) portion-wise to the stirred THF. Caution: LiAlH₄ reacts violently with water.
-
Addition of Starting Material: Dissolve Ethyl 5-chloro-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) ensures the formation of a granular precipitate that is easy to filter.
-
Workup: Stir the resulting mixture at room temperature for 1 hour. Filter the solid aluminum salts through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a pure solid.
Application in Anticancer Drug Discovery: Targeting Kinase Pathways
Derivatives of the 5-chloro-indole scaffold have demonstrated remarkable potential as potent anticancer agents, particularly as inhibitors of key signaling pathways that are frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[2][7] These compounds often function by binding to the ATP-binding site of the kinase domain, which blocks downstream signal transduction, inhibits tumor growth, and induces apoptosis.[8]
Caption: Inhibition of the EGFR signaling pathway by indole derivatives.
This compound is an ideal starting point for creating libraries of potential kinase inhibitors. A common and effective strategy is its conversion to a series of indole-2-carboxamides.[9]
Protocol 2: Synthesis of a Bioactive 5-chloro-indole-2-carboxamide Derivative
This protocol outlines a three-step sequence to convert this compound into a representative N-substituted amide, a class of compounds known for potent EGFR inhibitory activity.[9][10]
Caption: Workflow for derivatizing the methanol to a bioactive amide.
Step-by-Step Methodology:
Step A: Oxidation to Aldehyde
-
Rationale: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to aldehydes without over-oxidation or affecting the sensitive indole core.
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add activated manganese dioxide (MnO₂, 5-10 eq) and stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 4-12 hours), filter the mixture through Celite®, washing with DCM.
-
Concentrate the filtrate to yield 5-chloro-1H-indole-2-carbaldehyde, which can often be used in the next step without further purification.
Step B: Oxidation to Carboxylic Acid
-
Rationale: The Pinnick oxidation is a highly efficient method for converting aldehydes to carboxylic acids in the presence of sensitive functional groups. Sodium chlorite (NaClO₂) is the oxidant, and 2-methyl-2-butene serves as a chlorine scavenger to prevent side reactions.
-
Dissolve the aldehyde from Step A in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (4-5 eq) followed by a solution of sodium dihydrogen phosphate (NaH₂PO₄) in water.
-
Add sodium chlorite (NaClO₂, 1.5 eq) portion-wise at room temperature.
-
Stir for 2-6 hours until the reaction is complete. Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5-chloro-1H-indole-2-carboxylic acid.
Step C: Amide Coupling
-
Rationale: HATU is a modern coupling reagent that facilitates the formation of an amide bond with high efficiency and minimal side products. DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
Dissolve the carboxylic acid from Step B (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add HATU (1.1 eq) and Diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15 minutes at room temperature.
-
Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature for 4-16 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final N-substituted-5-chloro-1H-indole-2-carboxamide.
Biological Activity of 5-Chloro-Indole Derivatives
The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies. As shown in the table below, subtle changes to the substituents on the core can lead to significant differences in biological potency against various cancer cell lines and specific kinase targets.[7][9]
| Compound ID | Scaffold | R Group | Target | IC₅₀ / GI₅₀ (nM) | Reference |
| 5f | Indole-2-carboxamide | p-2-methyl pyrrolidin-1-yl | EGFRWT | 68 | [9] |
| 5f | Indole-2-carboxamide | p-2-methyl pyrrolidin-1-yl | EGFRT790M | 9.5 | [9] |
| 5g | Indole-2-carboxamide | p-4-morpholin-1-yl | EGFRWT | 74 | [9] |
| 5g | Indole-2-carboxamide | p-4-morpholin-1-yl | EGFRT790M | 11.9 | [9] |
| 3a | Indole-2-carboxylate | N/A (Ester) | Antiproliferative (Mean) | 29 - 78 | [10] |
IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.
Protocol 3: Biological Evaluation - Antiproliferative Assay
Once synthesized, the novel derivatives must be tested for biological activity. A standard method is the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., A549 lung cancer or Panc-1 pancreatic cancer) in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized indole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib or Osimertinib).[9]
-
Cell Fixation: Discard the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4 °C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilize: Wash away the unbound dye with 1% acetic acid and air dry the plates. Solubilize the bound stain with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value for each compound.
Conclusion and Future Perspectives
This compound is a demonstrably valuable starting material in medicinal chemistry. Its straightforward synthesis and versatile reactivity provide an accessible entry point to the privileged 5-chloro-indole scaffold. The derivatives, particularly indole-2-carboxamides, have shown significant promise as potent and selective inhibitors of cancer-relevant kinases like EGFR.[7][9]
Future research will likely focus on expanding the diversity of substituents appended to this core, exploring novel molecular targets beyond kinases, and optimizing the pharmacokinetic properties of the most promising candidates to advance them through the drug development pipeline. The robust synthetic and biological protocols outlined here provide a solid foundation for these ongoing discovery efforts.
References
- The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide. (2025). Benchchem.
- The 5-Chloro-Indole Core: A Privileged Scaffold in Modern Drug Discovery. (2025). Benchchem.
- Ermut, A. et al. (2013). Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. Marmara Pharmaceutical Journal.
- Kumar, et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
- Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. (2024). Journal of Young Pharmacists.
- Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. (n.d.).
- Gomaa, H. A. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.
- Youssif, B. G. M., et al. (2023).
- This compound. (n.d.). PubChem.
- Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. (2025).
- (5-Chloro-1H-indol-2-yl)-methanol, 98%. (n.d.). J&K Scientific.
- This compound. (n.d.). ChemicalBook.
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- 9. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Versatile Precursor: Harnessing (5-chloro-1H-indol-2-yl)methanol for the Synthesis of Potent Anticancer Agents
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3][4] The strategic incorporation of a chlorine atom at the 5-position of the indole ring has been shown to enhance the anticancer properties of these molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (5-chloro-1H-indol-2-yl)methanol as a key precursor for the synthesis of novel anticancer agents. We will delve into the synthetic pathways, provide detailed experimental protocols for the preparation of key intermediates and final compounds, and present their biological activities against various cancer cell lines.
Introduction: The Significance of the 5-Chloroindole Moiety in Oncology
Cancer remains a formidable global health challenge, necessitating the continuous development of innovative and effective therapeutic strategies.[1] Heterocyclic compounds, particularly those containing the indole nucleus, have emerged as a promising class of anticancer agents due to their ability to interact with a wide range of biological targets.[1][2][4][5][6] The 5-chloro-indole moiety, in particular, has garnered significant attention in anticancer drug discovery. The presence of the chlorine atom can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, leading to improved pharmacokinetic and pharmacodynamic profiles.
Derivatives of the 5-chloro-indole scaffold have demonstrated potent inhibitory activity against key targets implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), a crucial regulator of cell growth and proliferation.[4] This document will focus on the synthetic utility of this compound as a starting material for the generation of a library of potent 5-chloro-indole-2-carboxamide-based anticancer agents.
Synthetic Strategy: From Precursor to Potent Inhibitors
The overarching synthetic strategy involves a two-stage process. First, the precursor, this compound, is converted into a key intermediate, 5-chloro-1H-indole-2-carboxylic acid. This intermediate then serves as a versatile scaffold for the synthesis of a diverse range of anticancer agents through amide coupling reactions with various amines.
Caption: General synthetic workflow from the precursor to the final anticancer agents.
Synthesis of Key Intermediate: 5-chloro-1H-indole-2-carboxylic acid
The initial step involves the oxidation of the primary alcohol of this compound to a carboxylic acid. This is typically achieved in a two-step process: oxidation to the aldehyde followed by further oxidation to the carboxylic acid.
This protocol is adapted from a general procedure for the synthesis of 5-chloro-1H-indole-2-carbaldehyde.[7]
Materials:
-
This compound
-
Manganese dioxide (MnO₂)
-
Tetrahydrofuran (THF)
-
Diatomaceous earth (Celite®)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in THF (to make a 0.5 M solution) in a round-bottom flask.
-
Add manganese dioxide (3 equivalents) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed (typically 1.5 hours).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth.
-
Dry the filtrate over anhydrous magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-chloro-1H-indole-2-carbaldehyde.
This is a standard oxidation protocol for aldehydes.
Materials:
-
5-chloro-1H-indole-2-carbaldehyde
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)
-
Acetone
-
Isopropyl alcohol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 5-chloro-1H-indole-2-carbaldehyde in acetone in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green.
-
After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature.
-
Quench the reaction by the dropwise addition of isopropyl alcohol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-chloro-1H-indole-2-carboxylic acid. The crude product can be purified by recrystallization.
Synthesis of Anticancer N-Substituted-5-chloro-1H-indole-2-carboxamides
The synthesized 5-chloro-1H-indole-2-carboxylic acid can be coupled with a variety of amines to generate a library of N-substituted-5-chloro-1H-indole-2-carboxamides. The following protocol is a general method for amide coupling.
This protocol is based on methods described for the synthesis of similar indole-2-carboxamides.[3][4]
Materials:
-
5-chloro-1H-indole-2-carboxylic acid
-
Desired amine derivative
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve 5-chloro-1H-indole-2-carboxylic acid (1 equivalent) in DCM or DMF in a round-bottom flask.
-
Add BOP reagent (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine derivative (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-chloro-1H-indole-2-carboxamide.
Biological Evaluation and Structure-Activity Relationship (SAR)
A series of novel 5-chloro-indole-2-carboxamides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Many of these compounds have shown potent activity, particularly as inhibitors of EGFR.
Antiproliferative Activity
The following table summarizes the antiproliferative activity of selected N-substituted-5-chloro-1H-indole-2-carboxamide derivatives, showcasing their potential as anticancer agents.
| Compound ID | R Group (Substituent on Amide Nitrogen) | Mean GI₅₀ (nM)¹ | EGFR WT IC₅₀ (nM)² | EGFR T790M IC₅₀ (nM)² | Reference |
| 5f | p-2-methyl pyrrolidin-1-yl | 29 | 85 ± 6 | 9.5 ± 2 | [4] |
| 5g | p-4-morpholin-1-yl | 31 | 68 ± 5 | 11.9 ± 3 | [4] |
| 5d | p-N,N-dimethyl amino | 36 | 89 ± 6 | - | [2][4] |
| Erlotinib | (Reference Drug) | 33 | 80 ± 5 | - | [4] |
| Osimertinib | (Reference Drug) | - | - | 8 ± 2 | [4] |
¹Mean GI₅₀ against a panel of four cancer cell lines (A-549, MCF-7, Panc-1, and HT-29).[4] ²IC₅₀ values represent the concentration required for 50% inhibition of the respective EGFR kinase activity.[4]
Mechanism of Action: Targeting EGFR Signaling
Many of the synthesized 5-chloro-indole-2-carboxamides exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: Inhibition of the EGFR signaling pathway by 5-chloro-indole-2-carboxamide derivatives.
The data presented in the table above indicates that compounds 5f and 5g are particularly potent, with GI₅₀ values comparable to the established EGFR inhibitor, erlotinib.[4] Notably, these compounds also exhibit significant activity against the T790M mutant of EGFR, a common mechanism of resistance to first-generation EGFR inhibitors.[4] This highlights their potential for treating resistant cancers.
Conclusion and Future Directions
This compound is a valuable and versatile precursor for the synthesis of a wide array of N-substituted-5-chloro-1H-indole-2-carboxamides with potent anticancer activity. The straightforward synthetic route, beginning with the oxidation of the precursor to the corresponding carboxylic acid, followed by amide coupling, allows for the generation of a diverse library of compounds for structure-activity relationship studies.
The promising biological data, particularly the potent inhibition of both wild-type and mutant EGFR, underscores the potential of this chemical scaffold in the development of next-generation anticancer therapeutics. Further optimization of the substituents on the amide nitrogen could lead to the discovery of even more potent and selective inhibitors, paving the way for new and effective treatments for a range of cancers.
References
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.
- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Taylor & Francis Online.
- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC.
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. ResearchGate.
- A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. R Discovery.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC.
- Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Bentham Science.
- This compound | C9H8ClNO | CID 12203316. PubChem.
- One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles. PMC.
- Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. PMC.
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- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-CHLORO-1H-INDOLE-2-CARBALDEHYDE CAS#: 53590-49-1 [m.chemicalbook.com]
Application Note & Protocols: Strategic Derivatization of (5-chloro-1H-indol-2-yl)methanol for Bioassay Screening
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] This application note provides a detailed guide for the strategic chemical modification of a key intermediate, (5-chloro-1H-indol-2-yl)methanol, to generate a library of diverse derivatives for biological screening. We present detailed, field-tested protocols for three orthogonal derivatization strategies targeting distinct reactive sites on the molecule: O-alkylation/acylation of the primary alcohol, N-alkylation of the indole nitrogen, and palladium-catalyzed Suzuki-Miyaura cross-coupling at the C5 position. The rationale behind each modification is discussed in the context of structure-activity relationship (SAR) studies. Furthermore, we provide comprehensive protocols for two common primary bioassays—an in vitro antiproliferative (MTT) assay and an antimicrobial susceptibility (MIC) assay—to enable the direct biological evaluation of the synthesized compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.
The Core Scaffold: Analysis of this compound
This compound is a versatile starting material possessing multiple reactive handles for chemical elaboration.[3][4] Understanding the distinct reactivity of each site is fundamental to designing a logical and efficient synthetic strategy for library generation.
-
The Indole N-H (Position 1): The nitrogen proton is weakly acidic and can be deprotonated with a suitable base (e.g., sodium hydride) to form a nucleophilic anion.[5] This site is ideal for introducing alkyl or acyl groups, which can significantly alter the molecule's electronic properties, hydrogen bonding capacity, and steric profile.[6]
-
The Hydroxymethyl Group (-CH₂OH at Position 2): This primary alcohol is a versatile functional group that can be readily converted into esters or ethers.[7][8] These modifications are classic strategies for modulating a compound's lipophilicity, aqueous solubility, and metabolic stability, often serving as a prodrug approach.
-
The Chloro Group (-Cl at Position 5): The C-Cl bond on the benzene ring is a prime site for transition-metal-catalyzed cross-coupling reactions.[9] The Suzuki-Miyaura reaction, in particular, allows for the introduction of a wide array of aryl and heteroaryl moieties, providing a powerful tool for exploring SAR by extending the molecular structure into new binding pockets of a biological target.[10][11]
Caption: Key reactive sites for derivatization on the core scaffold.
Derivatization Strategies & Protocols
The following protocols are designed to be robust and adaptable. All reactions involving anhydrous solvents should be performed in flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). Reaction progress should be monitored by Thin Layer Chromatography (TLC).
Strategy 1: Esterification of the C2-Hydroxymethyl Group
Causality: Esterification is a straightforward method to mask the polar hydroxyl group, which can enhance cell membrane permeability. The choice of the acyl chloride (R-COCl) allows for the introduction of various functionalities, from simple alkyl chains to complex aromatic systems, to probe their effect on biological activity.
Caption: General workflow for C2-hydroxymethyl esterification.
Protocol 2.1: Synthesis of (5-chloro-1H-indol-2-yl)methyl benzoate
-
Materials & Reagents:
-
This compound (1.0 eq, e.g., 181.6 mg, 1.0 mmol)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Anhydrous Pyridine (1.5 eq, 118.7 mg, 1.5 mmol)
-
Benzoyl chloride (1.2 eq, 168.7 mg, 1.2 mmol)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine dropwise to the stirred solution.
-
Slowly add benzoyl chloride dropwise. A precipitate (pyridinium hydrochloride) may form.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1M HCl (2 x 15 mL), water (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester derivative.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Strategy 2: N-Alkylation of the Indole Ring
Causality: Alkylation of the indole nitrogen removes the N-H hydrogen bond donor capability and introduces a substituent that can interact with hydrophobic pockets in a target protein. This modification is critical for tuning the electronic nature of the indole ring system.[12][13] A strong base like sodium hydride is typically required for deprotonation.[5][6]
Caption: General workflow for indole N-alkylation.
Protocol 2.2: Synthesis of (1-benzyl-5-chloro-1H-indol-2-yl)methanol
-
Materials & Reagents:
-
This compound (1.0 eq, e.g., 181.6 mg, 1.0 mmol)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq, 48 mg, 1.2 mmol)
-
Anhydrous Dimethylformamide (DMF), 8 mL
-
Benzyl bromide (1.1 eq, 188.1 mg, 1.1 mmol)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound and dissolve in anhydrous DMF (8 mL).
-
Cool the solution to 0°C.
-
Caution: H₂ gas evolves. Carefully add the NaH portion-wise.
-
Stir the mixture at 0°C for 30-60 minutes until gas evolution ceases.
-
Add benzyl bromide dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours until TLC indicates completion.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NH₄Cl solution (10 mL) at 0°C. Extract the mixture with EtOAc (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired N-alkylated product.
-
Characterization: Confirm the structure via NMR and MS analysis.
-
Strategy 3: Suzuki-Miyaura Cross-Coupling at the C5-Position
Causality: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that replaces the chlorine atom with a new aryl or heteroaryl group.[10] This allows for the systematic exploration of how different aromatic substituents at this position impact biological activity, a cornerstone of modern SAR studies.[9][14] The reaction requires a palladium catalyst, a phosphine ligand, and a base.[11]
Caption: General workflow for C5-position Suzuki-Miyaura coupling.
Protocol 2.3: Synthesis of (5-phenyl-1H-indol-2-yl)methanol
-
Materials & Reagents:
-
This compound (1.0 eq, e.g., 181.6 mg, 1.0 mmol)
-
Phenylboronic acid (1.5 eq, 182.9 mg, 1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 eq, 6.7 mg, 0.03 mmol)
-
SPhos (ligand) (0.06 eq, 24.6 mg, 0.06 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 eq, 424.6 mg, 2.0 mmol)
-
Solvent mixture: 1,4-Dioxane (8 mL) and Water (2 mL)
-
-
Procedure:
-
In a reaction vessel, combine this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 6-24 hours, monitoring for completion by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with EtOAc (30 mL). Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional EtOAc.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material using flash column chromatography (hexane/ethyl acetate gradient) to isolate the C5-arylated indole.
-
Characterization: Confirm the structure with NMR and MS analysis.
-
Bioassay Integration & Protocols
Once a library of derivatives is synthesized and purified, the next critical step is to evaluate their biological activity. The choice of assay depends on the therapeutic target of interest. Indole derivatives are known for a wide range of activities, including anticancer and antimicrobial effects.[1][15][16]
Protocol: In Vitro Antiproliferative Assay (MTT Assay)
Purpose: To determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀). The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials & Reagents:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized indole derivatives (dissolved in DMSO to make 10 mM stock solutions)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (for dissolving formazan crystals)
-
96-well microtiter plates
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO only) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus log-concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol: Antimicrobial Susceptibility Testing (MIC Assay)
Purpose: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Materials & Reagents:
-
Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth, MHB)
-
Synthesized indole derivatives (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
-
Procedure:
-
Compound Dilution: Add 50 µL of sterile MHB to each well of a 96-well plate. Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well of a row and perform a 2-fold serial dilution across the plate.
-
Bacterial Inoculum: Prepare a bacterial suspension standardized to ~5 x 10⁵ CFU/mL in MHB.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (bacteria with standard antibiotic), a negative control (bacteria with no compound), and a sterility control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Data Presentation & Interpretation
Systematic presentation of bioassay data is crucial for establishing clear Structure-Activity Relationships (SAR).
Table 1: Hypothetical Antiproliferative Activity (IC₅₀) of Derivatives
| Compound ID | R¹ (N-Position) | R² (C2-Position) | R³ (C5-Position) | IC₅₀ (µM) on MCF-7 Cells |
|---|---|---|---|---|
| Parent | H | -CH₂OH | Cl | > 100 |
| Deriv-E1 | H | -CH₂O-CO-Ph | Cl | 45.2 |
| Deriv-N1 | -CH₂-Ph | -CH₂OH | Cl | 22.8 |
| Deriv-S1 | H | -CH₂OH | -Ph | 15.6 |
| Deriv-NS1 | -CH₂-Ph | -CH₂OH | -Ph | 1.8 |
Interpretation: From this hypothetical data, one could infer that N-alkylation (Deriv-N1) and C5-arylation (Deriv-S1) both increase potency compared to the parent compound. The ester derivative (Deriv-E1) shows moderate activity. Crucially, the combination of N-alkylation and C5-arylation (Deriv-NS1) results in a synergistic and significant increase in potency, guiding the next round of synthesis.
Integrated Synthesis and Screening Workflow
The following diagram illustrates the overall workflow from the starting material to the final bioassay data, providing a high-level overview of the entire discovery process.
Caption: A comprehensive workflow from chemical synthesis to biological evaluation.
References
- Lee, J. H., & Lee, J. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Journal of Microbiology and Biotechnology, 25(10), 1746–1750.
- ResearchGate. (n.d.). Synthesis of N-alkylated indoles.
- Needham, J., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44781-44788.
- Cell Biolabs, Inc. (n.d.). Indole Assay Kit.
- Buchwald, S. L., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 141(1), 541-546.
- Reddy, T. J., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(50), 31481-31485.
- BioAssay Systems. (2018). Indole Assay Kit Application.
- Nadeem, H., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 21(1), 87.
- Cernak, T., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(44), 10460-10464.
- Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 21(11), 1463.
- Ferreira, R. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Pharmaceuticals, 17(7), 909.
- Kononowicz, D., et al. (2011). Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. Journal of Heterocyclic Chemistry, 48(1), 208-212.
- Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
- ResearchGate. (n.d.). In vivo effect of the active derivatives on peroxidase activity.
- Welsch, M. E., et al. (2011). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Organic & Biomolecular Chemistry, 9(19), 6649-6652.
- Wikipedia. (n.d.). Suzuki reaction.
- Patil, P., & Chaskar, A. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 6(5), 365-369.
- Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
- Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72.
- Abdel-Ghani, T. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13, 8749.
- PubChem. (n.d.). This compound.
- J&K Scientific. (n.d.). (5-Chloro-1H-indol-2-yl)-methanol, 98%.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- LookChem. (n.d.). Cas 215998-11-1, 5-chloro-1H-Indole-3-methanol.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). 1H-Indole-2-methanol, 90%.
- Sharma, V., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33621-33642.
- PubChem. (n.d.). (1H-indol-2-yl)methanol.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Organic Chemistry Portal. (n.d.). Chemoselective Etherification of Benzyl Alcohols.
Sources
- 1. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H8ClNO | CID 12203316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 53590-47-9 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]
Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of (5-chloro-1H-indol-2-yl)methanol
Abstract
This comprehensive application note provides a detailed protocol for the determination of the purity of (5-chloro-1H-indol-2-yl)methanol, a key intermediate in pharmaceutical synthesis, using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The methodology is designed to be robust, accurate, and precise, ensuring its suitability for quality control and drug development applications. This guide delves into the rationale behind the experimental choices, from solvent selection to chromatographic parameters, and provides a framework for method validation in accordance with international guidelines.
Introduction: The Imperative for Purity Analysis
This compound is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The purity of such active pharmaceutical ingredient (API) precursors is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Even minute impurities can alter the pharmacological and toxicological profile of a compound. Therefore, a reliable and validated analytical method for purity assessment is paramount.
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds like indole derivatives.[1] Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities. This application note outlines a stability-indicating RP-HPLC method, capable of resolving this compound from its potential degradation products and synthesis-related impurities.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for effective HPLC method development.
-
Structure:
-
UV Absorbance: The indole scaffold contains a chromophore that absorbs UV light. The typical absorbance maximum for indole and its derivatives is in the range of 270-290 nm. However, substitutions on the indole ring can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift. Therefore, experimental determination of the UV maximum is essential for optimal sensitivity.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed workflow for the HPLC purity analysis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound Reference Standard | >99.5% purity | Commercially available |
| Acetonitrile | HPLC Grade | Major chemical supplier |
| Methanol | HPLC Grade | Major chemical supplier |
| Water | HPLC or Milli-Q grade | In-house purification system |
| Formic Acid | LC-MS Grade | Major chemical supplier |
| Syringe Filters | 0.22 µm PVDF or PTFE | Laboratory consumables supplier |
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale for Selection |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) is required. |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18 stationary phases provide excellent retention and resolution for moderately polar compounds like indole derivatives through hydrophobic interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape and suppresses the ionization of the indole nitrogen, leading to more consistent retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity. |
| Gradient Elution | See Table below | A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume minimizes the risk of peak distortion and column overloading. |
| Detection Wavelength | To be determined (approx. 280 nm) | The optimal wavelength should be determined from the UV spectrum of the analyte to maximize sensitivity. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Preliminary Method Development Steps
-
Prepare a solution of this compound in methanol at a concentration of approximately 10 µg/mL.
-
Using a UV-Vis spectrophotometer or the DAD of the HPLC, scan the solution from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax). This wavelength should be used for the analysis to ensure the highest sensitivity. For indole derivatives, this is typically around 280 nm.
-
Qualitatively assess the solubility of this compound in methanol, acetonitrile, and a mixture of water and organic solvent (e.g., 50:50 methanol:water).
-
Select a solvent in which the compound is freely soluble to prepare the stock solution. Methanol is often a good starting point.
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in the chosen solvent (e.g., methanol) and dilute to the mark.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.
-
Dissolve in the chosen solvent and dilute to the mark.
-
-
Filter all solutions through a 0.22 µm syringe filter before injection to protect the HPLC column from particulate matter.
Analysis Workflow
The following diagram illustrates the logical flow of the purity analysis:
Caption: Workflow for HPLC Purity Analysis.
Data Analysis and Calculations
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Area of Main Peak: The integrated area of the peak corresponding to this compound.
-
Total Area of All Peaks: The sum of the integrated areas of all peaks in the chromatogram, excluding any peaks present in the blank injection (e.g., solvent front).
Method Validation: Ensuring Scientific Integrity
A validated analytical method provides confidence in the reliability of the results. The following parameters should be assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.
System Suitability
Before commencing any analysis, the performance of the HPLC system must be verified. This is achieved by injecting the standard solution multiple times (e.g., n=5) and evaluating the following parameters:
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| Relative Standard Deviation (RSD) of Retention Time | RSD ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This can be demonstrated by:
-
Injecting a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to demonstrate that the method can separate the main peak from any degradation products.
The following diagram illustrates the decision-making process for ensuring method specificity:
Caption: Logical flow for specificity validation.
Linearity
The linearity of the method should be established by analyzing a series of solutions of the reference standard at different concentrations (e.g., 50%, 80%, 100%, 120%, and 150% of the nominal concentration). The peak area is then plotted against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by performing recovery studies. This involves spiking a placebo with known amounts of the this compound reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): The analysis of multiple preparations of the same sample on the same day, by the same analyst, using the same instrument. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day and inter-analyst): The analysis of the same sample on different days, by different analysts, and on different instruments. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
Robustness
The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters. This may include changes in:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
The system suitability parameters should still be met under these varied conditions.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | - Column degradation- Sample overload- Inappropriate mobile phase pH | - Replace the column- Reduce injection volume or concentration- Ensure mobile phase pH is appropriate |
| Fluctuating Retention Times | - Leak in the system- Inconsistent mobile phase composition- Unstable column temperature | - Check for leaks- Prepare fresh mobile phase- Ensure the column oven is functioning correctly |
| No Peaks Detected | - No sample injected- Detector lamp off- Incorrect wavelength setting | - Check autosampler- Turn on the detector lamp- Verify the detection wavelength |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC purity analysis of this compound. By following the detailed steps for method development, execution, and validation, researchers, scientists, and drug development professionals can confidently and accurately assess the purity of this important pharmaceutical intermediate. Adherence to the principles of scientific integrity and the guidelines set forth by regulatory bodies such as the ICH is essential for ensuring the quality and safety of pharmaceutical products.
References
- Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308.
- El-Ragehy, N. A., Badawey, A. M., & El-Zeiny, M. B. (2015). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 54(3), 358–366.
- da Silva, J. C., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 8(16), 14757–14766.
- J&K Scientific. (n.d.). (5-Chloro-1H-indol-2-yl)-methanol, 98%.
- Gaspar, A., et al. (2001). Comparison of methanol and acetonitrile as solvents for the separation of sertindole and its major metabolites by capillary zone electrophoresis. Journal of Chromatography A, 921(1), 115–124.
- Dhakal, S., et al. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(12), 10-18.
- Kiseleva, T., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 441-446.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 16-25.
- Liu, H., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Journal of Chromatographic Science, 51(7), 638–644.
- Taylor, S. J., et al. (1997). Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 694(2), 433–439.
- Al-Tamimi, A., et al. (2018). Development and validation of HPLC method for some azoles in pharmaceutical preparation. International Journal of Pharmaceutical Sciences and Research, 9(7), 2883-2891.
- Nealand, S. (2018, July 25). How to dissolve insoluble sample in methanol or acetonitrile for LC/MS analysis? ResearchGate.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
Sources
Mass Spectrometry of Halogenated Indole Compounds: A Guide to Identification, Fragmentation, and Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated indole compounds represent a diverse class of molecules with significant relevance in pharmaceuticals, natural products, and metabolic research. Their structural elucidation and quantification present unique analytical challenges and opportunities. This guide provides a comprehensive overview of mass spectrometry (MS) techniques for the analysis of these compounds. We will explore the foundational principles of halogen isotopic signatures, detail the strategic selection of ionization sources and analytical platforms (GC-MS and LC-MS), and delve into the characteristic fragmentation pathways. This document also includes detailed, field-tested protocols for sample preparation and analysis, designed to provide researchers with a robust framework for their experimental design.
Introduction: The Significance of Halogenated Indoles
The indole scaffold is a privileged structure in medicinal chemistry and a common core in numerous natural products and endogenous molecules. The introduction of halogen atoms (F, Cl, Br, I) onto the indole ring can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. This makes halogenation a key strategy in drug design. Furthermore, a vast number of halogenated indole alkaloids are discovered from natural sources, particularly marine organisms, exhibiting potent biological activities.
Mass spectrometry is an indispensable tool for the analysis of these compounds, providing sensitive detection, accurate mass measurement for formula determination, and detailed structural information through tandem MS (MS/MS) fragmentation analysis.[1] This guide serves as a practical resource for scientists navigating the complexities of analyzing halogenated indoles.
The Halogen Signature: Isotopic Patterns
A primary advantage of mass spectrometry in analyzing chlorinated and brominated compounds is the distinctive isotopic pattern generated by these elements.[2] Unlike fluorine and iodine, which are essentially monoisotopic, chlorine and bromine have two stable isotopes with significant natural abundance. This creates a recognizable "fingerprint" in the mass spectrum for any ion containing these halogens.[3][4]
-
Chlorine (Cl): Composed of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in a characteristic M to M+2 peak intensity ratio of approximately 3:1.
-
Bromine (Br): Composed of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which produces an M to M+2 peak intensity ratio of nearly 1:1.[5]
The presence of multiple Cl or Br atoms in a molecule leads to more complex but still predictable patterns (e.g., two bromine atoms give an M:M+2:M+4 pattern with a 1:2:1 intensity ratio).[4] Recognizing these patterns is the first and most definitive step in identifying the presence of these specific halogens.
Table 1: Isotopic Abundances and MS Patterns of Common Halogens
| Halogen | Isotope | Natural Abundance (%) | Resulting MS Pattern (for one halogen atom) |
|---|---|---|---|
| Fluorine | ¹⁹F | 100 | Single M peak |
| Chlorine | ³⁵Cl | 75.77 | M and M+2 peaks in an ~3:1 ratio |
| ³⁷Cl | 24.23 | ||
| Bromine | ⁷⁹Br | 50.69 | M and M+2 peaks in an ~1:1 ratio[5] |
| ⁸¹Br | 49.31 |
| Iodine | ¹²⁷I | 100 | Single M peak |
Choosing the Right Platform: GC-MS vs. LC-MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is dictated by the analyte's volatility, thermal stability, and polarity.
GC-MS for Volatile and Semi-Volatile Analytes
GC-MS is well-suited for smaller, more volatile halogenated indoles.
-
Ionization: Electron Impact (EI) is the most common ionization source, providing reproducible fragmentation patterns that are valuable for library matching.[6] For enhanced sensitivity with electrophilic compounds (like many halogenated molecules), Electron-Capture Negative Ionization (ECNI) can be employed, often yielding abundant molecular ions with minimal fragmentation.[7]
-
Derivatization: Many indoles, particularly those with polar functional groups like carboxylic acids (e.g., indole-3-acetic acid), are not sufficiently volatile for GC analysis. Derivatization, such as esterification with chloroformates or silylation, is often required to increase volatility and improve chromatographic peak shape.[8]
-
Challenges: Thermal degradation in the hot GC inlet can be a problem for labile compounds. Contamination of the GC column or MS source can occur with repeated injections of complex samples, leading to signal loss.[9]
LC-MS for Broad-Spectrum and Complex Analytes
LC-MS is the dominant platform for the analysis of most halogenated indoles, especially larger, non-volatile, and thermally labile molecules like complex alkaloids found in natural products.
-
Ionization: Electrospray Ionization (ESI) is the premier soft ionization technique for this purpose. It can be operated in both positive and negative ion modes, often providing complementary fragmentation data.[10][11] ESI preserves the molecular ion ([M+H]⁺ or [M-H]⁻), which is crucial for subsequent MS/MS analysis.
-
Versatility: LC-MS handles a wide range of polarities and molecular weights without the need for derivatization. This makes it ideal for screening crude extracts for novel compounds and for quantifying drugs and their metabolites in complex biological matrices.[12][13]
-
High-Resolution MS (HRMS): Coupling LC to HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) provides highly accurate mass measurements, enabling the confident determination of elemental formulas and distinguishing between compounds with very similar masses.[14]
Deciphering the Spectra: Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is essential for structural elucidation. The fragmentation patterns are a combination of pathways characteristic of the indole core and those dictated by the halogen substituent(s).
General Fragmentation of the Indole Core
The indole ring itself is relatively stable. However, common fragmentation includes the loss of small neutral molecules. A hallmark fragmentation of the indole ring system is the loss of hydrogen cyanide (HCN), leading to a characteristic ion at m/z 89 for the unsubstituted core.[6][15] For substituted indoles, cleavages often initiate at the substituent bonds, such as the loss of an isopentene group from prenylated indoles.[13]
Halogen-Specific Fragmentation
The presence and position of a halogen atom direct key fragmentation pathways.
-
Loss of Halogen Radical: A common fragmentation route is the homolytic cleavage of the C-X bond to lose a halogen radical (e.g., Br• or Cl•).
-
Loss of Hydrogen Halide (HX): Elimination of HX (e.g., HBr or HCl) is also frequently observed, particularly in EI-MS.
-
Isotopic Pattern in Fragments: Critically, any fragment ion that retains the halogen atom will exhibit the characteristic isotopic pattern described in Section 2.0. Observing this pattern in a product ion confirms its composition and aids in piecing together the fragmentation puzzle.
Workflow Diagram: General Analytical Approach
Below is a generalized workflow for the analysis of halogenated indole compounds, from sample collection to data interpretation.
Caption: A typical workflow for the mass spectrometric analysis of halogenated indoles.
Diagram: Hypothetical Fragmentation of 6-Bromo-N-methyl-indole
This diagram illustrates a plausible EI fragmentation pathway for a simple brominated indole, showcasing key fragmentation principles.
Caption: Plausible EI fragmentation of 6-Bromo-N-methyl-indole.
Protocols for Sample Analysis
The following protocols provide detailed, step-by-step methodologies for common analytical scenarios.
Protocol 1: GC-MS Screening for Chlorinated Tryptophan Derivatives
This protocol is designed for the qualitative screening of relatively volatile chlorinated indoles in a semi-clean matrix.
-
Sample Preparation (Derivatization):
-
Dissolve 1 mg of the sample extract in 1 mL of ethyl acetate.
-
To 100 µL of the sample solution, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation and Parameters:
-
System: Gas Chromatograph coupled to a Single Quadrupole or Ion Trap Mass Spectrometer.
-
Data Acquisition: Full Scan Mode (e.g., m/z 50-550).
-
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC Inlet | Splitless, 250°C | Maximizes transfer of trace analytes onto the column. |
| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | Standard non-polar column providing good separation for a wide range of compounds. |
| Oven Program | 100°C (1 min), ramp 15°C/min to 300°C, hold 5 min | General purpose gradient to elute semi-volatile compounds. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |
| MS Source | Electron Impact (EI), 70 eV, 230°C | Standard ionization energy for reproducible fragmentation and library matching. |
| MS Quad | 150°C | Standard quadrupole temperature. |
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for peaks.
-
Inspect the mass spectrum of each peak for the molecular ion.
-
Look for a 3:1 M:M+2 isotopic pattern to identify chlorine-containing peaks.
-
Compare the fragmentation pattern to spectral libraries (e.g., NIST) for tentative identification.
-
Protocol 2: LC-MS/MS Quantification of a Fluorinated Indole Drug in Plasma
This protocol describes a robust method for quantifying a fluorinated indole therapeutic in a biological matrix using tandem mass spectrometry.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Spike 100 µL of plasma with an appropriate amount of a stable isotope-labeled internal standard (SIL-IS).
-
Add 300 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex and centrifuge.
-
Condition a mixed-mode SPE cartridge (e.g., C18 with strong cation exchange) with 1 mL methanol, followed by 1 mL water.
-
Load the supernatant from step 2 onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).[16]
-
-
Instrumentation and Parameters:
-
System: HPLC or UHPLC system coupled to a Triple Quadrupole Mass Spectrometer (QqQ).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode.
-
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | C18, 50 x 2.1 mm, 1.8 µm particle size | Provides efficient separation for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for reversed-phase ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |
| Gradient | 10% B to 95% B over 5 minutes, hold 1 min | A typical gradient for eluting drugs of moderate polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar, non-volatile compounds; positive mode is common for nitrogen-containing indoles. |
| MRM Transitions | Precursor Ion (Q1) → Product Ion (Q3) | Specific transitions for the analyte and internal standard must be optimized for maximum sensitivity and specificity. |
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard MRM transitions.
-
Calculate the Peak Area Ratio (Analyte/IS).
-
Construct a calibration curve by plotting the Peak Area Ratio vs. Concentration for a series of known standards.
-
Determine the concentration of the unknown samples from the calibration curve.
-
Conclusion
The mass spectrometric analysis of halogenated indole compounds is a powerful and nuanced field. A successful analysis hinges on a logical approach that begins with understanding the fundamental isotopic signatures of the halogens . The strategic selection of a GC-MS or LC-MS platform based on analyte properties is paramount. Finally, detailed interpretation of fragmentation data, combined with robust and clean sample preparation, allows for confident structural elucidation and accurate quantification. The protocols and workflows provided herein offer a solid foundation for researchers to develop and validate methods tailored to their specific analytical needs, ultimately advancing research and development in the many fields touched by these important molecules.
References
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Application Notes and Protocols: (5-chloro-1H-indol-2-yl)methanol in Material Science
Introduction: Unlocking the Potential of a Functionalized Indole Scaffold
(5-chloro-1H-indol-2-yl)methanol is a halogenated derivative of indole-2-methanol. The indole core is a privileged scaffold, not only in medicinal chemistry but also increasingly in the realm of advanced materials.[1][2][3] The inherent electron-rich nature of the indole ring system, combined with its planarity, makes it an attractive building block for materials with interesting electronic and optical properties.[4][5] The specific functionalization of this compound—a chloro group at the 5-position and a hydroxymethyl group at the 2-position—offers versatile handles for chemical modification and polymerization, opening up a wide array of applications in material science.
The chloro-substituent can influence the electronic properties of the indole ring through inductive effects and can also serve as a site for cross-coupling reactions. The primary alcohol of the hydroxymethyl group is a key functional group for esterification, etherification, and polymerization reactions.[6] This document provides an in-depth guide for researchers and scientists on the potential applications of this compound in the development of novel functional materials. The protocols described herein are based on established principles for related indole derivatives and are intended to serve as a foundational framework for further research and development.
Application in Corrosion Inhibition: A Molecular Shield for Metallic Surfaces
Scientific Rationale:
Indole derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals, particularly mild steel, in acidic environments.[7][8][9][10] The mechanism of inhibition is attributed to the adsorption of the indole molecules onto the metal surface, forming a protective barrier that shields the metal from corrosive agents.[7][9][10] This adsorption is facilitated by the presence of heteroatoms (nitrogen in the indole ring) and the π-electrons of the aromatic system, which can interact with the vacant d-orbitals of the metal. The chloro-substituent in this compound can further enhance its adsorption characteristics and, consequently, its inhibitory efficiency.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the steps to evaluate the corrosion inhibition properties of this compound for mild steel in a 0.5 M H₂SO₄ solution using electrochemical methods.
1.1. Materials and Reagents:
-
Mild steel coupons
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Acetone
-
Deionized water
-
Electrochemical workstation (with a three-electrode cell setup: mild steel as working electrode, platinum as counter electrode, and saturated calomel as a reference electrode)
1.2. Preparation of Test Solutions:
-
Prepare a 0.5 M H₂SO₄ solution by diluting concentrated sulfuric acid with deionized water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of test solutions by adding different concentrations of the this compound stock solution to the 0.5 M H₂SO₄ solution.
1.3. Electrochemical Measurements:
-
Polish the mild steel coupons to a mirror finish, degrease with acetone, and dry.
-
Immerse the prepared mild steel working electrode in the test solution within the three-electrode cell.
-
Perform electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) measurements after the open-circuit potential has stabilized.
-
Record the data and analyze it to determine the inhibition efficiency.
1.4. Data Analysis:
-
Potentiodynamic Polarization: Determine the corrosion current density (i_corr) from the Tafel plots. The inhibition efficiency (%IE) can be calculated using the following equation: %IE = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100
-
Electrochemical Impedance Spectroscopy: Analyze the Nyquist plots to determine the charge transfer resistance (R_ct). The inhibition efficiency can be calculated as: %IE = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100
Expected Outcome:
It is anticipated that the inhibition efficiency will increase with increasing concentrations of this compound, with the compound likely acting as a mixed-type inhibitor.[7][10]
Application in Organic Electronics: Building Blocks for Next-Generation Devices
Scientific Rationale:
The π-conjugated system of the indole ring makes it a promising candidate for use in organic electronic devices.[4] Indole derivatives have been investigated for their potential in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[4] The ability of indole moieties to engage in π-π stacking is crucial for efficient charge transport in organic semiconductors.[4] The functional groups on this compound provide avenues for incorporating this core into larger conjugated systems or polymers with tailored electronic properties.
Experimental Protocol: Synthesis of a Poly(indole-alt-phenylene) Copolymer for OFETs
This protocol describes a potential synthetic route to a copolymer incorporating the this compound moiety for evaluation as a semiconductor in an OFET.
2.1. Materials and Reagents:
-
This compound
-
1,4-Dibromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
N,N-Dimethylformamide (DMF)
2.2. Synthesis of the Monomer:
-
Protect the hydroxyl group of this compound (e.g., as a silyl ether) to prevent side reactions.
-
Functionalize the N-H of the indole with a suitable group for polymerization (e.g., an alkyl chain for solubility).
2.3. Polymerization via Suzuki Coupling:
-
In a Schlenk flask under an inert atmosphere, combine the functionalized this compound monomer, 1,4-dibromobenzene, Pd(OAc)₂, and PPh₃ in a mixture of toluene and DMF.
-
Add an aqueous solution of K₂CO₃.
-
Heat the reaction mixture at an elevated temperature (e.g., 90-100 °C) for 24-48 hours.
-
Monitor the reaction progress by techniques like GPC (Gel Permeation Chromatography).
-
Once the desired molecular weight is achieved, cool the reaction and precipitate the polymer in a non-solvent like methanol.
-
Filter and dry the polymer.
2.4. OFET Device Fabrication and Characterization:
-
Dissolve the synthesized polymer in a suitable organic solvent.
-
Fabricate a bottom-gate, top-contact OFET device by spin-coating the polymer solution onto a Si/SiO₂ substrate.
-
Deposit the source and drain electrodes (e.g., gold) through a shadow mask.
-
Anneal the device to improve film morphology.
-
Measure the electrical characteristics of the OFET to determine key parameters like charge carrier mobility, on/off ratio, and threshold voltage.
Expected Outcome:
The resulting poly(indole-alt-phenylene) is expected to exhibit p-type semiconductor behavior suitable for use in OFETs. The performance will be dependent on the final polymer structure, molecular weight, and film morphology.
Application in Conducting Polymers: From Monomer to Functional Material
Scientific Rationale:
Polyindoles are a class of conducting polymers that have garnered interest due to their good thermal stability, redox activity, and tunable electrical properties.[11][12][13][14] These properties make them suitable for applications in sensors, electrochromic devices, and energy storage.[12][13][14] this compound can be polymerized, either chemically or electrochemically, to form a functionalized polyindole. The hydroxymethyl group can be further modified post-polymerization to introduce additional functionalities.
Experimental Protocol: Electrochemical Polymerization of this compound
This protocol details the electrochemical deposition of a polythis compound) film on an electrode surface.
3.1. Materials and Reagents:
-
This compound
-
Acetonitrile (anhydrous)
-
Lithium perchlorate (LiClO₄)
-
Indium tin oxide (ITO) coated glass slides (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Potentiostat/Galvanostat
3.2. Electrolyte Preparation:
-
Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Dissolve a specific concentration of this compound in the electrolyte solution.
3.3. Electropolymerization:
-
Set up a three-electrode electrochemical cell with the ITO slide as the working electrode.
-
Immerse the electrodes in the prepared electrolyte solution.
-
Perform electropolymerization using cyclic voltammetry or potentiostatic methods by applying a potential that is sufficient to oxidize the monomer.
-
A polymer film should be observed growing on the surface of the ITO electrode.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
3.4. Characterization of the Polymer Film:
-
Spectroelectrochemistry: Investigate the changes in the UV-Vis absorption spectrum of the polymer film at different applied potentials to study its electrochromic properties.
-
Cyclic Voltammetry: Characterize the redox behavior of the polymer film in a monomer-free electrolyte solution.
-
Scanning Electron Microscopy (SEM): Examine the morphology of the polymer film.
Expected Outcome:
A stable and electroactive film of poly(this compound) will be formed on the electrode surface. The film is expected to exhibit electrochromic behavior, changing color upon oxidation and reduction.
Application in Fluorescent Sensors: Designing Probes for Chemical Detection
Scientific Rationale:
Indole derivatives are known for their intrinsic fluorescence, which can be modulated by the presence of specific analytes.[15] This property makes them excellent candidates for the development of fluorescent chemosensors. The electron-donating indole core and the potential for functionalization at the chloro and hydroxymethyl positions of this compound allow for the design of donor-π-acceptor (D-π-A) type fluorescent probes.[15]
Experimental Protocol: Synthesis of a Fluorescent Probe for pH Sensing
This protocol outlines a hypothetical synthesis of a pH-sensitive fluorescent probe based on the this compound scaffold.
4.1. Materials and Reagents:
-
This compound
-
A suitable fluorophore with a reactive group (e.g., a naphthalimide derivative with an acyl chloride)
-
Pyridine
-
Dichloromethane (DCM)
-
Buffer solutions of varying pH
-
Fluorometer
4.2. Synthesis of the Fluorescent Probe:
-
Dissolve this compound and pyridine in dry DCM under an inert atmosphere.
-
Slowly add a solution of the reactive fluorophore in DCM to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with dilute acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired fluorescent probe.
4.3. pH Titration and Fluorescence Spectroscopy:
-
Prepare a stock solution of the synthesized probe in a suitable solvent (e.g., DMSO).
-
Prepare a series of solutions of the probe in buffer solutions of different pH values.
-
Measure the fluorescence emission spectra of each solution using a fluorometer.
-
Plot the fluorescence intensity as a function of pH to determine the pKa of the probe.
Expected Outcome:
The synthesized probe is expected to exhibit a pH-dependent fluorescence response. This could be due to protonation or deprotonation of the indole nitrogen or other parts of the molecule, leading to changes in the intramolecular charge transfer (ICT) characteristics and thus altering the fluorescence emission.[15]
Visualizations
Chemical Structure
Caption: Suzuki coupling polymerization scheme.
References
- Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods. MDPI. [Link]
- Indole and Its Derivatives as Corrosion Inhibitors | Request PDF.
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- Indole Derivatives Efficacy and Kinetics for Inhibiting Carbon Steel Corrosion in Sulfuric Acid Media.
- Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods. PubMed. [Link]
- Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods.
- INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTU
- Polyindole Based Nanocomposites and Their Applications: A Review.
- Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications. Materials Advances (RSC Publishing). [Link]
- Progress in Conjugated Polyindoles: Synthesis, Polymerization Mechanisms, Properties, and Applications | Request PDF.
- Recent trends and advances in polyindole-based nanocomposites as potential antimicrobial agents: a mini review. NIH. [Link]
- Opto-electrochemistry of pyridopyrazino[2,3-b]indole Derivatives. Indian Academy of Sciences. [Link]
- Metal-coordination crosslinked N-polyindoles as recyclable high-performance thermosets and nondestructive detection for their tensile strength and glass transition temperature.
- New Indole-Based Metal-Free Organic Dyes for Dye-Sensitized Solar Cells.
- A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic G
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- Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist.
- (5-Chloro-1H-indol-2-yl)-methanol, 98% | 53590-47-9. J&K Scientific. [Link]
- Profile of 2‐indolylmethanol‐involved reactions.
- 1H-Indole-2-methanol, 90% | 687227-1G.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
- Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]
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One-Pot Synthesis of Trisubstituted Indoles from Indolylmethanols: An Application Guide for Researchers
Introduction: The Strategic Importance of Trisubstituted Indoles
The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials. Among the vast family of indole derivatives, trisubstituted indoles, particularly triindolylmethanes (TIMs), represent a class of compounds with significant biological activities and unique photophysical properties. The development of efficient, one-pot synthetic methodologies to access these complex scaffolds from readily available precursors like indolylmethanols is of paramount importance for accelerating drug discovery and materials innovation. This guide provides a comprehensive overview of the one-pot synthesis of trisubstituted indoles from indolylmethanols, detailing the underlying mechanistic principles, offering robust experimental protocols, and presenting troubleshooting strategies to ensure successful implementation in the laboratory.
Mechanistic Insights: A Cascade of Electrophilic Aromatic Substitutions
The one-pot synthesis of trisubstituted indoles from indolylmethanols is a fascinating cascade of acid-catalyzed electrophilic aromatic substitution reactions. The entire process hinges on the in-situ generation of a highly reactive electrophile that subsequently engages in sequential Friedel-Crafts-type alkylations with surrounding indole nucleophiles.
Under acidic conditions, the hydroxyl group of the starting indolylmethanol is protonated, transforming it into a good leaving group (water). The departure of water generates a resonance-stabilized carbocation, which is the key electrophilic species in this transformation. This carbocation is then susceptible to nucleophilic attack by the electron-rich C3 position of a second indole molecule, leading to the formation of a bis(indolyl)methane (BIM) intermediate. In the presence of excess indole and continued acid catalysis, the BIM can be further activated to generate a new carbocation, which is then attacked by a third indole molecule to furnish the final trisubstituted indole product, typically a triindolylmethane.
Figure 1: General mechanistic pathway for the one-pot synthesis of trisubstituted indoles.
Catalytic Systems: A Comparative Overview
The choice of catalyst is critical for the success of this one-pot synthesis. Both Brønsted and Lewis acids have been effectively employed to promote this transformation. The ideal catalyst should be efficient in generating the carbocation intermediate, stable under the reaction conditions, and easily separable from the reaction mixture.
| Catalyst Type | Examples | Catalyst Loading (mol%) | Typical Reaction Conditions | Advantages | Disadvantages | Reference |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Mandelic Acid | 5-20 | Room temperature to reflux, various solvents (CH₂Cl₂, CH₃CN, EtOH/H₂O) | Readily available, inexpensive, effective for a broad range of substrates. | Can be corrosive, may require neutralization during work-up. | [1] |
| Lewis Acids | Ruthenium(III) chloride (RuCl₃), Triethylborane (Et₃B), Zeolites (HZSM-5, HY) | 1-10 | Room temperature to reflux, various solvents (CH₂Cl₂, ClCH₂CH₂Cl) | High efficiency at low loadings, can offer improved selectivity. | Can be sensitive to moisture and air, may require inert atmosphere. | [2][3] |
| Heterogeneous Catalysts | [SO₃H]-MSU (sulfonic acid functionalized mesoporous silica) | Varies (by weight) | Reflux in benzene or ethanol | Easily recoverable and reusable, environmentally friendly. | May exhibit lower activity compared to homogeneous catalysts. | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Triindolylmethanes using a Homogeneous Acid Catalyst
This protocol is adapted from methodologies employing Brønsted or Lewis acids in a homogeneous solution.[1][2][3]
Materials:
-
Indolylmethanol or Indole-3-carboxaldehyde (1.0 mmol)
-
Indole (or substituted indole) (2.2 mmol)
-
Selected acid catalyst (e.g., p-TsOH, RuCl₃) (see table for loading)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile) (10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the indolylmethanol or indole-3-carboxaldehyde (1.0 mmol) and the indole (2.2 mmol).
-
Add the anhydrous solvent (10 mL) and stir until all solids are dissolved.
-
Add the acid catalyst in one portion.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the desired trisubstituted indole.
Protocol 2: Synthesis of Triindolylmethanes using a Heterogeneous Acid Catalyst
This protocol is based on the use of solid acid catalysts, which simplifies product purification.[4]
Materials:
-
Indole-3-carboxaldehyde (1.0 mmol)
-
Indole (2.2 mmol)
-
Heterogeneous catalyst (e.g., [SO₃H]-MSU) (typically 50-100 mg per mmol of aldehyde)
-
Solvent (e.g., benzene, ethanol) (10 mL)
-
Celite or filter paper
Procedure:
-
In a round-bottom flask, combine the indole-3-carboxaldehyde (1.0 mmol), indole (2.2 mmol), and the heterogeneous catalyst.
-
Add the solvent (10 mL) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the catalyst using a pad of Celite or filter paper and wash the solid with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
Figure 2: General experimental workflow for the synthesis of trisubstituted indoles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst.- Insufficient reaction time or temperature.- Steric hindrance from bulky substituents on the indole or indolylmethanol. | - Use a fresh batch of catalyst.- Increase the reaction time and/or temperature.- Consider using a more active catalyst or less sterically hindered starting materials. |
| Formation of bis(indolyl)methane as the major product | - Insufficient amount of the third indole equivalent.- The bis(indolyl)methane is precipitating out of the reaction mixture.- The reaction was not allowed to proceed to completion. | - Increase the stoichiometry of the reacting indole.- Use a more polar solvent to keep the intermediate in solution.- Extend the reaction time. |
| Multiple spots on TLC, difficult purification | - Decomposition of starting materials or product under strong acidic conditions.- Formation of polymeric byproducts. | - Use a milder catalyst (e.g., Et₃B, mandelic acid).- Lower the reaction temperature.- Use a higher dilution of the reaction mixture. |
| Catalyst deactivation (for heterogeneous catalysts) | - Poisoning of acid sites by basic impurities.- Clogging of pores by polymeric material. | - Ensure the purity of starting materials and solvents.- Regenerate the catalyst according to the manufacturer's instructions (e.g., washing and calcination). |
Conclusion
The one-pot synthesis of trisubstituted indoles from indolylmethanols or their aldehyde precursors is a powerful and versatile method for accessing a class of molecules with significant potential in medicinal chemistry and materials science. By understanding the underlying reaction mechanism and carefully selecting the appropriate catalytic system and reaction conditions, researchers can efficiently synthesize a diverse library of these valuable compounds. This guide provides a solid foundation for the successful implementation of this methodology, from experimental setup to troubleshooting, empowering scientists to accelerate their research and development efforts.
References
- Li, J., Zhou, M., Li, B., & Zhang, G. (2004). Synthesis of Triindolylmethanes Catalyzed by Zeolites.
- Castañeda-Gómez, J. C., et al. (2013). Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane. Revista de la Sociedad Química de México, 57(2), 85-90. [Link]
- Nikpassand, M., Zare, A., & Faghih, Z. (2010). Ruthenium(III)-Catalyzed Condensation of Indoles with Indole-3-Carbaldehyde, A Novel Synthesis of Tris(Indolyl)Methanes. Oriental Journal of Chemistry, 26(3), 943-946. [Link]
- Kumar, A., et al. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega, 7(12), 10733–10743. [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rutheniumiii-Catalyzed Condensation of Indoles with Indole-3-Carbaldehyde, A Novel Synthesis of Tris(Indolyl)Methanes – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
reaction of (5-chloro-1H-indol-2-yl)methanol with enamides
An Application Guide to the Synthesis of 3-Substituted Indoles: The Reaction of (5-chloro-1H-indol-2-yl)methanol with Enamides
Authored by: Gemini, Senior Application Scientist
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, with 3-substituted indoles, in particular, representing a privileged class of compounds with a vast range of pharmacological activities.[1][2][3][4] This application note provides a comprehensive technical guide for the reaction between this compound and various enamides. This transformation offers a highly efficient and regioselective route to construct complex indole derivatives. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and offer insights into data interpretation and troubleshooting. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic methodology.
Introduction: The Strategic Importance of Indole Functionalization
Indole and its derivatives are ubiquitous in nature and pharmaceuticals, forming the core of molecules ranging from the amino acid tryptophan to potent anticancer and antiviral agents.[1][4][5] The functionalization of the indole core, especially at the C3-position, is a critical strategy in drug discovery for modulating biological activity.[3] Indol-2-ylmethanols have emerged as exceptionally versatile and stable precursors for generating electrophilic indole intermediates under mild acidic conditions.[6][7]
The reaction of these in situ-generated electrophiles with soft nucleophiles like enamides provides a direct and atom-economical pathway to synthesize highly functionalized 3-(1-amidoalkyl)indoles.[8][9] Specifically, using this compound introduces a halogen handle, which is invaluable for subsequent cross-coupling reactions, further diversifying the molecular architecture. This guide focuses on the Lewis acid-catalyzed reaction, which has been shown to proceed with high regioselectivity for C3-alkylation.[9][10]
Reaction Mechanism: Unveiling the Pathway to C3-Alkylation
The success of this reaction hinges on the acid-catalyzed generation of a reactive electrophilic intermediate from this compound. The choice of acid, typically a Lewis acid like Aluminum Chloride (AlCl₃), is crucial for facilitating the dehydration of the methanol to form a stabilized cation.[7][9]
The key mechanistic steps are as follows:
-
Activation and Cation Formation: The Lewis acid coordinates to the hydroxyl group of the indol-2-ylmethanol, transforming it into a good leaving group (H₂O).
-
Generation of the Electrophile: Departure of water generates a highly delocalized and reactive cation. This intermediate is stabilized by the indole ring system.
-
Nucleophilic Attack: The enamide, acting as a carbon-centered nucleophile, selectively attacks the C3 position of the indole intermediate. The C3 position is the most nucleophilic carbon in the indole ring, directing the regioselectivity of the reaction.[11][12]
-
Rearomatization and Tautomerization: A subsequent isomerization and tautomerization sequence involving the imine and indole moieties leads to the final, stable 3-substituted indole product and regenerates the aromaticity of the indole core.[7][9]
Caption: Proposed mechanism for the Lewis acid-catalyzed reaction.
Detailed Experimental Protocol
This protocol is adapted from methodologies reported for the highly regioselective C3-alkylation of 2-indolylmethanols.[7][9][10]
Materials and Reagents
| Reagent | CAS Number | Supplier Suggestion | Notes |
| This compound | 53590-47-9 | Sigma-Aldrich, etc. | Store in a cool, dry place. |
| N-(3,4-dihydronaphthalen-1-yl)acetamide | 2235-99-6 | Sigma-Aldrich, etc. | Representative enamide; others can be used. |
| Aluminum Chloride (AlCl₃), anhydrous | 7446-70-0 | Sigma-Aldrich, etc. | Handle under inert atmosphere; highly hygroscopic. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Acros, etc. | Use from a solvent purification system or freshly distilled. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | For workup and chromatography. |
| Petroleum Ether | 8032-32-4 | Fisher Scientific | For chromatography. |
| Saturated aq. NaHCO₃ solution | N/A | Lab-prepared | For quenching the reaction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | VWR | For drying organic layers. |
| Silica Gel | 63231-67-4 | SiliCycle, etc. | 230-400 mesh for column chromatography. |
Equipment
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon line with manifold)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Glass column for chromatography
Step-by-Step Procedure
Caption: A streamlined experimental workflow for the synthesis.
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 181.6 mg) and the enamide (e.g., N-(3,4-dihydronaphthalen-1-yl)acetamide, 1.2 mmol, 241.5 mg).
-
Solvent Addition and Inerting: Add anhydrous dichloromethane (DCM, 10 mL) via syringe. Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Catalyst Addition: While stirring the solution at room temperature (20-25 °C), carefully add anhydrous aluminum chloride (AlCl₃) (1.5 mmol, 200 mg) in small portions over 5 minutes. Causality Note: Portion-wise addition is critical to control the initial exotherm and prevent potential side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by TLC (e.g., eluent: petroleum ether/ethyl acetate = 4:1). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the flask in an ice-water bath. Slowly and carefully quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ solution. Safety Note: Quenching is exothermic and may release gas. Add the solution slowly.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of petroleum ether and ethyl acetate (e.g., starting from 10:1 and gradually increasing polarity to 5:1).
-
Characterization: Combine the pure fractions and remove the solvent to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure. The product corresponding to the reaction with N-(3,4-dihydronaphthalen-1-yl)acetamide has been reported with detailed characterization data.[7]
Expected Results and Data Interpretation
The reaction is expected to provide the desired 3-substituted indole product in moderate to good yields. A successful reaction will show a new spot on the TLC with a different Rf value than the starting materials and a single major product after purification.
| Substrate 1 (Indole) | Substrate 2 (Enamide) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| This compound | N-(3,4-dihydronaphthalen-1-yl)acetamide | AlCl₃ | DCM | 2 | ~80% | [7] |
| (1H-indol-2-yl)(diphenyl)methanol | N-(3,4-dihydronaphthalen-1-yl)acetamide | AlCl₃ | DCM | 2 | 88% | [9][10] |
| (1H-indol-2-yl)(diphenyl)methanol | N-(1-phenylvinyl)acetamide | AlCl₃ | DCM | 3 | 87% | [9] |
Note: Yields are based on reported literature for similar substrates and serve as a general expectation.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Poor quality of anhydrous solvent. | 1. Use a fresh bottle of anhydrous AlCl₃ and handle it strictly under inert conditions. 2. Ensure the correct stoichiometry (1.5 eq) is used. 3. Use freshly dried solvent. |
| Multiple Side Products | 1. Reaction temperature too high. 2. Self-condensation of the indolylmethanol. | 1. Maintain the reaction at room temperature or consider running it at 0 °C. 2. Ensure slow, portion-wise addition of the catalyst. |
| Difficult Purification | Streaking on TLC plate or co-elution of products. | 1. Add 0.5-1% triethylamine to the eluent system to deactivate the silica gel. 2. Use a shallower solvent gradient during chromatography for better separation. |
Conclusion and Future Applications
The Lewis acid-catalyzed is a robust and highly regioselective method for synthesizing valuable 3-substituted indole derivatives. The protocol described herein is reliable and can be adapted for a range of enamide substrates. The resulting products, featuring both the indole core and an amide functionality, are excellent candidates for biological screening and can serve as advanced intermediates in the synthesis of complex natural products and pharmaceutical agents. The chloro-substituent, in particular, opens avenues for further diversification via palladium-catalyzed cross-coupling reactions, significantly expanding the accessible chemical space for drug discovery programs.
References
- Title: Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives Source: Chemical Communic
- Title: Organocatalytic asymmetric reaction of indol-2-yl carbinols with enamides: synthesis of chiral 2-indole-substituted 1,1-diarylalkanes Source: PubMed URL:[Link]
- Title: Versatility in pharmacological actions of 3-substituted indoles Source: International Journal of Chemical Studies URL:[Link]
- Title: 3-Substituted indole: A review Source: International Journal of Chemical Studies URL:[Link]
- Title: Regioselective Reaction of 2-Indolylmethanols with Enamides Source: Molecules (MDPI) URL:[Link]
- Title: Enantioselective Functionalization of Enamides at the β-Carbon Center with Indoles Source: Angewandte Chemie Intern
- Title: Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies Source: RSC Advances (NIH) URL:[Link]
- Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: Molecules (MDPI) URL:[Link]
- Title: Selected examples of bioactive 3-substituted indole derivatives used in pharmaceutical applications Source: ResearchG
- Title: Regioselective Reaction of 2-Indolylmethanols with Enamides (PDF)
- Title: Regioselective Reaction of 2-Indolylmethanols with Enamides Source: Molecules (MDPI) - Full Text URL:[Link]
- Title: The Pictet-Spengler Reaction Updates Its Habits Source: Molecules (MDPI) URL:[Link]
- Title: Development of the Vinylogous Pictet-Spengler Cyclization and Total Synthesis of (±)
- Title: Development of the Vinylogous Pictet-Spengler Cyclization and Total Synthesis of (±)-Lundurine A Source: PubMed URL:[Link]
- Title: Indole Nucleophile Triggers Mechanistic Divergence in Ni‐Photoredox N‐Arylation Source: Chemistry – A European Journal URL:[Link]
- Title: Indole Nucleophile Triggers Mechanistic Divergence in Ni-Photoredox N–Aryl
- Title: Development of the Vinylogous Pictet-Spengler Cyclization and Total Synthesis of (±)-Lundurine A (Presentation) Source: Schlingman Group Meeting URL:[Link]
- Title: Nucleophilic reactivities of indoles Source: PubMed URL:[Link]
- Title: Pictet-Spengler Reaction Source: J&K Scientific LLC URL:[Link]
- Title: Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones Source: Molecules (NIH) URL:[Link]
- Title: Indole Nucleophile Triggers Mechanistic Divergence in Ni-Photoredox N-Aryl
- Title: Synthesis of indolines Source: Organic Chemistry Portal URL:[Link]
- Title: Organocatalytic asymmetric reaction of indol-2-yl carbinols with enamides: synthesis of chiral 2-indole-substituted 1,1-diarylalkanes Source: Chemical Communic
- Title: Synthesis of a novel 2-vinyl indole Source: ResearchG
- Title: this compound Source: PubChem URL:[Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Organocatalytic asymmetric reaction of indol-2-yl carbinols with enamides: synthesis of chiral 2-indole-substituted 1,1-diarylalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective Reaction of 2-Indolylmethanols with Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic reactivities of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging (5-chloro-1H-indol-2-yl)methanol in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Indole Scaffold in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1][2] The core principle of FBDD is to screen small, low-complexity molecules, or "fragments," which, despite their typically weak binding affinities (in the µM to mM range), form highly efficient and specific interactions with a biological target.[1][3] These initial hits then serve as starting points for rational, structure-guided optimization into potent, drug-like molecules.[4][5][6] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal starting point for FBDD campaigns. The specific fragment, (5-chloro-1H-indol-2-yl)methanol, offers several advantageous features for FBDD. The chloro- substitution at the 5-position can enhance binding affinity through halogen bonding and improve metabolic stability, while the methanol group at the 2-position provides a key vector for synthetic elaboration and potential hydrogen bonding interactions.
This document provides a comprehensive guide to the application of this compound in a hypothetical FBDD workflow targeting a protein kinase, a common target class for indole-based inhibitors.[7][8] We will detail the underlying principles, provide step-by-step protocols for screening and hit validation, and outline a strategy for the initial stages of fragment-to-lead evolution.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening and follow-up experiments.
| Property | Value | Source |
| Molecular Formula | C9H8ClNO | [9][10] |
| Molecular Weight | 181.62 g/mol | [9][10] |
| IUPAC Name | This compound | [9][10] |
| SMILES | C1=CC2=C(C=C1Cl)C=C(N2)CO | [9] |
| XLogP3 | 1.4 | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 1 | [9] |
These properties adhere well to the "Rule of Three," a common guideline for fragment library design (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), making this compound an excellent candidate for FBDD.[11]
A Hypothetical FBDD Workflow: Targeting Protein Kinases
The following workflow illustrates how this compound can be used to identify and validate a starting point for a kinase inhibitor program.
Caption: A generalized FBDD workflow for this compound.
Experimental Protocols
PART 1: Primary Screening
The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Given the weak affinities of fragments, highly sensitive biophysical techniques are required.[3][12][13]
SPR is a powerful, label-free technique for detecting and characterizing biomolecular interactions in real-time.[14][15] It is particularly well-suited for FBDD due to its sensitivity and relatively high throughput.[16][17]
Objective: To identify binding of this compound to the target kinase.
Materials:
-
Purified target kinase (with an appropriate tag for immobilization, e.g., His-tag)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 or Ni-NTA sensor chip)
-
Immobilization buffer (e.g., HBS-EP+)
-
Running buffer (e.g., HBS-EP+ with 1-5% DMSO)
-
This compound stock solution (e.g., 100 mM in 100% DMSO)
-
Regeneration solution (if required)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Immobilize the target kinase onto the sensor chip surface according to the manufacturer's instructions. Aim for a moderate immobilization level to avoid mass transport limitations.
-
A reference surface should be prepared in parallel (e.g., a mock immobilization or an unrelated protein) to subtract non-specific binding signals.
-
-
Fragment Preparation:
-
Prepare a dilution series of this compound in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is matched across all samples and the running buffer.
-
-
Binding Analysis:
-
Inject the diluted fragment solutions over the sensor and reference surfaces.
-
Monitor the change in response units (RU) in real-time. A concentration-dependent increase in RU on the target surface relative to the reference surface indicates binding.
-
Include buffer-only injections (blank) for double referencing.
-
-
Data Analysis:
-
Subtract the reference channel signal and the blank injection signal from the target channel signal.
-
Plot the steady-state response against the fragment concentration to estimate the dissociation constant (KD).
-
Causality Behind Experimental Choices:
-
The use of a reference channel is critical to correct for bulk refractive index changes and non-specific binding, a common source of false positives in fragment screening.[14]
-
Maintaining a constant DMSO concentration is crucial as DMSO has a high refractive index and variations can lead to artefactual signals.[14]
NMR spectroscopy is another cornerstone of FBDD, offering detailed information about binding events.[18][19] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is highly sensitive for detecting weak binders.[11]
Objective: To confirm the binding of this compound to the target kinase.
Materials:
-
Purified target kinase
-
NMR buffer (e.g., deuterated phosphate buffer, pD 7.4)
-
This compound stock solution in deuterated DMSO
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Sample Preparation:
-
Prepare two NMR samples: one containing the target kinase and this compound, and a control sample with only the fragment. A typical protein concentration is 10-50 µM, and the fragment concentration is 100-500 µM.
-
-
NMR Data Acquisition:
-
Acquire a 1D proton NMR spectrum of the control sample to identify the fragment's resonances.
-
For the protein-fragment sample, acquire an STD NMR spectrum. This involves selectively saturating the protein resonances and observing the transfer of this saturation to the binding ligand.
-
Acquire a reference spectrum with the saturation frequency set far from any protein or ligand signals.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
The presence of signals in the STD spectrum corresponding to the protons of this compound confirms binding. The relative intensities of the STD signals can provide information about which parts of the fragment are in closest contact with the protein.
-
Causality Behind Experimental Choices:
-
Ligand-observed NMR methods like STD are advantageous because they do not require isotopic labeling of the protein and are sensitive to weak interactions.[20]
-
The use of a control sample containing only the fragment is essential for unambiguous assignment of resonances in the complex mixture.
PART 2: Hit Validation and Characterization
Positive hits from primary screens require orthogonal validation to eliminate false positives and to further characterize the binding interaction.
ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, and ΔS) in a single experiment.
Objective: To determine the binding affinity and thermodynamic parameters of the interaction between this compound and the target kinase.
Procedure:
-
Sample Preparation:
-
Prepare the target kinase in a suitable buffer (e.g., phosphate or HEPES buffer).
-
Prepare this compound in the same buffer from which the protein was dialyzed to minimize buffer mismatch effects.
-
Degas all solutions before use.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform a series of small injections of the fragment into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
-
Causality Behind Experimental Choices:
-
ITC provides a direct measurement of binding affinity and thermodynamics, which is crucial for understanding the driving forces of the interaction and for guiding subsequent optimization efforts.
-
Careful buffer matching is essential to avoid large heats of dilution that can obscure the true binding signal.
X-ray crystallography provides high-resolution structural information about the protein-fragment complex, revealing the precise binding mode and key interactions.[21][22][23] This information is invaluable for structure-based drug design.[24][25]
Objective: To determine the three-dimensional structure of the target kinase in complex with this compound.
Procedure:
-
Crystallization:
-
Crystallize the target kinase using standard techniques (e.g., vapor diffusion).
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (typically 1-10 mM) and incubate for a defined period.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Build the fragment into the observed electron density and refine the structure.
-
Causality Behind Experimental Choices:
-
A high-resolution crystal structure provides a detailed map of the binding site, highlighting key interactions that can be exploited for fragment growing or linking strategies.[6]
-
Soaking is often the preferred method for fragment screening as it is generally faster and requires less protein than co-crystallization.
PART 3: Fragment-to-Lead Evolution
Once a fragment hit has been validated and its binding mode determined, the next step is to optimize its affinity and drug-like properties.
Caption: Strategies for evolving a fragment hit into a lead compound.
This strategy involves synthetically modifying the initial fragment to extend into adjacent pockets of the binding site, thereby forming additional favorable interactions. The methanol group on this compound is an ideal handle for chemical elaboration. For example, it can be converted to an ether or an amine to introduce new functionalities that can interact with nearby amino acid residues identified from the crystal structure.
If a second, distinct fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together to create a single, higher-affinity molecule. This approach can lead to significant gains in potency.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly against target classes such as protein kinases. Its favorable physicochemical properties and the presence of a synthetically tractable handle make it an attractive candidate for hit identification and subsequent optimization. The integrated biophysical approach outlined in these application notes, combining sensitive primary screening techniques with robust orthogonal validation and structure-based design, provides a clear and effective pathway for leveraging this and other indole-based fragments in modern drug discovery. The success of any FBDD project relies on the careful execution and interpretation of these multifaceted experiments, ultimately paving the way for the development of novel therapeutics.
References
- Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters
- Fragment-based drug discovery—the importance of high-quality molecule libraries - PMC
- Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC
- Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic
- Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - Frontiers
- SPR-based fragment screening: advantages and applic
- Fragment Screening | Drug Discovery
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery | PNAS
- NMR Spectroscopy in Fragment-Based Drug Design - Cre
- An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter
- Multiplexed experimental strategies for fragment library screening using SPR biosensors
- Fragment Based Drug Design: A Review - International Journal of Pharmaceutical Sciences
- Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed
- Biophysics for Successful Drug Discovery Programs
- Fragment Screening By Crystallography: An Altern
- Application of Fragment-Based Drug Discovery to Vers
- NMR-Fragment Based Virtual Screening: A Brief Overview - PMC - PubMed Central - NIH
- Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH
- Biophysical screening in fragment-based drug design: a brief overview
- X-ray Crystallography Fragment Screening - Selvita
- Fragment HIT Identific
- Overview of NMR spectroscopy applications in FBDD. NMR methods used in...
- The current role and evolution of X-ray crystallography in drug discovery and development
- Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFe
- Fragment screening by surface plasmon resonance. | Semantic Scholar
- This compound | 53590-47-9 - ChemicalBook
- This compound | C9H8ClNO | CID 12203316 - PubChem
- This compound | 53590-47-9 - ChemicalBook
- Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers - Benchchem
- (1H-indol-2-yl)methanol | C9H9NO | CID 98783 - PubChem
- (5-Chloro-1H-indol-2-yl)-methanol, 98% | 53590-47-9 - J&K Scientific
- Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)
- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC - NIH
- Application Notes & Protocols: Leveraging 5-chloro-3-ethyl-2-methyl-1H-indole in Modern Drug Discovery - Benchchem
- The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem
- Exploring Fragment-Based Approaches in Drug Discovery - Taylor & Francis
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C9H8ClNO | CID 12203316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. academic.oup.com [academic.oup.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 17. Fragment screening by surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 18. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 19. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 23. selvita.com [selvita.com]
- 24. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 25. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (5-chloro-1H-indol-2-yl)methanol
Welcome to the technical support center for the synthesis of (5-chloro-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here, we move beyond simple protocols to delve into the underlying chemical principles that govern reaction outcomes, empowering you to diagnose and solve common experimental challenges.
Introduction: Navigating the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the reduction of a carbonyl group at the C2 position of the 5-chloroindole scaffold. The two most common precursors are 5-chloro-1H-indole-2-carbaldehyde and ethyl 5-chloro-1H-indole-2-carboxylate . The choice of starting material and reducing agent is critical and often dictates the challenges one might encounter. This guide is structured to address specific issues related to these primary synthetic routes.
Part 1: Troubleshooting the Reduction of 5-chloro-1H-indole-2-carbaldehyde
This is often the most direct route, employing hydride-based reducing agents.
Diagram: Synthetic Workflow for Aldehyde Reduction
Caption: Workflow for the synthesis of this compound via aldehyde reduction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with Sodium Borohydride (NaBH₄) is sluggish or incomplete, resulting in a low yield. What are the likely causes?
A1: Several factors can contribute to an incomplete reduction of 5-chloro-1H-indole-2-carbaldehyde with NaBH₄:
-
Solvent Choice: Sodium borohydride's reactivity is solvent-dependent. While typically performed in methanol or ethanol, ensure your solvent is anhydrous. Water can consume the reducing agent.
-
Temperature: While NaBH₄ reductions are often run at room temperature or 0 °C, gentle warming (to 40-50 °C) can sometimes be necessary for less reactive substrates, but be cautious of side reactions.
-
Stoichiometry of NaBH₄: While theoretically 0.25 equivalents of NaBH₄ are needed per mole of aldehyde, it is common practice to use a larger excess (1.5 to 2.0 equivalents) to ensure the reaction goes to completion, accounting for any incidental quenching by the solvent or trace water.
-
Purity of Starting Aldehyde: Impurities in the starting 5-chloro-1H-indole-2-carbaldehyde can interfere with the reaction. Ensure the starting material is pure before commencing the reduction.
Q2: I'm observing significant side product formation. What are these impurities and how can I avoid them?
A2: Side product formation is a common issue. Here are some possibilities:
-
Over-reduction of the Indole Ring: While NaBH₄ is generally selective for aldehydes and ketones, under certain conditions, such as in the presence of strong acids like trifluoroacetic acid, it can reduce the indole double bond to form an indoline.[1][2] Ensure your reaction conditions are neutral or slightly basic to avoid this.
-
Cannizzaro-type Reactions: If your reaction conditions become too basic, the starting aldehyde can undergo a disproportionation reaction to form the corresponding carboxylic acid and alcohol. This is less common with NaBH₄ but can occur if a strong base is inadvertently introduced.
-
Formation of Borate Esters: The initial product of the reduction is a borate ester, which needs to be hydrolyzed during the workup to liberate the desired alcohol.[3] Incomplete hydrolysis will lead to lower yields of the isolated alcohol.
-
Troubleshooting Workup: A proper aqueous workup is crucial. Adding a mild acid, like saturated aqueous ammonium chloride (NH₄Cl), can effectively hydrolyze the borate ester without being harsh enough to cause degradation of the product.[3] Using strong acids like HCl for workup could potentially lead to unwanted side reactions on the indole ring.[3]
-
Q3: My final product is colored, even after purification. What is causing this and how can I obtain a pure, white solid?
A3: Indole derivatives are prone to oxidation, which can lead to colored impurities.[4]
-
Air Oxidation: The indole ring, particularly the electron-rich pyrrole ring, can be susceptible to air oxidation, especially in the presence of light and trace metals. This can form highly colored byproducts.
-
Preventative Measures:
-
Inert Atmosphere: Whenever possible, conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon), especially during heating steps.[4]
-
Degassed Solvents: Using solvents that have been degassed can help minimize oxidation.
-
Purification Technique: If color persists after initial purification, consider treating a solution of your product with a small amount of activated charcoal during recrystallization. The charcoal can adsorb colored impurities. Be sure to filter the hot solution through Celite to remove the charcoal before allowing the solution to cool.[4]
-
Part 2: Troubleshooting the Reduction of Ethyl 5-chloro-1H-indole-2-carboxylate
This route requires a more powerful reducing agent, typically Lithium Aluminum Hydride (LiAlH₄).
Diagram: Synthetic Workflow for Ester Reduction
Caption: Workflow for the synthesis of this compound via ester reduction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LiAlH₄ reduction is giving a very low yield, or I am not isolating any product. What went wrong?
A1: LiAlH₄ is a highly reactive and moisture-sensitive reagent.[5] Failures in this reaction are almost always traced back to procedural errors:
-
Water Contamination: LiAlH₄ reacts violently with water.[6] The presence of even trace amounts of water in your solvent (diethyl ether or THF), glassware, or starting ester will consume the reagent and drastically reduce your yield.
-
Protocol: Always use freshly distilled, anhydrous solvents. Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere before use.
-
-
Improper Quenching/Workup: The workup of a LiAlH₄ reaction is critical for isolating the product from the aluminum salts that are formed. An improper workup can lead to the product being trapped in the aluminum salt precipitate, resulting in low isolated yields.
-
Recommended Procedure (Fieser Workup): A common and effective workup procedure involves the sequential and careful addition of:
-
'x' mL of water for every 'y' g of LiAlH₄ used.
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered off.
-
-
Q2: I am concerned about the safety of using LiAlH₄. Are there any alternatives?
A2: While LiAlH₄ is highly effective, its pyrophoric nature requires careful handling.[5] For researchers seeking alternatives, other reducing agents can be considered, although they may require different reaction conditions:
-
Borane (BH₃): Borane complexes, such as BH₃•THF, are also capable of reducing carboxylic acid esters to alcohols and are often considered milder than LiAlH₄.[7]
Q3: Can I use NaBH₄ to reduce the ester?
A3: No, sodium borohydride is not a strong enough reducing agent to reduce esters to alcohols under standard conditions.[8][9] It is selective for more reactive carbonyls like aldehydes and ketones.[8] Attempting this reaction will likely result in the recovery of the starting ester.
Part 3: Issues Related to Starting Material Synthesis
The yield and purity of your final product are fundamentally dependent on the quality of your starting material.
Q1: I am synthesizing my own 5-chloro-1H-indole-2-carboxylic acid/ester and the yields are poor. What are some common pitfalls?
A1: The synthesis of the indole core itself can be challenging. For instance, the Fischer indole synthesis, a common method, is sensitive to several factors:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[10]
-
Substituent Effects: Electron-donating groups on the precursor carbonyl compound can sometimes lead to N-N bond cleavage as a side reaction instead of the desired cyclization.[10][11]
-
Purity of Precursors: Ensure the purity of your arylhydrazine and carbonyl compounds, as impurities can lead to unwanted side reactions.[10]
Q2: I am having trouble with the esterification of 5-chloro-1H-indole-2-carboxylic acid. What are some reliable methods?
A2: Standard Fischer esterification (refluxing in alcohol with a catalytic amount of strong acid like H₂SO₄) is a common method. However, if your substrate is sensitive to strong acid, other methods can be employed:
-
Reaction with Thionyl Chloride followed by Alcohol: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) and then react it with the desired alcohol.
-
Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used for esterification under milder conditions.
Data Summary Table
| Precursor | Reducing Agent | Key Considerations | Common Side Reactions |
| 5-chloro-1H-indole-2-carbaldehyde | Sodium Borohydride (NaBH₄) | Solvent purity, temperature, stoichiometry | Incomplete reaction, borate ester formation, indole ring reduction (under acidic conditions) |
| Ethyl 5-chloro-1H-indole-2-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Strict anhydrous conditions, proper workup procedure | Incomplete reaction due to reagent quenching, product loss in workup |
Experimental Protocols
Protocol 1: Reduction of 5-chloro-1H-indole-2-carbaldehyde with NaBH₄
-
In a round-bottom flask, dissolve 5-chloro-1H-indole-2-carbaldehyde (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: Reduction of Ethyl 5-chloro-1H-indole-2-carboxylate with LiAlH₄
Safety Note: This reaction should be performed in a fume hood, and all glassware must be rigorously dried.
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 5-chloro-1H-indole-2-carboxylate (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is equal to the number of grams of LiAlH₄ used).
-
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
- Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - www.rhodium.ws.
- Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester - Reddit.
- Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC - NIH.
- Optimization of reaction conditions for 3h-Indole-2-carbaldehyde synthesis - Benchchem.
- Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) | Journal of Medicinal Chemistry - ACS Publications.
- Experiment 5 Reductions with Lithium Aluminium Hydride.
- On the reaction of indole with sodium borohydride in trifluoroacetic acid - ResearchGate.
- troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole - Benchchem.
- Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist - ResearchGate.
- US4377699A - 5-Chloro-indole preparation - Google Patents.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Problems with Fischer indole synthesis : r/Chempros - Reddit.
- Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be.
- Why Do Some Fischer Indolizations Fail? - PMC - NIH.
- Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society.
- 5-Chloroindole-2-carboxylic acid - ZellBio GmbH.
- Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers - Benchchem.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Lithium aluminium hydride - Wikipedia.
- 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride - Chemistry LibreTexts.
- Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry.
- Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure.
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure.
- This compound | C9H8ClNO | CID 12203316 - PubChem.
- (5-Chloro-1H-indol-2-yl)-methanol, 98% | 53590-47-9 - J&K Scientific.
- 5-Chloro-1H-indole-2-carbaldehyde | C9H6ClNO | CID 12203318 - PubChem.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E.
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - NIH.
- Reduction of carboxylic acids (video) - Khan Academy.
- ISSN 0975-413X 365 www.scholarsresearchlibrary.com An Efficient and Practical Protocol for the Esterification of Aromatic Carbox - Der Pharma Chemica.
- Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester - Reddit.
- Acid to Ester - Common Conditions.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing.
- Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal.
- Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube.
- Cobalt-Catalyzed Reduction of Aldehydes to Alcohols via the Hydroboration Reaction.
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- 1. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
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- 3. reddit.com [reddit.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatographic Purification of (5-chloro-1H-indol-2-yl)methanol
Welcome to the Technical Support Center for the purification of (5-chloro-1H-indol-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related indole intermediates. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the principles behind the purification process, enabling you to troubleshoot and optimize your separations effectively.
The purification of crude this compound presents unique challenges inherent to the indole scaffold. These molecules can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation, and their polarity requires carefully optimized solvent systems for effective separation from reaction byproducts and starting materials. This guide provides a systematic approach to navigating these challenges using column chromatography.
Troubleshooting Guide: Common Issues in the Chromatography of this compound
Effective troubleshooting is a cornerstone of efficient laboratory work. The following table addresses common problems encountered during the chromatographic purification of this compound, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield / Product Decomposition | Acid-catalyzed degradation on silica gel: The indole nucleus, particularly with a hydroxymethyl group at the C2 position, can be sensitive to the acidic protons on the surface of silica gel. | Deactivate the silica gel: Prepare a slurry of silica gel in your starting eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or pyridine. This neutralizes the acidic sites.[1][2] Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil® for particularly sensitive compounds.[1] Minimize contact time: Employ flash chromatography with moderate pressure to expedite the separation.[1] |
| Poor Separation (Co-elution of Impurities) | Inappropriate solvent system: The polarity of the eluent may be too high or too low, resulting in poor differentiation between the product and impurities. | Optimize the mobile phase using TLC: Systematically test solvent systems with varying polarities (e.g., gradients of ethyl acetate in hexanes). Aim for a retention factor (Rf) of approximately 0.25-0.35 for the target compound for optimal separation in column chromatography.[1] Change solvent selectivity: If a simple polarity change is ineffective, switch one of the solvent components to alter the separation mechanism (e.g., substitute ethyl acetate with dichloromethane or acetone).[3] |
| Streaking or Tailing of the Product Spot/Peak | Strong interaction with the stationary phase: The slightly acidic N-H proton and the polar hydroxyl group can lead to strong, non-ideal interactions with silica gel. | Add a basic modifier: Incorporating 0.5-1% triethylamine into the mobile phase can significantly improve peak shape by competing for the active sites on the silica gel.[1] Add a polar modifier: A small amount of methanol (1-5%) in a dichloromethane or ethyl acetate-based system can also help to mitigate tailing by blocking strong adsorption sites. |
| Product is not Eluting from the Column | Compound is too polar for the chosen eluent: The solvent system may not be strong enough to desorb the compound from the stationary phase. | Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). Perform a "methanol purge": If the compound is still retained, flushing the column with a strong solvent like 5-10% methanol in dichloromethane will elute highly polar compounds.[2] Note: This will likely co-elute other polar impurities. |
| Irreproducible Results Between Runs | Inconsistent column packing: Voids or channels in the silica gel bed can lead to variable flow paths and poor separation. Changes in solvent composition: Evaporation of the more volatile component of the mobile phase can alter its polarity over time. | Ensure proper column packing: Pack the column as a slurry to ensure a homogenous bed. Gently tap the column during packing to settle the silica and remove air bubbles.[1] Use fresh, pre-mixed solvent: Always use freshly prepared mobile phase for each chromatographic run and keep the solvent reservoir covered to minimize evaporation. |
Logical Workflow for Troubleshooting Chromatography
The following diagram outlines a systematic approach to resolving common purification issues.
Caption: A logical workflow for troubleshooting common issues in column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for the purification of this compound on silica gel?
A: A gradient of ethyl acetate (EtOAc) in hexanes is the most common and effective starting point for the purification of substituted indoles.[4][5][6] Based on the structure of this compound, which contains a polar alcohol and a moderately polar indole ring, a good starting point for Thin Layer Chromatography (TLC) analysis would be 20-30% ethyl acetate in hexanes. Adjust the ratio to achieve an Rf value of 0.25-0.35 for the product before proceeding to column chromatography.[1]
Q2: My product seems to be degrading on the silica gel column, as evidenced by multiple new spots on the TLC of my collected fractions. What can I do?
A: This is a classic issue with indoles on silica gel, which is inherently acidic. The C2-hydroxymethyl group can be particularly labile under acidic conditions. The primary solution is to neutralize the stationary phase by adding a small amount of a base, like triethylamine (TEA), to your eluent (typically 0.5-1% v/v).[1][2] This simple addition often prevents degradation and can also improve peak shape. If the problem persists, consider using a less acidic stationary phase like neutral alumina.
Q3: I am having trouble separating my product from a very non-polar impurity. What is the best strategy?
A: If you have a large separation in polarity, you can use a "step gradient" approach. Start by eluting the column with a very non-polar solvent system (e.g., 5-10% ethyl acetate in hexanes) to wash the non-polar impurity through the column completely. Once the impurity is collected, you can then increase the polarity of the eluent significantly (e.g., to 30-50% ethyl acetate in hexanes) to elute your desired, more polar product. Always monitor the separation with TLC to confirm that the impurity has been fully removed before changing the solvent polarity.
Q4: Can I use reverse-phase chromatography for this purification?
A: Yes, reverse-phase (RP) chromatography is an excellent alternative, especially if issues with degradation on silica persist or if the impurities are very close in polarity in normal-phase systems. For RP-HPLC, a C18 column is typically used with a mobile phase of water and a polar organic solvent like acetonitrile or methanol.[7] A gradient elution, starting with a higher percentage of water and increasing the organic solvent concentration over time, is generally effective. It is often necessary to add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to ensure good peak shape for the indole.
Decision Tree for Purification Method Selection
Caption: Decision-making process for selecting a purification method.
Experimental Protocols
The following protocol is a robust starting point for the purification of crude this compound. It should be adapted based on the results of your initial TLC analysis.
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is the standard and most common method for purifying indole derivatives of this type.[4][5][6]
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare an initial, low-polarity eluent (e.g., 10% Ethyl Acetate / 90% Hexanes) and a final, higher-polarity eluent (e.g., 40% Ethyl Acetate / 60% Hexanes).
-
If streaking or degradation was observed on TLC, add triethylamine to a final concentration of 0.5% (v/v) to both solvent mixtures.
2. Column Packing:
-
Select a column of appropriate size (a 70:1 ratio of silica gel to crude material by weight is a good starting point).[8]
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial low-polarity eluent and pour it into the column.
-
Gently tap the column to ensure even packing and allow the silica to settle.
-
Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica gel.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
In a separate flask, add a small amount of silica gel (approximately 1-2 times the weight of your crude product).
-
Add the solution of your crude product to the silica gel and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is known as "dry loading" and generally provides better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the initial eluent to the column and begin elution using positive pressure (flash chromatography). A flow rate of approximately 2 inches per minute is ideal.[1]
-
Collect fractions in an array of test tubes.
-
Monitor the elution process by TLC, spotting fractions to identify which contain your product and to assess their purity.
-
Gradually increase the polarity of the eluent as needed to elute the product.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
- Ahmad, I., et al. (2021). Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC.
- PubChem. This compound.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- Biotage. (2023). How does solvent choice impact flash column chromatography performance?. Biotage Blog. [Link]
- Danheiser, R. L., et al. (2025).
Sources
Technical Support Center: Troubleshooting Common Side Reactions in 5-Chloroindole Synthesis
Welcome to the technical support center for 5-chloroindole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic intermediate. Instead of a generic overview, we will directly address the specific, practical challenges and side reactions you may encounter in your work. Our focus is on providing not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot effectively.
The 5-chloroindole scaffold is a critical component in numerous pharmaceuticals, making its efficient and pure synthesis a primary concern.[1][2] However, like many indole syntheses, the path to a clean product can be fraught with challenges, from isomeric impurities to unwanted byproducts. This guide provides in-depth, field-proven insights into identifying, mitigating, and preventing these common issues.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Formation of Regioisomeric Byproducts (e.g., 4- and 6-Chloroindole)
Question: My analytical data (GC-MS, NMR) shows the presence of multiple chloroindole isomers, not just the desired 5-chloroindole, after my Fischer indole synthesis. Why is this happening and how can I prevent it?
A. The Chemistry Behind the Problem:
This is a classic challenge in the Fischer indole synthesis when using an unsymmetrical ketone with (4-chlorophenyl)hydrazine.[3] The core of the Fischer synthesis is a[4][4]-sigmatropic rearrangement of a protonated phenylhydrazone intermediate.[5][6] The issue arises from the initial formation of the hydrazone and its subsequent tautomerization to an ene-hydrazine. An unsymmetrical ketone can form two different ene-hydrazine tautomers, leading to two different cyclization pathways and, consequently, a mixture of indole regioisomers.
For instance, reacting (4-chlorophenyl)hydrazine with 2-butanone can lead to cyclization at either the methyl or the ethyl side of the original ketone, resulting in a mixture of 5-chloro-2,3-dimethylindole and 7-chloro-2,3-dimethylindole. When starting with a precursor intended for 5-chloroindole, incorrect cyclization can similarly yield 4- or 6-chloroindole isomers.[3]
B. Solutions & Preventative Measures:
-
Strategic Choice of Carbonyl Component: The most straightforward solution is to use a symmetrical ketone or an aldehyde. This eliminates the possibility of forming different ene-hydrazine intermediates, ensuring that the cyclization can only proceed in one direction.[3]
-
Pre-emptive Halogenation: A more robust strategy is to introduce the chlorine atom onto a pre-formed indole ring or, more preferably, to start with a precursor where the chlorine is already correctly positioned on the aniline or another starting material before the indole ring is even formed.[3][4] This circumvents the regioselectivity issues inherent to some cyclization methods.
-
Catalyst and Solvent Optimization: The choice of acid catalyst and solvent can influence the ratio of isomers. While this requires empirical optimization, stronger acids like polyphosphoric acid (PPA) sometimes offer better selectivity than others.[3]
-
Purification: If a mixture is unavoidable, the isomers can typically be separated by column chromatography on silica gel, though this can be challenging and reduce overall yield.[3][7]
Issue 2: Dehalogenation (Loss of Chlorine)
Question: My final product contains a significant amount of indole, suggesting the chlorine atom is being cleaved during the reaction. What causes this and how can I avoid it?
A. The Chemistry Behind the Problem:
Dehalogenation, or the removal of the chlorine atom, is a common side reaction under reductive conditions.[3] This is particularly prevalent in syntheses that involve catalytic hydrogenation, for example, when reducing a nitro group on the precursor or reducing the indole ring itself to an indoline.[8][9] Catalysts like Palladium on carbon (Pd/C) are highly active and can readily catalyze the hydrogenolysis of the C-Cl bond, especially at elevated temperatures or hydrogen pressures.[10]
B. Solutions & Preventative Measures:
-
Select a Milder Reducing Agent: If a reduction step is necessary, avoid harsh conditions. For the reduction of a nitro group, consider using alternatives to catalytic hydrogenation like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid. For indole to indoline reduction, sodium cyanoborohydride (NaBH₃CN) can be a milder choice.[8]
-
Optimize Catalytic Conditions: If catalytic hydrogenation is unavoidable, screen different catalysts. Ruthenium or platinum-based catalysts may sometimes be less prone to causing dehalogenation than palladium.[10] Additionally, lowering the reaction temperature, reducing hydrogen pressure, and minimizing reaction time can significantly decrease this side reaction.[11]
-
Change the Synthetic Route: Consider a route that does not require harsh reductive steps after the chlorine atom has been introduced. For example, the halogen exchange method, converting 5-bromoindole to 5-chloroindole using copper(I) chloride, avoids this issue entirely.[12][13]
| Condition | Catalyst | Typical Outcome | Recommendation |
| Harsh Hydrogenation | 10% Pd/C, >50 psi H₂, >80 °C | High risk of dehalogenation | Avoid if possible; lower temperature and pressure |
| Transfer Hydrogenation | Pd/C, Ammonium Formate | Moderate risk of dehalogenation | Can be a milder alternative to high-pressure H₂ |
| Chemical Reduction | SnCl₂ / HCl (for -NO₂) | Low risk of dehalogenation | Preferred for nitro group reduction |
| Halogen Exchange | CuCl | No risk of dehalogenation | Excellent alternative route if starting from 5-bromoindole |
Caption: Illustrative guide to mitigating dehalogenation based on reductive conditions.
Issue 3: Dimerization and Polymerization
Question: After workup, I have a significant amount of an insoluble, high-molecular-weight material, and my overall yield of 5-chloroindole is low. Is this polymerization?
A. The Chemistry Behind the Problem:
Yes, this is very likely due to dimerization or polymerization. The indole ring, particularly at the electron-rich C3 position, is susceptible to electrophilic attack. Under the acidic conditions common to the Fischer indole synthesis, the indole product can be protonated. This protonated indole can then act as an electrophile and be attacked by a neutral, unprotonated indole molecule, initiating a chain reaction that leads to dimers, trimers, and eventually insoluble polymers.[14][15] This process is a significant cause of yield loss and purification difficulties.
B. Solutions & Preventative Measures:
-
Control Acid Concentration: Use the minimum amount of acid catalyst required to drive the reaction to completion. Excess acid will significantly promote polymerization.
-
Minimize Reaction Time and Temperature: Do not heat the reaction longer than necessary. Monitor the reaction closely by TLC or LC-MS and proceed with workup as soon as the starting material is consumed.[11] Overheating can accelerate side reactions.
-
Prompt Workup and Neutralization: Once the reaction is complete, cool it down and immediately quench the acid catalyst by pouring the reaction mixture into a cold basic solution (e.g., ice-water followed by neutralization with NaHCO₃ or NaOH).[1] Do not let the completed reaction stand in acidic conditions.
-
Protecting Groups: In multi-step syntheses, consider protecting the indole nitrogen (e.g., with a Boc or tosyl group). This can reduce the electron density of the ring system and decrease its susceptibility to acid-catalyzed polymerization, though this adds extra steps to the synthesis.
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 5-Chloroindole
This protocol describes a general procedure for synthesizing 5-chloroindole-2-carboxylic acid, which can then be decarboxylated.[3]
-
Materials: 4-Chlorophenylhydrazine hydrochloride, Pyruvic acid, Glacial acetic acid.
-
Procedure:
-
Combine 4-chlorophenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in glacial acetic acid.
-
Heat the mixture at reflux for 2-3 hours, monitoring by TLC until the starting hydrazine is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice-water.
-
Collect the precipitated solid (5-chloroindole-2-carboxylic acid) by filtration, wash thoroughly with water, and dry.
-
For decarboxylation, gently heat the crude 5-chloroindole-2-carboxylic acid at its melting point until the evolution of CO₂ gas ceases.
-
The resulting crude 5-chloroindole can be purified by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography.[3][7]
-
Protocol 2: Halogen Exchange Synthesis from 5-Bromoindole
This protocol details a copper-catalyzed conversion of 5-bromoindole to 5-chloroindole.[12][13]
-
Materials: 5-Bromoindole, Copper(I) chloride (CuCl), N-methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF), Toluene, Aqueous ammonia.
-
Procedure:
-
In a dry flask, combine 5-bromoindole (1.0 eq) and CuCl (1.2 eq).
-
Add dry NMP or DMF as the solvent.
-
Heat the reaction mixture to 140-180 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.[3][12]
-
Upon completion, cool the mixture to room temperature and dilute with toluene.
-
Wash the organic layer with aqueous ammonia to remove copper salts, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (Hexane/Ethyl Acetate) or recrystallization.[12]
-
References
- BenchChem. (2025). Avoiding byproduct formation in the synthesis of 5-chloroindoles. [Online PDF].
- BenchChem. (2025). Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol. [Online PDF].
- BenchChem. (2025). avoiding over-chlorination in the synthesis of 6-Chloroindole. [Online PDF].
- BenchChem. (2025). Application Notes: Fischer Indole Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole. [Online PDF].
- Bergman, J., et al. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. Molecules, 13(8), 1793-1804.
- BenchChem. (2025). Purification of 5-Chloroindole by recrystallization or chromatography. [Online PDF].
- Wikipedia. (n.d.). Fischer indole synthesis.
- Biotage. (2023). How does reaction time impact synthetic product purity and yield?
- BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. [Online PDF].
- Ji, Y.-Z., et al. (2020). Sulfoxide‐Promoted Chlorination of Indoles and Electron‐Rich Arenes with Chlorine as Nucleophile. Asian Journal of Organic Chemistry.
- BenchChem. (2025). Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers. [Online PDF].
- Google Patents. (n.d.). US4377699A - 5-Chloro-indole preparation.
- Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
- Professor Dave Explains. (2021). Fischer Indole Synthesis. [Video]. YouTube.
- ResearchGate. (n.d.). Synthesis of 5-chloroindole and its analogues.
- ResearchGate. (n.d.). Proposed mechanism for the formation of indole dimer 38 and trimers 37.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 10. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
preventing degradation of (5-chloro-1H-indol-2-yl)methanol during storage
Technical Support Center: (5-chloro-1H-indol-2-yl)methanol
Prepared by: Gemini, Senior Application Scientist Subject: Guide to Preventing Degradation of this compound During Storage and Experimentation
Overview
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to address common challenges related to the stability and handling of this indole derivative. The indole scaffold, while a cornerstone in medicinal chemistry, is notoriously susceptible to degradation under common laboratory conditions. Understanding the underlying chemical principles is crucial for ensuring the integrity of your compound and the reproducibility of your results. This guide provides answers to frequently asked questions, in-depth troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has turned from white/off-white to a pink or brownish color. Is it still usable?
A: A color change is a primary indicator of degradation. The indole nucleus is prone to oxidation and polymerization when exposed to air and light, often forming highly conjugated, colored impurities.[1] While the material may still contain a significant amount of the desired compound, the presence of these impurities can interfere with your experiments, leading to inaccurate results or side reactions. We strongly recommend re-analyzing the purity of the material by HPLC or LC-MS before use. For critical applications, using a fresh, uncolored lot is advised.
Q2: What are the absolute best conditions for long-term storage of the solid compound?
A: For maximum long-term stability, solid this compound should be stored under the following conditions:
-
Temperature: -20°C or colder.
-
Atmosphere: Under an inert gas (Argon or Nitrogen).
-
Light: Protected from light in an amber glass vial.
-
Container: Tightly sealed to prevent moisture ingress.
Q3: I've dissolved the compound in DMSO for screening. How long is my solution stable?
A: Solutions are generally less stable than the solid material. While DMSO is a common solvent, indole derivatives can still degrade. We recommend preparing solutions fresh for each experiment. If storage is necessary, flush the headspace of the vial with inert gas, seal tightly, and store at -20°C or -80°C for no more than a few days. Avoid repeated freeze-thaw cycles. A good practice is to aliquot the stock solution into single-use vials.
Q4: My reaction involving this compound is failing or giving low yields. Could degradation be the cause?
A: Absolutely. The indole ring is unstable in strongly acidic conditions, which can cause protonation and subsequent polymerization.[2] If your reaction involves strong acids (e.g., TFA for deprotection), consider minimizing the exposure time and temperature. Likewise, strong oxidizing agents should be avoided unless they are part of the intended reaction. Always add the indole compound at the last possible step, especially in multi-step, one-pot syntheses under harsh conditions.
In-Depth Troubleshooting Guide
Issue 1: Rapid Discoloration and Purity Loss
You observe that a freshly opened bottle of this compound quickly develops a color or that its purity, as measured by HPLC, drops significantly over a short period on the benchtop.
Root Cause Analysis: The indole ring system is electron-rich, making it highly susceptible to electrophilic attack and oxidation.[2] The primary culprits are atmospheric oxygen and ambient light, which work synergistically to degrade the molecule.
-
Oxidative Degradation: Oxygen can react with the indole ring, particularly at the electron-rich C3 position (though C2 is also reactive), to form hydroperoxides, which can then rearrange or react further to form oxindoles, isatins, or other oxidized species.[3][4] This process is often catalyzed by light (photo-oxidation).[5]
-
Dimerization/Polymerization: Under slightly acidic conditions (which can be initiated by atmospheric CO₂ and moisture) or upon exposure to light, the indole can form reactive intermediates that lead to dimers and polymers.[2] These extended conjugated systems are typically colored and often have poor solubility.
Visualizing the Degradation Pathway: The following diagram illustrates the main environmental factors leading to the degradation of the indole core structure.
Caption: Key environmental triggers for indole degradation.
Mitigation Strategy & Protocol:
-
Inert Atmosphere Handling: Never handle or store the compound in the open air for extended periods. Use a glove box or glove bag filled with nitrogen or argon for aliquoting. For smaller amounts, you can use a simple desiccator flushed with inert gas.
-
Light Protection: Always use amber vials. If clear vials are necessary for observation, wrap them in aluminum foil.[3]
-
Controlled Aliquoting: Upon receiving a new bottle, immediately divide the material into smaller, single-use quantities in separate, appropriately sized amber vials. This minimizes the exposure of the bulk material to the atmosphere every time a sample is needed.
-
Solvent Degassing: If using the compound in solution, ensure your solvents are degassed by sparging with nitrogen or argon for 15-30 minutes before use to remove dissolved oxygen.
Issue 2: Inconsistent Analytical Results (HPLC, NMR)
You notice variability between different samples of the same batch, or the appearance of new, unidentified peaks in your chromatograms over time.
Root Cause Analysis: This issue points to ongoing degradation during storage or sample preparation. Inconsistent handling can lead to different degradation profiles in each vial. Furthermore, certain analytical conditions can exacerbate degradation.
-
Mobile Phase pH: If using HPLC with an acidic mobile phase (e.g., containing formic acid or TFA), the compound can degrade on-column or while waiting in the autosampler. Indoles are significantly more stable in neutral or slightly basic conditions.[2]
-
Solvent Reactivity: While rare, some solvents can be problematic. For example, chloroform can contain acidic impurities, and should be passed through a plug of basic alumina before use in sensitive applications.
Mitigation Strategy & Protocol:
-
Standardized Sample Prep: Prepare all analytical samples immediately before analysis. Do not let them sit on the benchtop or in the autosampler for hours.
-
HPLC Method Optimization:
-
If possible, use a mobile phase with a neutral pH. Buffered mobile phases (e.g., ammonium acetate or phosphate buffer at pH 7) can prevent acid-catalyzed degradation.
-
Keep the autosampler tray cooled (e.g., 4°C) to slow degradation in prepared vials.
-
Run a freshly prepared standard at the beginning and end of your sequence to check for any time-dependent degradation during the analytical run.
-
Experimental Protocols
Protocol 1: Validating Long-Term Storage Conditions
This protocol provides a framework for a forced degradation study, a crucial step in understanding the stability limits of your compound under your specific laboratory conditions.[6][7]
Objective: To determine the optimal storage conditions for this compound and identify potential degradation products.
Materials:
-
This compound (one single lot)
-
12 small (1-2 mL) amber glass vials with PTFE-lined caps
-
HPLC system with a C18 column and UV detector
-
Analytical balance, spatulas
-
Nitrogen or Argon gas source
Workflow Diagram:
Caption: Workflow for a simple forced degradation study.
Procedure:
-
Initial Analysis (Time = 0):
-
Accurately weigh and prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Immediately analyze this solution by HPLC to establish the initial purity (t=0). This is your baseline reference.
-
-
Sample Preparation & Storage:
-
In a glove box or under a stream of inert gas, aliquot ~5-10 mg of the solid compound into each of the 12 amber vials.
-
Group 1 (Ideal Conditions): Backfill 5 vials with inert gas, cap them tightly, seal with parafilm, and place them in a -20°C freezer.
-
Group 2 (Stress Conditions): Leave 5 vials loosely capped (to allow air exchange) on the lab bench where they are exposed to ambient light and temperature.
-
The remaining 2 vials are spares.
-
-
Time-Point Analysis:
-
Stress Group: After 1 week and 1 month, take one vial from Group 2. Prepare a solution and analyze by HPLC using the exact same method as the t=0 sample.
-
Ideal Group: After 1 month and 3 months, take one vial from Group 1. Allow it to warm to room temperature before opening to prevent condensation. Prepare a solution and analyze.
-
-
Data Analysis:
-
Compare the purity (% peak area) of the main compound at each time point relative to t=0.
-
Note the appearance and growth of any new impurity peaks.
-
A stable compound will show <1-2% loss of purity under ideal conditions over 3 months. Significant degradation (>5-10%) under stress conditions confirms the compound's sensitivity.[7]
-
Summary of Recommendations
For ease of reference, the key handling and storage parameters are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | Solid: -20°C or colderSolution: -20°C to -80°C | Reduces the kinetic rate of all chemical degradation pathways. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation by atmospheric O₂, a primary degradation pathway for electron-rich indoles.[8] |
| Light | Store and handle in the dark (Amber Vials) | Prevents photo-oxidation and light-catalyzed polymerization.[3][5] |
| pH | Avoid strong acids; handle in neutral or slightly basic media | The indole ring is unstable to acid, which catalyzes polymerization.[2] |
| Aliquoting | Aliquot solids and stock solutions into single-use amounts | Minimizes repeated exposure of the bulk material to air, light, and moisture. |
| Solutions | Prepare fresh; avoid long-term storage | Solutes are more mobile and prone to degradation than solids. Avoid repeated freeze-thaw cycles. |
References
- El-Shabrawy, Y. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ASM Journals.
- Jain, P., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed.
- ResearchGate (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
- PubChem. Indole | C8H7N | CID 798. National Institutes of Health.
- Microbiology Note (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations.
- MedCrave (2016). Forced Degradation Studies.
- Rout, S. K., et al. (2019). Visible‐Light‐Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides. Wiley-VCH GmbH.
- Microbe Online (2012). Indole Test: Principle, Procedure, Results.
- Singh, G., et al. (2014). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. Hindawi.
- PharmaTutor (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- Glixx Laboratories. This compound, min 97%.
- PubChem. This compound | C9H8ClNO | CID 12203316. National Institutes of Health.
- PubMed (2025). Discovery of indole derivatives as STING degraders.
- International Journal of Pharmaceutical Research & Allied Sciences (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- J&K Scientific. (5-Chloro-1H-indol-2-yl)-methanol, 98%.
- RJPT (2018). Stability Indicating Forced Degradation Studies.
- ResearchGate (2010). Light yield in the reactions of indole and its derivatives.
- Ma, F. F., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics.
- PubChem. (1H-indol-2-yl)methanol | C9H9NO | CID 98783. National Institutes of Health.
- Yang, Z., et al. (2017). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. BioMed Research International.
- Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology.
Sources
- 1. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 5-Chloroindoles
Welcome to the Technical Support Center for the N-alkylation of 5-chloroindoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a privileged scaffold in medicinal chemistry, the successful and selective functionalization of the 5-chloroindole core is critical for the synthesis of novel therapeutic agents. This document provides field-proven insights and detailed protocols to help you navigate the common challenges associated with this important transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-alkylation of 5-chloroindoles, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: I am observing a significant amount of the C3-alkylated regioisomer in my reaction. How can I improve the N-selectivity?
Answer:
The competition between N-alkylation and C3-alkylation is a common hurdle in indole chemistry. The C3 position is inherently electron-rich and often more nucleophilic than the nitrogen atom, leading to the formation of the undesired C3-alkylated product.[1] The presence of the electron-withdrawing chlorine atom at the 5-position further influences the electron density of the indole ring. Here are several strategies to enhance N-selectivity:
-
Choice of Base and Solvent System: This is the most critical factor. Using a strong base to fully deprotonate the indole nitrogen is key. Sodium hydride (NaH) is a highly effective choice for this purpose.[1] When the indole is fully converted to its corresponding anion (the indolate), the nitrogen becomes a significantly stronger nucleophile. This reaction should be performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). DMF, in particular, has been shown to favor N-alkylation.[2] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]
-
Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[3] In some cases, increasing the temperature to 80 °C has resulted in complete N-alkylation.[2]
-
Modern Catalytic Methods: For challenging substrates, consider employing catalyst-controlled reactions. For instance, copper hydride (CuH) catalysis with a sterically demanding phosphine ligand like DTBM-SEGPHOS has demonstrated high N-selectivity.[1]
Question 2: My reaction is producing a significant amount of dialkylated product. How can I prevent this?
Answer:
Dialkylation, where both the nitrogen and the C3 position are alkylated, can occur with highly reactive alkylating agents or under forcing conditions. To minimize this side reaction, consider the following adjustments:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[1] Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration and reduces the likelihood of a second alkylation event.[1]
-
Reaction Time and Temperature: Carefully monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed and the desired mono-N-alkylated product is formed. Lowering the reaction temperature can also help to control reactivity and prevent over-alkylation.[1]
-
Steric Hindrance: Employing a bulkier alkylating agent can sterically disfavor a second alkylation.[1]
Question 3: My N-alkylation reaction is very slow or shows no conversion of the starting material. What can I do to improve the reaction rate and yield?
Answer:
Low or no conversion can be frustrating, but it is often due to issues with reagents or reaction conditions. Here’s a checklist to troubleshoot this problem:
-
Anhydrous Conditions: When using strong bases like NaH, it is absolutely critical to use anhydrous (dry) solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Any moisture present will quench the base, rendering it ineffective.[4]
-
Reagent Purity and Activity: Ensure that your 5-chloroindole is pure and that the alkylating agent is reactive. For less reactive alkyl halides (e.g., alkyl chlorides), consider using a more reactive one (e.g., alkyl bromides or iodides). The addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction with alkyl chlorides or bromides through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).
-
Base Strength and Solubility: If you are using a weaker base like potassium carbonate (K₂CO₃), you may need to switch to a stronger base like NaH or potassium hydroxide (KOH) to achieve complete deprotonation.[4] The solubility of the base can also be a factor. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be a more effective base in some cases.[5]
-
Temperature: As mentioned previously, increasing the reaction temperature can significantly increase the reaction rate. However, this should be balanced with the potential for side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the "classical" conditions for the N-alkylation of a 5-chloroindole?
A1: The classical and most widely used method involves the deprotonation of the 5-chloroindole with a strong base, followed by reaction with an alkylating agent.[4] A typical procedure would be:
-
Dissolve the 5-chloroindole in an anhydrous polar aprotic solvent like DMF or THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a slight excess (1.1-1.2 equivalents) of a strong base like sodium hydride (NaH) portion-wise.
-
Allow the mixture to stir at 0 °C or room temperature to ensure complete deprotonation.
-
Add the alkylating agent (1.05-1.2 equivalents) dropwise.
-
Monitor the reaction by TLC until completion.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, followed by standard workup and purification.
Q2: How does the 5-chloro substituent affect the N-alkylation reaction?
A2: The chlorine atom at the 5-position is an electron-withdrawing group. This has two main effects:
-
Increased Acidity: The electron-withdrawing nature of the chlorine atom makes the N-H proton of the 5-chloroindole more acidic compared to unsubstituted indole. This facilitates deprotonation by a base.
-
Decreased Nucleophilicity: The overall electron density of the indole ring system is reduced, which can decrease the nucleophilicity of the indolate anion once formed. However, for most applications, this effect is less significant than the benefit of increased acidity, and N-alkylation can still be achieved efficiently under the right conditions. Studies have shown that indoles with electron-withdrawing groups at the 5-position can undergo N-alkylation in high yields.[6]
Q3: Can I use alcohols as alkylating agents for 5-chloroindoles?
A3: Yes, using alcohols as alkylating agents is a greener and more atom-economical approach. This reaction typically proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which requires a transition metal catalyst (e.g., based on iridium or iron).[7] The reaction involves the in situ oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the indole, followed by reduction. Water is the only byproduct. This method avoids the use of stoichiometric amounts of strong bases and the formation of salt byproducts.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong base, ensures complete deprotonation to the more nucleophilic indolate anion, favoring N-alkylation.[1] |
| Potassium Hydroxide (KOH) | A strong, less hazardous alternative to NaH.[4] | |
| Cesium Carbonate (Cs₂CO₃) | Good solubility in organic solvents, can be effective for less reactive systems.[5] | |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic, effectively solvates the indolate anion, and has been shown to promote N-selectivity.[2] |
| Tetrahydrofuran (THF) | A good alternative to DMF, also a polar aprotic solvent.[1] | |
| Alkylating Agent | Alkyl iodides > Alkyl bromides > Alkyl chlorides | Reactivity order for Sₙ2 reactions.[8][9][10][11] |
| Temperature | 0 °C to 80 °C | Lower temperatures for reactive alkylating agents to control side reactions; higher temperatures can improve rate and N-selectivity.[2] |
| Stoichiometry | 1.05-1.2 eq. of alkylating agent | Minimizes the risk of dialkylation.[1] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 5-Chloroindole using Sodium Hydride
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloroindole (1.0 eq.).
-
Add anhydrous DMF to dissolve the 5-chloroindole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the indolate anion.
-
Slowly add the alkylating agent (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure N-alkylated 5-chloroindole.
Visualizations
Caption: General mechanism for the N-alkylation of 5-chloroindole.
Caption: Troubleshooting workflow for low conversion in N-alkylation.
References
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
- Sundberg, R. J. (1996). Indoles. Academic Press.
- Taber, D. F., & Tirunahari, P. K. (2011).
- Bartoli, G., & Bencivenni, G. (2013). The Bartoli indole synthesis. Chemical Reviews, 113(8), 6154-6190.
- Chen, J., & Wang, J. (2014). Recent advances in the synthesis of N-substituted indoles. RSC Advances, 4(72), 38169-38186.
- Li, J. J. (2009). Name reactions in heterocyclic chemistry II. John Wiley & Sons.
- Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical importance of indoles. Molecules, 18(6), 6620-6662.
- Joucla, L., & Djakovitch, L. (2009). N-alkylation of indole and derivatives with alcohols in the presence of a heterogeneous palladium catalyst.
- BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation.
- National Center for Biotechnology Information. (2015). Alkylating Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Oncohema Key. (2016). Alkylating Agents.
- BenchChem. (2025). Comparative Analysis of Synthetic Routes to N-Benzyl-2,4,5-trichloroaniline.
- ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?.
- ResearchGate. (n.d.). Alkylating Agents.
- Castillo, J. C., et al. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ChemistrySelect, 1(11), 2736-2741.
- National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 10. researchgate.net [researchgate.net]
- 11. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting low conversion in indolylmethanol reactions
Technical Support Center: Indolylmethanol Synthesis
A Senior Application Scientist's Guide to Troubleshooting Low Conversion and Side Reactions
Welcome to the technical support center for indolylmethanol reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion, in the synthesis of indolylmethanols from indoles and carbonyl compounds. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and solve problems effectively. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for success.
The acid-catalyzed condensation of an indole with an aldehyde or ketone is a cornerstone reaction, yet its apparent simplicity belies a number of potential pitfalls. The most common issue is the diversion of the desired indolylmethanol product into a more thermodynamically stable byproduct, the 3,3'-diindolylmethane (DIM). Understanding and controlling this branching point is the key to high conversion and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the specific issues you might be facing in the lab. We'll start with the most common problem—low yield of the target indolylmethanol—and explore its various causes and solutions.
Q1: My reaction shows low consumption of starting materials and a very low yield of the desired indolylmethanol. What are the primary factors to investigate?
Low conversion is often a problem of activation. The reaction, a Friedel-Crafts type alkylation, requires an electrophilic carbonyl compound to attack the electron-rich C3 position of the indole.[1] If this initial step is inefficient, the entire reaction will stall.
A. Catalyst Choice and Activity:
The catalyst, typically a Brønsted or Lewis acid, is responsible for activating the carbonyl group.[2][3] Insufficient activation is a frequent cause of low conversion.
-
Lewis Acids (e.g., Sc(OTf)₃, InCl₃, AlCl₃): These are highly effective but can be moisture-sensitive.[4][5] Anhydrous conditions are critical. A compromised catalyst that has been exposed to atmospheric moisture will have significantly reduced activity. Always use a freshly opened bottle or one stored properly in a desiccator.
-
Brønsted Acids (e.g., p-TsOH, HCl): These are generally more robust but may require higher catalyst loadings or temperatures to achieve the same level of activation as strong Lewis acids.[6]
Troubleshooting Steps:
-
Verify Catalyst Integrity: If using a Lewis acid, ensure it is anhydrous. Consider opening a new bottle.
-
Increase Catalyst Loading: Systematically increase the catalyst loading. Start from 1-2 mol% and increase to 5 mol% or 10 mol%. Observe the effect on conversion by TLC or LC-MS.
-
Switch Catalyst Type: If a mild Brønsted acid fails, consider a stronger Lewis acid. Scandium(III) triflate (Sc(OTf)₃) is often an excellent choice due to its high activity and tolerance for various functional groups.[2]
B. Substrate Reactivity:
The electronic nature of your starting materials plays a crucial role.
-
Aldehyde/Ketone: Electron-withdrawing groups (EWGs) on the aldehyde (e.g., nitro-, cyano-, halo-substituted benzaldehydes) increase its electrophilicity, making it more reactive and generally leading to higher conversion rates.[7][8] Conversely, strong electron-donating groups (EDGs) can decrease reactivity.[9]
-
Indole: EDGs on the indole ring increase its nucleophilicity and accelerate the reaction, while EWGs can slow it down.[8]
Troubleshooting Steps:
-
Analyze Substrates: Assess the electronic properties of your specific indole and carbonyl compounds.
-
Adjust Conditions: For less reactive aldehydes (with EDGs), you may need more forcing conditions: higher catalyst loading, increased temperature, or a more powerful catalyst. For highly reactive aldehydes, you may need to cool the reaction to control exotherms and prevent side reactions.
Q2: My starting materials are consumed, but the yield of my indolylmethanol is low. My TLC/LC-MS shows a major, less polar byproduct. What is happening?
This is the classic and most common problem: your desired product is forming but then immediately reacting further. The indolylmethanol itself is an excellent electrophile precursor. Under the acidic reaction conditions, it can eliminate water to form a highly reactive carbocation intermediate, which is then rapidly trapped by a second molecule of indole to form the symmetrical 3,3'-diindolylmethane (DIM).[10]
// Nodes Indole [label="Indole"]; Aldehyde [label="Aldehyde (R-CHO)"]; Catalyst [label="H⁺ / Lewis Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ActivatedAldehyde [label="Activated Aldehyde", fillcolor="#E8F0FE", fontcolor="#202124"]; Indolylmethanol [label="TARGET PRODUCT\n(Indolylmethanol)", shape=box, style="rounded,filled,bold", fillcolor="#C6F6D5", fontcolor="#202124", peripheries=2]; Carbocation [label="Carbocation Intermediate", shape=diamond, fillcolor="#FCE8E6", fontcolor="#202124"]; DIM [label="SIDE PRODUCT\n(3,3'-Diindolylmethane)", shape=box, style="rounded,filled,bold", fillcolor="#FAD2CF", fontcolor="#202124", peripheries=2];
// Edges Indole -> ActivatedAldehyde [label="Nucleophilic Attack (C3)"]; Aldehyde -> Catalyst [style=dashed]; Catalyst -> ActivatedAldehyde [label="Activation"]; ActivatedAldehyde -> Indolylmethanol [label="Deprotonation"]; Indolylmethanol -> Catalyst [label="-H₂O", dir=back]; Catalyst -> Carbocation [label="Activation of Product"]; Indolylmethanol -> Carbocation [label="-H₂O"]; Indole -> Carbocation [label="2nd Nucleophilic Attack"]; Carbocation -> DIM [label="Deprotonation"];
// Ranks {rank=same; Indole; Aldehyde; Catalyst;} {rank=same; ActivatedAldehyde;} {rank=same; Indolylmethanol;} {rank=same; Carbocation;} {rank=same; DIM;} }
Caption: Reaction scheme showing the formation of indolylmethanol and the competing pathway to the DIM side product.
A. Reaction Temperature and Time:
The formation of DIM is often more temperature-sensitive than the initial formation of the indolylmethanol.
-
Temperature: Higher temperatures provide the energy needed to eliminate water from the indolylmethanol, accelerating the formation of the DIM byproduct. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly suppress this side reaction.
-
Time: The longer the indolylmethanol product is exposed to the acidic catalyst, the more likely it is to convert to the DIM. It is crucial to monitor the reaction closely and quench it as soon as the starting materials are consumed and before significant DIM formation occurs.
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at 0 °C or lower. This is the single most effective variable for preventing DIM formation.
-
Monitor Closely: Use TLC or LC-MS to track the appearance of the product and the DIM byproduct. Quench the reaction at the optimal time point.
-
Control Reagent Addition: Consider slow, dropwise addition of the aldehyde to a solution of the indole and catalyst. This keeps the instantaneous concentration of the electrophile low and can favor the formation of the initial product over the subsequent reaction.
B. Stoichiometry:
The relative amounts of your reactants are critical. The formation of DIM requires two equivalents of indole for every one equivalent of the aldehyde.
Troubleshooting Steps:
-
Use Excess Aldehyde: If your aldehyde is not prohibitively expensive, using a slight excess (e.g., 1.2 to 1.5 equivalents) can help ensure that any unreacted indole is consumed, reducing its availability to react with the indolylmethanol product.
-
Avoid Excess Indole: Ensure your stoichiometry is accurate. An excess of indole will directly promote the formation of the DIM byproduct.
The following table summarizes literature-derived data on how reaction conditions can influence the product distribution. Note that yields are highly substrate-dependent.
| Parameter | Condition A | Yield (Indolylmethanol) | Yield (DIM) | Condition B | Yield (Indolylmethanol) | Yield (DIM) | Reference |
| Catalyst | 10 mol% p-TsOH | ~40-60% | ~30-50% | 5 mol% Sc(OTf)₃ | Often >85% | <10% | [2][6] |
| Temperature | Room Temp (25 °C) | Substrate dependent | Can be major | 0 °C | Often >90% | <5% | [3] |
| Aldehyde | 4-MeO-PhCHO (EDG) | Lower | Higher | 4-NO₂-PhCHO (EWG) | Higher | Lower | [7] |
Q3: I managed to get a good conversion to my indolylmethanol in solution, but I lose most of it during workup and purification. What's going wrong?
Indolylmethanols are notoriously sensitive, especially to acid. Standard silica gel for chromatography is acidic and can catalyze the decomposition of your product or its conversion to DIM directly on the column.[11][12]
A. Quenching and Workup:
The goal is to neutralize the acid catalyst immediately and completely upon reaction completion.
-
Quenching: Pouring the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a standard and effective method.[1] This neutralizes the acid and provides a biphasic mixture for extraction.
-
Extraction: Use an appropriate organic solvent like ethyl acetate or dichloromethane. Be thorough, but avoid letting the combined organic layers sit for extended periods before drying and concentrating.
B. Purification:
This is the most critical step for isolating sensitive indolylmethanols.
-
Avoid Standard Silica: The acidic surface of standard silica gel is often the culprit for product loss.[13]
-
Use Deactivated Silica: You can "deactivate" or neutralize silica gel by pre-treating it. A common method is to flush the packed column with an eluent containing a small amount of a tertiary amine base, like triethylamine (TEA).[14][15]
-
Alternative Media: For very sensitive compounds, consider using neutral alumina or Florisil as the stationary phase.[11]
Validated Experimental Protocols
Protocol 1: Reaction Monitoring by HPLC
Accurate monitoring is key to quenching the reaction at the right time. A reverse-phase HPLC method is ideal for separating the polarities of the components.
-
Instrumentation: HPLC with a UV detector (monitoring at 280 nm).
-
Column: C18 reverse-phase column (e.g., Symmetry® C18, 4.6 x 75 mm, 3.5 µm).[16]
-
Mobile Phase: A gradient elution is often effective.
-
Gradient Program (Example):
-
0-2 min: 20% B
-
2-10 min: Ramp from 20% to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Return to 20% B
-
13-15 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Expected Elution Order: Indolylmethanol (most polar) -> Indole -> Aldehyde -> DIM (least polar).
Protocol 2: Workup and Purification with Deactivated Silica Gel
This protocol is designed to maximize the recovery of acid-sensitive indolylmethanol products.
-
Quenching: Once the reaction is deemed complete by HPLC, pour the reaction mixture slowly into a vigorously stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash once with water, then once with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (< 40 °C).
-
Deactivated Silica Gel Preparation: a. Prepare your desired eluent for flash chromatography (e.g., a hexane/ethyl acetate mixture). b. Add 1-2% triethylamine (TEA) by volume to the eluent.[15] c. Pack your chromatography column with silica gel using this TEA-containing eluent. d. Flush the packed column with at least two column volumes of the TEA-containing eluent to ensure all acidic sites are neutralized. Discard the flushed solvent.
-
Chromatography: a. Load your crude product onto the deactivated column. b. Elute with your standard eluent (without TEA, unless your compound requires it for stability). The pre-treatment is usually sufficient. c. Collect fractions and analyze by TLC to isolate the pure indolylmethanol.
// Nodes Start [label="Low Indolylmethanol Yield", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conversion [label="Check Reaction Conversion\n(TLC / LC-MS)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Low_Conversion [label="Low Conversion of\nStarting Materials", fillcolor="#FCE8E6", fontcolor="#202124"]; Good_Conversion [label="Good Conversion,\nbut Low Product Yield", fillcolor="#E8F0FE", fontcolor="#202124"];
// Low Conversion Path Catalyst_Check [label="Is Catalyst Active?\n(Anhydrous? Fresh?)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_No [label="Replace/Increase\nCatalyst Loading", shape=box, fillcolor="#C6F6D5", fontcolor="#202124"]; Catalyst_Yes [label="Are Substrates Reactive?\n(Check Electronics)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate_No [label="Increase Temperature or\nUse Stronger Catalyst", shape=box, fillcolor="#C6F6D5", fontcolor="#202124"]; Substrate_Yes [label="Re-evaluate Conditions\n(Solvent, Concentration)", shape=box, fillcolor="#C6F6D5", fontcolor="#202124"];
// Good Conversion Path Check_Byproduct [label="Major Byproduct Observed?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Byproduct_Yes [label="Likely DIM Formation", fillcolor="#FCE8E6", fontcolor="#202124"]; Byproduct_No [label="Product Lost During\nWorkup/Purification", fillcolor="#FCE8E6", fontcolor="#202124"]; Temp_Check [label="Lower Reaction Temp (to 0°C)\n& Monitor Time Closely", shape=box, fillcolor="#C6F6D5", fontcolor="#202124"]; Stoich_Check [label="Check Stoichiometry\n(Avoid Excess Indole)", shape=box, fillcolor="#C6F6D5", fontcolor="#202124"]; Purification_Check [label="Is Silica Decomposing Product?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Purification_Yes [label="Use Deactivated Silica\n(TEA wash) or Alumina", shape=box, fillcolor="#C6F6D5", fontcolor="#202124"]; Purification_No [label="Check Workup Procedure\n(Quenching, Extraction)", shape=box, fillcolor="#C6F6D5", fontcolor="#202124"];
// Edges Start -> Check_Conversion; Check_Conversion -> Low_Conversion [label="No"]; Check_Conversion -> Good_Conversion [label="Yes"];
Low_Conversion -> Catalyst_Check; Catalyst_Check -> Catalyst_No [label="No"]; Catalyst_Check -> Catalyst_Yes [label="Yes"]; Catalyst_Yes -> Substrate_No [label="No"]; Catalyst_Yes -> Substrate_Yes [label="Yes"]; Substrate_No -> Substrate_Yes;
Good_Conversion -> Check_Byproduct; Check_Byproduct -> Byproduct_Yes [label="Yes"]; Check_Byproduct -> Byproduct_No [label="No"]; Byproduct_Yes -> Temp_Check; Temp_Check -> Stoich_Check; Byproduct_No -> Purification_Check; Purification_Check -> Purification_Yes [label="Yes"]; Purification_Check -> Purification_No [label="No"]; }
Caption: A decision tree for troubleshooting low yields in indolylmethanol synthesis.
References
- Liu, L. X., et al. (Date not available). RuCl₃·3H₂O-catalyzed reaction of indoles with aldehydes.
- Al-Amiery, A. A., et al. (2024).
- The effect of electron-withdrawing and electron-donating groups on aldehyde formation. (n.d.).
- Calderón, F., et al. (2024). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 89(1), 505–520. [Link]
- Wu, T.-F., et al. (n.d.). Lewis-Acid-Catalyzed (3+2) Annulation of 2-Indolylmethanols with Propargylic Alcohols to Access Cyclopenta[b]indoles. PMC - NIH. [Link]
- Kim, J., & Lee, P. H. (2023). Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition. MDPI. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Mei, G.-J., & Shi, F. (2021). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Chinese Chemical Letters. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. [Link]
- Bitterling, H., et al. (2019). Deactivation of silica gel?
- Shkair, M., et al. (2021). A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples. PubMed. [Link]
- Reddit. (2016).
- University of Rochester, Department of Chemistry. (n.d.).
- Lee, S., et al. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. PubMed. [Link]
- Yue, W., et al. (2014). Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane in Mouse Plasma, Liver, and Kidney Tissues. PubMed. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Shulgina, M. V., et al. (2021).
Sources
- 1. How To Run A Reaction [chem.rochester.edu]
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- 18. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
Technical Support Center: Purification of (5-chloro-1H-indol-2-yl)methanol
Welcome to the technical support guide for the purification of (5-chloro-1H-indol-2-yl)methanol (CAS No. 53590-47-9). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. We will address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for handling and purifying this compound.
Q1: What are the most likely impurities I will encounter after synthesizing this compound?
The impurities in your crude product are almost always a direct consequence of the synthetic route employed. A common and efficient synthesis involves the reduction of a carbonyl group at the C2 position, such as ethyl 5-chloro-1H-indole-2-carboxylate, using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄)[1].
Based on this, you can anticipate the following impurities:
| Impurity Type | Specific Example(s) | Source / Rationale |
| Unreacted Starting Material | Ethyl 5-chloro-1H-indole-2-carboxylate | Incomplete reduction reaction. This can be due to insufficient reducing agent, short reaction time, or low temperature. |
| Over-reduction Products | 5-chloro-2-methyl-1H-indole | While less common for LiAlH₄ reduction of esters to alcohols, aggressive conditions could potentially lead to the complete reduction of the hydroxyl group. |
| Hydrolysis Products | 5-chloro-1H-indole-2-carboxylic acid | Hydrolysis of the starting ester before or during the reaction. |
| Reaction Work-up Byproducts | Aluminum salts | Formed during the quenching of the LiAlH₄ reagent. Poor aqueous work-up can lead to their persistence in the crude product. |
| Degradation/Oxidation Products | Colored, resinous materials | Indoles are electron-rich aromatic systems susceptible to oxidation and polymerization, especially under acidic conditions or upon prolonged exposure to air and light[2][3]. |
| Residual Solvents | THF, Diethyl Ether, Ethyl Acetate | Solvents used during the reaction and extraction steps that are not fully removed under vacuum. |
Q2: What are the primary laboratory methods for purifying this compound?
The two most effective and widely used methods for purifying indole derivatives like this compound are recrystallization and flash column chromatography over silica gel[4][5]. The choice between them depends on the nature of the impurities and the scale of your reaction.
-
Recrystallization: Excellent for removing small amounts of impurities from a solid product. It relies on the principle of differential solubility of the compound and its impurities in a chosen solvent at different temperatures[6].
-
Flash Column Chromatography: The method of choice for separating compounds with different polarities, such as unreacted starting material from the more polar alcohol product. It is highly effective for complex mixtures or when impurities have similar solubility profiles to the product[7][8].
Q3: How can I reliably assess the purity of my this compound?
A multi-faceted analytical approach is crucial for confirming the purity and identity of your final product[9].
-
Thin-Layer Chromatography (TLC): Your first and most immediate tool. A single spot in multiple eluent systems is a good preliminary indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural elucidation. The absence of signals corresponding to starting materials or other impurities in the ¹H NMR spectrum is a strong confirmation of purity[9][10].
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by separating the main component from trace impurities. A peak area percentage of >98% is often considered high purity for research purposes[9][11].
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, ensuring you have synthesized the correct molecule[9].
Part 2: Troubleshooting Guide: Recrystallization
Even a seemingly straightforward recrystallization can present challenges. Here’s how to troubleshoot common issues.
Problem: My product has "oiled out" and will not crystallize.
Causality: Oiling out occurs when the solid melts in the hot solvent or its solubility is so high that it separates as a liquid phase upon cooling. This is often exacerbated by residual impurities that inhibit the formation of a crystal lattice[5].
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the liquid level. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth[5].
-
Seeding: If available, add a single, tiny crystal of pure this compound to the cooled, supersaturated solution. This provides a template for further crystal formation[5].
-
-
Re-evaluate Your Solvent System:
-
Reduce the amount of the "good" solvent. Re-heat the solution to ensure homogeneity, then slowly add a "poor" solvent (one in which the compound is insoluble, like hexanes or water) dropwise at an elevated temperature until slight turbidity persists. Then, allow it to cool slowly.
-
Try a different solvent system altogether. Test solubility in small vials before committing your entire batch.
-
-
Perform a Trituration First: If the oil is due to soluble impurities, remove the solvent, and triturate the resulting oil. This involves stirring or sonicating the oil with a cold solvent in which your product is poorly soluble but the impurities are (e.g., cold diethyl ether or hexanes). This can wash away impurities and often induces crystallization[5].
Caption: Troubleshooting workflow for an oiled-out product.
Problem: The final product is colored (e.g., yellow, brown, or pink).
Causality: Color is typically due to trace impurities or, more commonly, the oxidation of the indole ring[5]. Indoles are prone to forming highly colored byproducts upon exposure to air, light, or acid[3].
Solutions:
-
Activated Charcoal Treatment: During the recrystallization, add a very small amount (1-2% by weight) of activated charcoal to the hot solution. Swirl for a few minutes to allow the charcoal to adsorb the colored impurities. Crucially , perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield[5].
-
Work Under an Inert Atmosphere: When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon), especially during heating steps, to minimize oxidation[8].
-
Use Fresh Solvents: Ensure your solvents are peroxide-free, particularly ethers like THF or Dioxane, as peroxides can accelerate oxidation[5].
Part 3: Troubleshooting Guide: Column Chromatography
Flash chromatography is powerful but requires optimization for clean and efficient separation.
Problem: I am getting poor separation between my product and an impurity.
Causality: The chosen mobile phase (eluent) does not have the correct polarity to adequately differentiate between the components as they pass through the stationary phase (silica gel).
Solutions:
-
Optimize the Eluent System:
-
Decrease Polarity: If your product and a less polar impurity (like the starting ester) are co-eluting, decrease the polarity of your mobile phase. For a typical Hexane/Ethyl Acetate system, this means increasing the proportion of Hexane. The goal is to have a Retention Factor (Rƒ) for your product of ~0.25-0.35 on a TLC plate for optimal column separation.
-
Try a Different Solvent System: If a Hexane/Ethyl Acetate gradient is ineffective, consider switching one of the components. For example, replacing Ethyl Acetate with Dichloromethane (DCM) can alter the selectivity of the separation. A DCM/Methanol system is another common choice for more polar compounds.
-
-
Ensure Proper Column Packing: An improperly packed column with air bubbles or channels will lead to poor separation. Pack the column as a slurry and ensure the silica bed is level and well-compacted before loading your sample.
Problem: My compound is streaking or tailing on the TLC plate and column.
Causality: Streaking is often observed with nitrogen-containing compounds like indoles on acidic silica gel. The basic nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor elution behavior[5]. It can also be caused by overloading the sample.
Solutions:
-
Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) or ammonia solution to your mobile phase (typically 0.1% to 1% v/v). This base will neutralize the acidic sites on the silica gel, preventing the strong interaction with your indole product and resulting in sharper bands and better separation[5].
-
Load a Smaller Amount: Overloading the column is a common cause of tailing and poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Use Deactivated Silica: For particularly sensitive compounds, you can use commercially available silica gel that has been deactivated, or prepare it by treating standard silica gel with a base.
Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for purifying this compound.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (Et₃N)
-
Glass column, collection tubes, TLC plates, UV lamp
Procedure:
-
Determine Eluent System: Using TLC, find a solvent system that gives your product an Rƒ value of ~0.3. A good starting point is 20-30% EtOAc in Hexanes. Add 0.5% Et₃N to the eluent mixture to prevent streaking[5].
-
Pack the Column: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elute the Column: Carefully add the mobile phase to the column and apply positive pressure. Begin with a lower polarity eluent (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity (gradient elution).
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Caption: General experimental workflow for column chromatography.
References
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole. BenchChem.
- BenchChem. (2025). Common side reactions in indole-pyrrole synthesis. BenchChem.
- BenchChem. (2025). Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers. BenchChem.
- BenchChem. (2025). A Technical Guide to the Chemical Stability of 5-chloro-2,3-dimethyl-1H-indole. BenchChem.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- Creative Proteomics. (n.d.). Indole: Chemical Properties, Synthesis, Applications, and Analysis. Creative Proteomics.
- BenchChem. (2025). Technical Support Center: Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole. BenchChem.
- BenchChem. (2025). Troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 5-chloro-3-ethyl-2-methyl-1H-indole. BenchChem.
- ChemicalBook. (n.d.). This compound(53590-47-9) 1H NMR. ChemicalBook.
- Royal Society of Chemistry. (2011). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. Chemical Communications.
- BenchChem. (2025). Application Notes and Protocols for the Recrystallization of N-(1H-Indol-3-ylmethylene)cyclohexylamine. BenchChem.
- Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
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- 10. This compound(53590-47-9) 1H NMR [m.chemicalbook.com]
- 11. cetjournal.it [cetjournal.it]
Technical Support Center: Scale-Up Synthesis of (5-chloro-1H-indol-2-yl)methanol
Welcome to the technical support guide for the synthesis of (5-chloro-1H-indol-2-yl)methanol. This document is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling this synthesis from the bench to larger-scale production. We will address common pitfalls, provide robust troubleshooting strategies, and offer a detailed experimental protocol grounded in established chemical principles.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds.[1] The primary and most direct synthetic route involves the reduction of a carbonyl group at the C2 position, typically from ethyl 5-chloro-1H-indole-2-carboxylate. While straightforward on a small scale, this reduction presents significant challenges during scale-up, primarily related to the handling of highly reactive reducing agents, controlling reaction exotherms, and ensuring product stability and purity.
This guide focuses on the reduction of the parent ester using lithium aluminum hydride (LiAlH₄), a common but demanding reagent, to provide practical and actionable solutions for your scale-up campaign.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound? A1: The most prevalent method is the reduction of an ester, typically ethyl or methyl 5-chloro-1H-indole-2-carboxylate, using a powerful hydride-based reducing agent.[2] Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation.[3]
Q2: Why is sodium borohydride (NaBH₄) not recommended for this synthesis? A2: Sodium borohydride is generally not a strong enough reducing agent to efficiently reduce esters or carboxylic acids to alcohols.[4] LiAlH₄ is significantly more reactive and is required for a complete and timely conversion.[5]
Q3: What are the primary safety concerns when scaling up this reaction? A3: The primary hazards are associated with LiAlH₄. It is a pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. The reaction itself is highly exothermic and requires careful temperature control to prevent runaways. A controlled quenching procedure for excess LiAlH₄ is critical on a large scale.
Q4: How stable is the this compound product? A4: The indole ring system is generally stable under basic and reductive conditions but can be sensitive to strong acids, which can lead to polymerization or degradation.[6] The product is also susceptible to air oxidation, which can cause discoloration over time.[7] It is best handled under an inert atmosphere and stored protected from light and air.
Q5: What is a typical starting material for this synthesis? A5: A common precursor is ethyl 5-chloro-1H-indole-2-carboxylate, which can be synthesized via methods like the Fischer indole synthesis or other modern cyclization strategies.[8][9]
Troubleshooting Guide: Navigating Scale-Up Issues
This section addresses specific problems you may encounter during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or Incomplete Reaction Conversion | 1. Inactive LiAlH₄: The reagent may have degraded due to improper storage and exposure to moisture. 2. Insufficient Reagent: Stoichiometry may be inadequate, especially if the starting ester has acidic impurities. 3. Low Reaction Temperature: The reaction may be too slow at low temperatures. | 1. Use a fresh, unopened container of LiAlH₄ or titrate the existing batch to determine its activity. 2. Increase the equivalents of LiAlH₄ to 1.5–2.0 relative to the ester. Monitor the reaction progress via TLC or HPLC. 3. After the initial controlled addition at 0 °C, allow the reaction to warm to room temperature or gently heat to reflux to ensure completion.[2] |
| Formation of Significant Impurities | 1. Product Degradation: The indole ring can degrade under harsh workup conditions (e.g., strong acid). 2. Over-reduction Byproducts: While less common for this substrate, highly energetic conditions can lead to side reactions. 3. Oxidation: Exposure to air during workup or isolation can form colored impurities. | 1. Avoid strong acids during workup. A carefully executed Fieser workup (sequential addition of ethyl acetate, water, then aqueous NaOH) is recommended to maintain a basic pH. 2. Maintain strict temperature control throughout the reaction and quench. Ensure efficient stirring to avoid localized "hot spots." 3. Conduct the workup and purification steps under an inert atmosphere (Nitrogen or Argon) where possible. Use degassed solvents.[7] |
| Difficult Product Isolation & Purification | 1. Emulsion During Workup: The formation of aluminum salts can lead to persistent emulsions. 2. Product Oiling Out: The product may not crystallize easily from the crude mixture. 3. Colored Product: Trace impurities or oxidation can lead to a discolored final product. | 1. After the quench, filter the mixture through a pad of Celite® to remove the granular aluminum salts before performing the liquid-liquid extraction.[2] Using a brine wash can also help break emulsions. 2. Purify the crude material using flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[2][7] 3. Treat a solution of the crude product with activated charcoal before filtration and concentration. Perform recrystallization from a suitable solvent system like ethyl acetate/hexanes.[7] |
| Runaway Reaction or Uncontrolled Exotherm | 1. Addition Rate Too Fast: Adding the LiAlH₄ or the ester solution too quickly on a large scale. 2. Inefficient Cooling/Mixing: Inadequate heat removal or poor stirring in a large reactor. | 1. On scale, it is safer to add a solution of the ester to a suspension of LiAlH₄ in the solvent. This addition must be done slowly and portion-wise, carefully monitoring the internal temperature. 2. Use a jacketed reactor with a reliable cooling system. Ensure robust overhead mechanical stirring is in place to maintain homogeneity and efficient heat transfer. |
Visualizing the Process
Overall Synthetic Workflow
The following diagram outlines the key stages in the synthesis of this compound.
Caption: Key stages of the synthesis process.
Troubleshooting Logic for Low Yield
This decision tree provides a logical path to diagnose the root cause of low product yield.
Caption: Decision tree for diagnosing low yield.
Experimental Protocol: Scale-Up Synthesis
This protocol describes the reduction of ethyl 5-chloro-1H-indole-2-carboxylate. All operations should be performed in a properly vetted reactor system under an inert atmosphere of nitrogen or argon.
Materials & Equipment:
-
Ethyl 5-chloro-1H-indole-2-carboxylate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite® 545
-
Jacketed reactor with overhead stirring, temperature probe, and addition funnel
Procedure:
-
Reactor Setup: Set up the reactor under a strict nitrogen atmosphere. Charge the reactor with anhydrous THF (approx. 10 mL per gram of LiAlH₄).
-
Reagent Suspension: Cool the THF to 0 °C using the reactor's cooling jacket. Carefully and in portions, add the LiAlH₄ (1.5 eq) to the cold THF with vigorous stirring to form a uniform suspension.
-
Preparation of Ester Solution: In a separate vessel, dissolve the ethyl 5-chloro-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF (approx. 5-7 mL per gram of ester).
-
Controlled Addition: Transfer the ester solution to an addition funnel. Add the solution dropwise to the stirred LiAlH₄ suspension, ensuring the internal temperature does not exceed 10 °C. The addition phase is highly exothermic.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or HPLC until all starting material is consumed.[2]
-
Controlled Quench (Fieser Workup):
-
Cool the reactor back down to 0 °C.
-
Crucially, add reagents slowly and monitor for gas evolution and temperature changes.
-
For every 'X' g of LiAlH₄ used, add sequentially:
-
'X' mL of Ethyl Acetate to consume the bulk of the excess hydride.
-
'X' mL of water.
-
'3X' mL of 15% aqueous NaOH.
-
-
After the additions are complete, remove the cooling and stir the resulting granular white suspension vigorously for 1 hour.
-
-
Isolation:
-
Filter the entire slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or EtOAc.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Dissolve the crude solid/oil in a minimal amount of dichloromethane.
-
Load onto a silica gel column and elute with a gradient of 10% to 50% ethyl acetate in hexanes.
-
Combine the pure fractions (identified by TLC) and concentrate under reduced pressure to afford this compound as a white to off-white solid.[2] A typical yield is around 85-95%.[2]
-
References
- BenchChem. (2025). Technical Support Center: Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole.
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole.
- Zhang, M., et al. (n.d.). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. Molecules. [Link]
- BenchChem. (2025). A Technical Guide to the Chemical Stability of 5-chloro-2,3-dimethyl-1H-indole.
- BenchChem. (2025). Troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole.
- St. John's University. (n.d.). This compound, min 97%.
- J&K Scientific. (n.d.). (5-Chloro-1H-indol-2-yl)-methanol, 98%.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12203316, this compound.
- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives.
- Combinatorial Chemistry Review. (2020). Synthesis of Indole-2-carboxylic Esters.
- BenchChem. (2025). The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide.
- de Souza, M. V. N., et al. (2011). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Journal of the Brazilian Chemical Society, 22(11), 2036-2039.
- BenchChem. (2025). Navigating the Synthesis and Potential of 5-chloro-3-ethyl-2-methyl-1H-indole.
- Chemistry LibreTexts. (2019). 20.7: Reduction of Carboxylic Acids and Their Derivatives.
- Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives.
- Gomaa, H. A. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8820.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Łażewska, D., et al. (2009). Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. Journal of Heterocyclic Chemistry, 46(2), 207-210.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation.
- Organic Chemistry Portal. (n.d.). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions.
- Google Patents. (n.d.). US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.
- Journal of Chemical Research. (n.d.). Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. Retrieved from Journal of Chemical Research website.
- Khan Academy. (n.d.). Reduction of carboxylic acids.
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- BenchChem. (2025). Common side reactions in indole-pyrrole synthesis.
- BenchChem. (2025). Application Notes: Fischer Indole Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole.
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Technical Support Center: Catalyst Selection for Fischer Indole Synthesis of Chlorinated Indoles
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated indoles via the Fischer indole synthesis. Chlorinated indole scaffolds are vital in medicinal chemistry and materials science, yet their synthesis presents unique challenges due to the electronic properties of the halogen substituent. This document offers troubleshooting advice and detailed protocols to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when synthesizing chlorinated indoles using the Fischer indole synthesis?
The primary challenge stems from the electronic nature of the chlorine atom. As an electron-withdrawing group, chlorine deactivates the phenyl ring of the hydrazine starting material. This deactivation makes the key[1][1]-sigmatropic rearrangement step, which is the core of the Fischer synthesis, more energetically demanding.[2] Consequently, reactions often require more forceful conditions (stronger acids, higher temperatures) than syntheses with electron-donating or neutral substituents, which can lead to an increase in side reactions and product degradation.
Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst for my chlorinated substrate?
The choice of acid catalyst is critical and often substrate-dependent.[1][3][4]
-
Brønsted Acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH)) are the classical choice and can be effective.[1][5] PPA is particularly useful as it can serve as both catalyst and solvent, driving the reaction at high temperatures.
-
Lewis Acids (e.g., ZnCl₂, BF₃, FeCl₃, AlCl₃) are often more beneficial for electron-deficient systems like chlorinated phenylhydrazines.[1][5][6] Lewis acids can coordinate to the nitrogen atoms of the hydrazone intermediate, increasing the rate of the crucial tautomerization to the ene-hydrazine and facilitating the subsequent rearrangement.[6] ZnCl₂ remains one of the most frequently employed and effective catalysts for this transformation.[6][7]
As a starting point, if mild Brønsted acids are failing, a switch to a stronger Lewis acid is a logical next step.
Q3: Does the position of the chlorine atom on the phenylhydrazine ring influence the reaction?
Yes, the position of the chlorine substituent has a significant impact:
-
para- and meta-Chloro Substituents: These primarily exert an electronic effect, deactivating the ring and requiring stronger catalytic conditions as described above.
-
ortho-Chloro Substituents: In addition to the electronic deactivation, an ortho-chloro group introduces steric hindrance. This can impede the[1][1]-sigmatropic rearrangement and the final cyclization step. Overcoming this steric barrier may necessitate higher temperatures or catalysts with specific geometric properties.
Q4: My reaction is not proceeding to completion, and I am mostly recovering the starting phenylhydrazone. What is the likely cause?
Incomplete conversion is a common issue when synthesizing chlorinated indoles.[2] The most probable cause is that the reaction conditions are not sufficiently energetic to overcome the activation barrier of the[1][1]-sigmatropic rearrangement for the electron-poor substrate. The system lacks the "push" needed for the cyclization to occur.
Troubleshooting Guide: Common Issues & Solutions
| Problem | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Low or No Yield; Starting Hydrazone Recovered | 1. Insufficient Acid Strength: The catalyst is not potent enough to promote the rate-limiting tautomerization and rearrangement steps for the deactivated ring.[2] 2. Insufficient Temperature: The thermal energy is below the activation energy required for the[1][1]-sigmatropic shift.[2][8] | 1. Increase Catalyst Strength/Loading: Switch from a Brønsted acid like acetic acid or p-TsOH to a more potent Lewis acid like ZnCl₂ or a stronger Brønsted acid like polyphosphoric acid (PPA).[2] Sometimes, increasing the stoichiometric loading of the catalyst is necessary because the ammonia byproduct can neutralize it.[6] 2. Increase Reaction Temperature: Systematically increase the temperature in 10-20 °C increments. Monitor by TLC to find the threshold where product formation begins without significant degradation. |
| Significant Byproduct Formation (Dark Tar, Multiple TLC Spots) | 1. Reaction Conditions Too Harsh: Excessive heat or acid strength is causing degradation of the starting material or the indole product. 2. N-N Bond Cleavage: Although less common with electron-withdrawing groups, harsh conditions can still promote cleavage of the weak N-N bond, leading to aniline byproducts.[2][3][9] 3. Impure Starting Materials: Impurities in the chlorinated phenylhydrazine or carbonyl partner can initiate polymerization or other side reactions.[3] | 1. Optimize Temperature and Time: Find the minimum temperature required for conversion and avoid prolonged reaction times after the starting material is consumed. 2. Screen Milder Catalysts: Test a range of Lewis acids. While ZnCl₂ is strong, sometimes BF₃·OEt₂ or FeCl₃ might offer a better balance of reactivity and selectivity for a specific substrate.[1] 3. Purify Reactants: Ensure the purity of the chlorinated phenylhydrazine (e.g., by recrystallization) and distill the ketone or aldehyde before use. |
| Formation of Regioisomers (with unsymmetrical ketones) | Competitive Ene-Hydrazine Formation: An unsymmetrical ketone can tautomerize to two different ene-hydrazines, each leading to a distinct regioisomeric indole product. | 1. Vary the Acid Catalyst: The regiochemical outcome can be highly dependent on the catalyst. Weaker, protic acids may favor the kinetic product (from the more substituted, thermodynamically less stable enamine), while stronger Lewis acids or higher temperatures can favor the thermodynamic product.[2] This must be determined empirically. 2. Control Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can often increase the selectivity for a single regioisomer. |
Visualizing the Process
A firm grasp of the reaction mechanism is essential for effective troubleshooting. The choice of catalyst directly influences several key steps in this pathway.
Caption: The acid-catalyzed mechanism of the Fischer Indole Synthesis.
The following workflow provides a logical progression for catalyst selection when approaching a new chlorinated indole synthesis.
Caption: Decision workflow for catalyst selection in chlorinated indole synthesis.
Experimental Protocols
Protocol 1: General Procedure for One-Pot Fischer Indole Synthesis with ZnCl₂
This protocol is a robust starting point for many chlorinated phenylhydrazines with simple ketones like cyclohexanone or acetone.
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the chlorinated phenylhydrazine (1.0 eq).
-
Reagents Addition: Add the ketone or aldehyde (1.1 - 1.2 eq). If the reactants are solids, add a high-boiling solvent like toluene or xylene (approx. 0.5 M concentration).
-
Catalyst Addition: Carefully add anhydrous zinc chloride (ZnCl₂) (1.5 - 2.0 eq) in portions. Note: The reaction can be exothermic.
-
Reaction: Heat the mixture to 80-120 °C. The optimal temperature will vary. Monitor the reaction progress by TLC (e.g., using a 20% Ethyl Acetate/Hexanes eluent system). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench by adding water and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalyst Screening on a Microscale
To efficiently identify the best catalyst without consuming large amounts of material.
-
Setup: In separate small reaction vials, each with a stir bar, place the chlorinated phenylhydrazone (typically 25-50 mg, 1.0 eq).
-
Catalyst Addition: To each vial, add a different catalyst (2.0 eq):
-
Vial A: p-TsOH
-
Vial B: ZnCl₂
-
Vial C: BF₃·OEt₂
-
Vial D: Polyphosphoric Acid (add last, ~10x weight of hydrazone)
-
-
Solvent: Add 0.5 mL of a suitable solvent (e.g., toluene for A, B, C; no solvent for D).
-
Reaction: Place all vials in a heating block set to 100 °C.
-
Monitoring: After 1 hour and 3 hours, take a small aliquot from each vial, quench with a basic solution, extract into a small amount of ethyl acetate, and spot on a TLC plate to compare product formation.
-
Analysis: Identify the condition that gives the cleanest conversion and highest yield of the desired indole product for scale-up.
References
- Wikipedia. Fischer indole synthesis. [Link]
- RSC Publishing.
- Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- Chemistry Stack Exchange.
- ResearchGate. Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. [Link]
- International Journal of Advance Research, Scientific, Communication and Technology.
- Semantic Scholar. Mechanism of the Fischer Indole Synthesis. [Link]
- ChemistryViews. Catalytic Version of the Fischer Indole Synthesis. [Link]
- NIH National Library of Medicine.
- PubMed. Mechanism of the Fischer indole synthesis. [Link]
- Reddit. Problems with Fischer indole synthesis. [Link]
- Semantic Scholar. Chloroaluminate Ionic Liquid for Fischer Indole Synthesis. [Link]
- Journal of the American Chemical Society. A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. [Link]
- YouTube. The Fischer Indole synthesis: reaction mechanism tutorial. [Link]
- ResearchGate. Chloroaluminate Ionic Liquid for Fischer Indole Synthesis. [Link]
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Instability of Indole Derivatives in Synthesis
Welcome to the technical support center for the synthesis of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the thermal instability of the indole nucleus. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why indoles can be challenging substrates and how to strategically manage their reactivity to achieve successful synthetic outcomes. This resource is structured to help you troubleshoot common issues, understand the underlying chemical principles, and implement robust, field-proven strategies in your laboratory.
Part 1: Troubleshooting & FAQs - Your Questions Answered
This section directly addresses common problems encountered during the synthesis of indole derivatives, particularly those involving thermal stress.
Q1: My Fischer indole synthesis is yielding a dark, tar-like substance instead of my desired product. What's happening and how can I fix it?
A1: This is a classic sign of indole polymerization or degradation under harsh acidic conditions and high temperatures. The electron-rich nature of the indole ring makes it susceptible to protonation, which can initiate a cascade of electrophilic aromatic substitution reactions with other indole molecules, leading to oligomers and polymers.[1]
-
Causality: Strong acids like sulfuric or polyphosphoric acid (PPA) at high temperatures (often >150°C) can protonate the indole at the C3 position, generating a highly reactive indoleninium cation. This cation is a potent electrophile that readily attacks another neutral indole molecule, initiating polymerization.[2]
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most critical parameter. Determine the lowest possible temperature at which the reaction proceeds at a reasonable rate.
-
Change the Acid Catalyst: Switch to a milder Lewis acid (e.g., ZnCl₂) or a Brønsted acid that can be used in lower concentrations.[3] In some cases, using a low-melting eutectic mixture of tartaric acid and dimethylurea can serve as both a mild catalyst and a solvent, allowing for significantly lower reaction temperatures.[4]
-
Optimize Reaction Time: Prolonged heating, even at a moderate temperature, can lead to product degradation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Consider a One-Pot, Three-Component Approach: For certain substrates, a one-pot synthesis from a nitrile, an organometallic reagent, and an arylhydrazine can be more efficient and avoid the isolation of potentially unstable intermediates.[1]
-
Q2: I'm attempting a Madelung synthesis, but the required high temperatures (200-400 °C) are decomposing my starting material. Are there milder alternatives?
A2: Yes, the classical Madelung synthesis is notorious for its harsh conditions.[5] Fortunately, several modifications have been developed to circumvent this issue.
-
Causality: The high temperature is necessary to generate the benzylic anion required for the intramolecular cyclization using traditional bases like sodium ethoxide. However, many functional groups cannot withstand these conditions.
-
Solution: The Madelung-Houlihan Variation: This powerful modification utilizes strong, non-nucleophilic organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in aprotic solvents like THF. This allows for the efficient deprotonation of the benzylic position at much lower temperatures, often ranging from -20 to 25 °C.[3][5]
-
Alternative Strategy: A copper-catalyzed amidation followed by condensation can also facilitate a Madelung-type synthesis under milder conditions (around 110 °C).[6]
Q3: My Bischler-Möhlau synthesis is giving a low yield and a complex mixture of products. How can I improve it?
A3: The Bischler-Möhlau synthesis is another classic reaction that often suffers from low yields and poor regioselectivity due to harsh conditions.[7]
-
Causality: The high temperatures and strong acids can lead to a variety of side reactions, including polymerization and rearrangements.[3]
-
Modern Solutions:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often leads to cleaner reactions with higher yields. Solvent-free, solid-state microwave-assisted Bischler synthesis has been shown to be particularly effective.[8][9]
-
Milder Catalysts: Using lithium bromide as a catalyst has been reported to facilitate the reaction under milder conditions.[7]
-
Q4: I need to remove a tosyl (Ts) protecting group from my indole nitrogen, but the standard basic hydrolysis is too harsh for other functional groups on my molecule. What are my options?
A4: The tosyl group is a robust protecting group, but its removal can be challenging. Fortunately, milder methods exist.
-
Causality: Strong bases like NaOH or KOH at reflux temperatures can cause saponification of esters or other base-sensitive functionalities.
-
Recommended Mild Deprotection Protocol:
-
Cesium Carbonate: Using cesium carbonate in a mixture of THF and methanol at room temperature is a very mild and efficient method for N-detosylation of a wide range of indoles.[10][11] Electron-withdrawing groups on the indole ring can facilitate this reaction.[11]
-
Thioglycolic Acid: The dilithium salt of thioglycolic acid in DMF at room temperature is another excellent option for the convenient removal of N-tosyl groups.[12]
-
Q5: My indole derivative is air-sensitive and appears to be decomposing during workup and purification. How should I handle it?
A5: Electron-rich indoles are susceptible to oxidation, which can lead to the formation of colored impurities.[7]
-
Causality: The electron-rich pyrrole ring can be oxidized by atmospheric oxygen, especially in the presence of light or trace metals, to form intermediates like indoxyl, which can then dimerize to form indigo or indirubin pigments.[13]
-
Handling and Purification Protocol:
-
Workup under Inert Atmosphere: Perform aqueous workups with degassed solutions. Use a nitrogen or argon blanket during extractions.
-
Use Antioxidants: Adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or sodium thiosulfate to your solvents during workup and chromatography can help prevent oxidation.
-
Column Chromatography on Deactivated Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine to neutralize acidic sites on the silica, which can promote degradation.
-
Air-Sensitive Chromatography Techniques: For highly sensitive compounds, use a column equipped with joints that can be connected to a Schlenk line to maintain an inert atmosphere throughout the purification process.[14]
-
Storage: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature.
-
Part 2: Core Concepts - Understanding the "Why"
A fundamental understanding of the indole ring's electronic properties is key to predicting and managing its instability.
The Electron-Rich Nature of the Indole Ring
The indole ring system consists of a benzene ring fused to a pyrrole ring. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, making the ring, particularly the pyrrole moiety, highly electron-rich. This high electron density is the root cause of both its desirable reactivity in many synthetic transformations and its susceptibility to degradation.
-
Susceptibility to Electrophilic Attack: The highest occupied molecular orbital (HOMO) is localized primarily on the C2-C3 bond of the pyrrole ring, making this the most nucleophilic site and prone to attack by electrophiles, including protons (H+).[2]
-
Oxidative Instability: The electron-rich nature makes indoles susceptible to oxidation by various reagents, including atmospheric oxygen, leading to a complex array of products such as oxindoles, dioxindoles, and isatins.[13]
Major Degradation Pathways
-
Acid-Catalyzed Dimerization and Polymerization: As mentioned in the FAQs, protonation at C3 generates an electrophilic indoleninium ion. This ion can be attacked by a neutral indole molecule, leading to dimers and higher-order polymers, often observed as intractable tars.[1]
Figure 1: Acid-Catalyzed Polymerization Pathway. -
Oxidative Degradation: Exposure to air and light can initiate oxidation. The initial step is often the formation of a 3-hydroperoxyindolenine, which can then rearrange or decompose into various products.
Figure 2: General Oxidative Degradation Pathway. -
Thermal Isomerization and Fragmentation: At very high temperatures (typically above 1000 K, which is beyond most standard synthetic conditions but relevant to understanding inherent bond strengths), the indole ring can undergo isomerization and fragmentation into smaller molecules like acetylene, HCN, and benzene derivatives.[10]
Part 3: Preventative & Mitigation Strategies
Proactive measures can significantly improve the success rate of indole synthesis.
Strategic Use of Protecting Groups
Protecting the indole nitrogen is a cornerstone of modern indole synthesis. An ideal protecting group should be easy to install, stable to the reaction conditions, and readily removed under mild conditions.
-
Electron-Withdrawing Groups (EWGs): Groups like tosyl (Ts) or tert-butyloxycarbonyl (Boc) decrease the electron density of the pyrrole ring, making it less susceptible to electrophilic attack and oxidation.[10] This enhanced stability comes at the cost of reduced nucleophilicity, which can be synthetically useful. The tosyl group, for example, directs lithiation to the C2 position, enabling selective functionalization.[10]
Table 1: Comparative Analysis of Common Indole N-Protecting Groups
| Protecting Group | Common Protection Reagents | Stability | Common Deprotection Conditions | Key Advantages/Disadvantages |
| Boc | Boc₂O, DMAP | Stable to base, hydrogenolysis. Labile to acid. | TFA, HCl; NaOMe in MeOH; Heating.[11] | Versatile, multiple mild deprotection options. Can be thermally labile. |
| Tosyl (Ts) | TsCl, NaH | Very stable to acid, oxidation, and many organometallics. | Mg/MeOH; Cs₂CO₃ in THF/MeOH; Na/NH₃.[10][11] | Highly robust. Directs C2-lithiation. Removal can require harsh conditions. |
| SEM | SEMCl, NaH | Stable to bases, nucleophiles, and some reducing agents. | TBAF; aq. HCl.[11] | Stable to lithiation conditions. Cleavage with fluoride is very mild. |
| Pivaloyl | Pivaloyl chloride, NaH | Sterically protects N-1 and C-2. | LDA (2 equiv), THF, 40-45 °C.[11] | Directs Friedel-Crafts to C-4. Notoriously difficult to remove by standard methods. |
Optimization of Reaction Conditions
For classical indole syntheses that traditionally use high heat, modern alternatives can provide a significant advantage.
Table 2: Comparison of Conventional vs. Microwave-Assisted Bischler-Möhlau Synthesis
| Substrates | Method | Conditions | Time | Yield (%) | Reference |
| Aniline + Phenacyl bromide | Conventional | Reflux in ethanol | 8 h | 45% | [8] (Implied) |
| Aniline + Phenacyl bromide | Microwave | Solvent-free, 540 W | 60 s | 75% | [9] |
| p-Toluidine + Phenacyl bromide | Conventional | Reflux in ethanol | 10 h | 48% | [8] (Implied) |
| p-Toluidine + Phenacyl bromide | Microwave | Solvent-free, 540 W | 45 s | 72% | [9] |
The data clearly shows that microwave-assisted organic synthesis (MAOS) can drastically reduce reaction times while significantly improving yields, likely by minimizing the time the product is exposed to high temperatures, thus reducing degradation pathways.[15][16]
Detailed Experimental Protocols
Protocol 1: Low-Temperature Madelung-Houlihan Indole Synthesis
This protocol is a milder alternative to the classical high-temperature Madelung synthesis.[3][5]
-
Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the N-acyl-o-toluidine substrate (1 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath.
-
Base Addition: Slowly add a solution of n-butyllithium (n-BuLi, 2.2 equiv.) in hexanes dropwise, maintaining the internal temperature below -15 °C.
-
Reaction: Stir the reaction mixture at -20 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Mild Deprotection of N-Tosylindole with Cesium Carbonate
This protocol is adapted from the procedure reported for the mild cleavage of the N-Ts group.[11]
-
Setup: Dissolve the N-tosylindole substrate (1 equiv.) in a 2:1 mixture of THF and methanol.
-
Reagent Addition: Add cesium carbonate (3 equiv.) to the solution.
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by TLC or HPLC. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.
-
Work-up: Once the reaction is complete, evaporate the solvents under reduced pressure. Add water to the residue.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected indole, which can be further purified if necessary.
Figure 3: Logical Workflow for Managing Indole Instability.
References
- Deprotection of N-tosylated indoles and related structures using cesium carbonate. (2001). ResearchGate.
- Efficient Indole N-Detosylation Using Thioglycolate. (2004). ResearchGate.
- Madelung synthesis. (2023). In Wikipedia.
- Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. (1998). The Journal of Physical Chemistry A.
- One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2021). RSC Advances.
- The Manipulation of Air-Sensitive Compounds. (n.d.). Science of Synthesis.
- Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. (1978). Biochimica et Biophysica Acta (BBA) - Enzymology.
- Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. (2022). Research Square.
- Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. (2009). Organic Chemistry Portal.
- Oligomerization of indole derivatives with incorporation of thiols. (2008). Molecules.
- Fischer Indole Synthesis in Low Melting Mixtures. (2012). ResearchGate.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). Molecules.
- Beneficial effects of microwave-assisted heating versus conventional heating in noble metal nanoparticle synthesis. (2012). Journal of Materials Chemistry.
- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum.
- Why Do Some Fischer Indolizations Fail? (2011). The Journal of Organic Chemistry.
- Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. (2006). Organic Chemistry Portal.
- The investigation of acid effect on chemical polymerization of indole. (2007). ResearchGate.
- One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2021). National Institutes of Health.
- The Chemistry of Indoles. (1970). Academic Press.
- Oxidation of indole by cytochrome P450 enzymes. (2000). Biochemistry.
- Bischler–Möhlau indole synthesis. (2023). In Wikipedia.
- Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. (2014). Journal of Pharmaceutical Sciences.
- One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2021). ResearchGate.
- Fischer Indole Synthesis: Mechanism, Features, Drawbacks. (2024). Science Info.
- Synthesis, Molecular Docking Simulation, and Enzymatic Degradation of AB-Type Indole-Based Polyesters with Improved Thermal Properties. (2020). Biomacromolecules.
- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Omega.
- Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. (2024). Molecules.
- A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. (2023). Organic Letters.
- development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. (2016). Journal of the Korean Chemical Society.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. mdpi.com [mdpi.com]
- 5. Madelung synthesis - Wikipedia [en.wikipedia.org]
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- 7. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
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- 11. researchgate.net [researchgate.net]
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- 15. Beneficial effects of microwave-assisted heating versus conventional heating in noble metal nanoparticle synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
Technical Support Center: Navigating Acid-Catalyzed Indole Reactions & Polymerization Avoidance
Welcome, researchers and drug development professionals, to our dedicated resource for troubleshooting acid-catalyzed reactions involving the indole nucleus. The unique reactivity of indole makes it a cornerstone in medicinal chemistry, but its propensity for polymerization under acidic conditions is a frequent and frustrating challenge.[1][2] This guide provides in-depth, experience-driven insights and actionable protocols to help you navigate these complexities, ensuring higher yields and cleaner reaction profiles.
Section 1: Understanding the Core Problem: The "Why" Behind Indole Polymerization
Before diving into troubleshooting, it's crucial to understand the underlying chemical principles driving indole's reactivity. Indole is an electron-rich aromatic heterocycle. The C3 position is particularly nucleophilic and susceptible to electrophilic attack.[3]
Under acidic conditions, the indole ring can be protonated, typically at the C3 position, to form an indoleninium ion. This cation is highly electrophilic. It can then be attacked by another neutral indole molecule, initiating a chain reaction that leads to dimers, trimers, and ultimately, insoluble polymers.[4][5][6] This process is often observed as the formation of intractable "tar" or resinous material in the reaction flask.[7]
Diagram 1: Acid-Catalyzed Indole Polymerization Mechanism
This diagram illustrates the initiation and propagation steps of indole polymerization under acidic conditions. The process begins with the protonation of an indole molecule at the C3 position, forming a reactive indoleninium ion. This electrophile is then attacked by a nucleophilic C3 position of another indole molecule, leading to the formation of a dimer and regenerating the acidic catalyst to continue the polymerization cascade.
Caption: Initiation and propagation of indole polymerization.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter during your experiments.
Q1: My reaction is producing a lot of insoluble, tar-like material, and my yield of the desired product is very low. What's happening?
A1: This is the classic sign of indole polymerization. The strong acid catalyst is likely protonating the indole, initiating the polymerization cascade described in Section 1.
Immediate Actions:
-
Reduce Acid Strength: Switch from a strong Brønsted acid (like HCl, H2SO4) to a milder Lewis acid. Lewis acids like Scandium(III) triflate (Sc(OTf)₃), Zinc chloride (ZnCl₂), or Boron trifluoride etherate (BF₃·OEt₂) can effectively catalyze the desired reaction without excessively promoting polymerization.[1][8][9]
-
Lower the Temperature: Many reactions can be performed at lower temperatures (e.g., 0 °C or -78 °C) to slow down the rate of polymerization relative to the desired reaction.[10]
-
Control Stoichiometry and Addition: Add the acid catalyst slowly and in substoichiometric amounts if possible. If the reaction involves another electrophile (e.g., an aldehyde), consider adding the indole slowly to a solution of the electrophile and the acid to maintain a low concentration of free indole.
Q2: I'm performing a Friedel-Crafts alkylation on an indole, but I'm getting poly-alkylation products. How can I improve selectivity for mono-alkylation?
A2: Poly-alkylation occurs when the initially formed product is still sufficiently nucleophilic to react further. This is common when the indole itself is highly reactive.
Strategies for Selectivity:
-
Use of Protecting Groups: Protect the indole nitrogen with an electron-withdrawing group like tosyl (Ts), Boc, or phenylsulfonyl (PhSO₂).[11] This reduces the overall electron density of the indole ring, deactivating it slightly and disfavoring a second alkylation. The protecting group can be removed later.
-
Employ Bulky Reagents: Using a sterically hindered Lewis acid or a bulky alkylating agent can physically block the approach for a second alkylation.
-
Modify the Indole Substrate: If possible, introducing an electron-withdrawing group on the indole ring can temper its reactivity and reduce the likelihood of poly-alkylation.[12][13]
Q3: My reaction is sluggish or fails to proceed, even with an acid catalyst. What are some potential causes?
A3: A lack of reactivity can stem from several factors, often related to the electronic nature of your substrates.
Troubleshooting Steps:
-
Deactivated Indole: If your indole has strong electron-withdrawing groups, it may be too deactivated to react. In this case, you might need more forcing conditions, such as a stronger Lewis acid or higher temperatures.[14] However, proceed with caution and monitor for decomposition.
-
Poor Electrophile: The electrophile you are using might not be sufficiently reactive. Consider using a more reactive derivative or a different catalytic system to activate it more effectively.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Ensure you are using a dry, appropriate solvent. For many Lewis acid-catalyzed reactions, chlorinated solvents like dichloromethane (DCM) are suitable.[8]
Section 3: Frequently Asked Questions (FAQs)
What is the best type of acid catalyst for indole reactions? There is no single "best" acid. The optimal choice depends on the specific reaction and substrates. However, a general trend is that milder Lewis acids like Sc(OTf)₃, In(OTf)₃, and ZnCl₂ often provide a good balance of reactivity and selectivity, minimizing polymerization compared to strong Brønsted acids.[9][15]
How can I monitor my reaction to prevent polymerization from taking over? Thin-Layer Chromatography (TLC) is an indispensable tool.[10][16] Monitor the reaction frequently. If you observe the appearance of a baseline streak or multiple, poorly defined spots, it's an indication that polymerization or decomposition is occurring. At this point, it's best to quench the reaction to salvage any desired product.
Are there alternatives to acid catalysis for indole alkylation? Yes, several alternative methods exist. Transition-metal-catalyzed reactions, particularly with palladium or nickel, have become popular for C-H functionalization of indoles.[17][18] Additionally, reactions under basic conditions, often using a strong base like sodium hydride (NaH) to deprotonate the indole nitrogen, can be effective for N-alkylation.[14][19]
Section 4: Preventative Protocols and Methodologies
Here are detailed protocols for common strategies to avoid polymerization.
Protocol 1: N-Protection of Indole with a Tosyl Group
This protocol is a reliable method to decrease the nucleophilicity of the indole ring, thereby preventing polymerization and improving selectivity in subsequent acid-catalyzed reactions.
Materials:
-
Indole
-
Tosyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the indole (1.0 eq).
-
Add anhydrous DMF to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of tosyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting indole is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram 2: Decision Workflow for Troubleshooting Indole Reactions
This workflow provides a logical sequence of steps for a researcher to follow when an acid-catalyzed indole reaction is not performing as expected. It guides the user from initial problem identification (e.g., low yield, polymerization) through a series of diagnostic questions and recommended actions, such as catalyst modification, temperature control, and the use of protecting groups.
Caption: Troubleshooting workflow for acid-catalyzed indole reactions.
Protocol 2: Sc(OTf)₃-Catalyzed Michael Addition of Indole to an α,β-Unsaturated Ketone
This protocol demonstrates the use of a mild Lewis acid catalyst to promote the desired reaction while minimizing polymerization. Scandium triflate is particularly effective and can often be used in catalytic amounts.[15]
Materials:
-
Indole
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the indole (1.0 eq) and the α,β-unsaturated ketone (1.2 eq).
-
Dissolve the reactants in anhydrous DCM.
-
Add Sc(OTf)₃ (0.05 - 0.1 eq) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary Table
| Catalyst Type | Typical Conditions | Polymerization Risk | Notes |
| Brønsted Acids (HCl, H₂SO₄) | Stoichiometric, RT to reflux | High | Often leads to significant side products and polymerization.[2] |
| Lewis Acids (ZnCl₂, AlCl₃) | Stoichiometric, 0 °C to RT | Moderate | Generally better than Brønsted acids, but can still promote polymerization.[1] |
| Lanthanide Triflates (Sc(OTf)₃, Yb(OTf)₃) | Catalytic (1-10 mol%), -78 °C to RT | Low | Highly efficient and selective for many indole reactions.[9][15] |
| N-Protection (Tosyl, Boc) | Pre-reaction step | Very Low | Deactivates the indole ring, preventing polymerization but requires extra synthetic steps.[11][20] |
This guide is intended to provide a solid foundation for troubleshooting and optimizing your acid-catalyzed indole reactions. By understanding the mechanistic principles and employing these targeted strategies, you can significantly improve the outcomes of your synthetic efforts.
References
- Hu, X., et al. (2010). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions.
- Lin, C., et al. (2011). Sc(OTf)3-Catalyzed Synthesis of Indoles and SnCl4-Mediated Regioselective Hydrochlorination of 5-(Arylamino)pent-3-yn-2-ones. The Journal of Organic Chemistry. [Link]
- Lin, C., et al. (2011). Sc(OTf)3-catalyzed synthesis of indoles and SnCl4-mediated regioselective hydrochlorination of 5-(arylamino)pent-3-yn-2-ones. PubMed. [Link]
- Schmalz, H.-G., et al. (2016).
- Smith, A. B., et al. (2021). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates.
- Xie, J., et al. (2010). Sc(OTf)
- Sharma, S., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review.
- Wang, X., et al. (2021). Sc(OTf)3-Catalyzed C2-Selective Cyanation/Defluorination Cascade of Perfluoroalkylated 3-Indolylmethanols and Application to the Synthesis of 3-Fluoro(perfluoroalkyl)-β-carbolines. Organic Letters. [Link]
- Reddy, P. V. G., et al. (2023). Regio- and Enantioselective Synthesis of Diarylindolylmethanes via Lewis Acid Catalyzed Friedel–Crafts Alkylation of Indoles with In Situ Generated o-Quinone Methides. Organic Letters. [Link]
- Ramón, D. J., & Yus, M. (2022).
- Science Info. (2024).
- Banfi, L., et al. (2020).
- Sharma, P., et al. (2021). Acid catalysed dimerization of indole‐3‐carbinols.
- Bandini, M., et al. (2011). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles.
- Cacchi, S., & Fabrizi, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
- Kumar, A., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
- Almaşi, D., et al. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]
- Moody, C. J., & Hunt, J. C. A. (2000). A New Protecting-Group Strategy for Indoles.
- Smith, A. B., et al. (2019). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates.
- Jia, Y., et al. (2012). Dimerization of 2-vinyl indoles and their alcohol precursors. The Journal of Organic Chemistry. [Link]
- Wang, Q., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes.
- Bandini, M., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
- Li, Y., et al. (2014). Efficient Lewis acid-assisted Brønsted acid (LBA) catalysis in the iron-catalyzed Friedel-Crafts alkylation reaction of indoles.
- Wieland, T., et al. (1994).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
- Wang, C., et al. (2019).
- SynArchive. (n.d.). Protection of Indole by Aminal. SynArchive. [Link]
- Kogan, N. A., & Vlasova, M. I. (1979). Reaction of indoles with aldehydes. Synthesis of dihydropyrrolo[3,4-b]indoles. ElectronicsAndBooks. [Link]
- Liu, R. Y., et al. (2016). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence.
- Wang, X., et al. (2024). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]
- ResearchGate. (n.d.). Proposed mechanism for the formation of indole dimer 38 and trimers 37.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]
- Noland, W. E., & Hammer, C. F. (1960). Mixed Indole Dimers, Trimers, and Their Acyl Derivatives. The Journal of Organic Chemistry. [Link]
- Uozumi, Y., et al. (2016). Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. MDPI. [Link]
- UR Scholarship Repository. (2020).
- Unknown. (n.d.). Preparation and Properties of INDOLE. Unknown. [Link]
- Beilstein Journal of Organic Chemistry. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.
- Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]
- Ali, I., et al. (2021).
- YouTube. (2018). Methods of indole synthesis: Part II, Bartoli indole synthesis, Gassman indole synthesis,. YouTube. [Link]
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Technical Support Center: Minimizing Product Loss During Indolylmethanol Work-up
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with indolylmethanols. These valuable synthetic intermediates are notoriously prone to degradation and side-reactions, particularly during reaction work-up and purification. Product loss at this stage is a common yet preventable challenge.
This document moves beyond simple step-by-step instructions. It provides a deep dive into the chemical principles governing the instability of indolylmethanols, offering field-proven troubleshooting strategies and robust protocols to help you maximize your yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the work-up of indolylmethanols.
Q1: Why is my indolylmethanol product decomposing or turning into a colorful tar during aqueous work-up?
A: The primary cause is exposure to acidic conditions. The hydroxyl group of an indolylmethanol can be easily protonated by residual acid catalysts or even by performing a work-up with acidic water. This protonated intermediate readily eliminates a molecule of water to form a resonance-stabilized carbocation (an indolylcarbenium ion).[1][2][3] This highly reactive electrophile is susceptible to attack by a wide range of nucleophiles and is prone to uncontrolled polymerization, leading to significant product loss and the formation of intractable mixtures.[4][5]
Q2: I'm observing a significant amount of a new, less polar byproduct with roughly double the molecular weight of my starting indole. What is it and how can I prevent it?
A: You are likely observing the formation of a bis(indolyl)methane (BIM).[6][7][8][9] This occurs when the electrophilic carbocation intermediate, formed from your indolylmethanol (as described in Q1), is attacked by the electron-rich C3 position of another indole molecule (either your product or unreacted starting material). This is a very common and facile side reaction, especially in concentrated solutions or in the presence of acid. Prevention involves meticulous avoidance of acid and keeping the reaction mixture dilute during quenching and extraction.
Q3: What is the safest and most effective way to quench my reaction to preserve the indolylmethanol product?
A: The key is rapid and gentle neutralization. Avoid strong acids or bases. The recommended method is to pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring.[10][11] The bicarbonate is basic enough to neutralize common acid catalysts but mild enough to avoid other base-catalyzed side reactions. The cold temperature helps to slow the rate of any potential degradation or dimerization reactions.
Q4: My product seems to be partially lost in the aqueous layer during extraction. How can I improve recovery from the organic phase?
A: Indolylmethanols, especially those with polar substituents, can have some water solubility. To maximize recovery in the organic layer, perform a final wash with a saturated aqueous solution of sodium chloride (brine).[10] This technique, known as "salting out," reduces the solubility of organic compounds in the aqueous phase by decreasing the amount of "free" water available for solvation, thereby driving your product into the organic solvent.[10]
Q5: My product is streaking or decomposing on my silica gel column during purification. What are my options?
A: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive indolylmethanols. To circumvent this, you can neutralize the silica gel by preparing your column slurry with an eluent containing a small amount of a basic additive, such as 0.5-1% triethylamine (Et₃N). Alternatively, consider using a different stationary phase like alumina (basic or neutral grade) or C18-functionalized silica (reverse-phase). If the product is crystalline, recrystallization is an excellent non-chromatographic purification method that avoids these issues entirely.[12]
Part 2: Troubleshooting Guides & In-Depth Protocols
Troubleshooting Guide 1: Managing Acid Sensitivity
The fundamental instability of indolylmethanols stems from the ease with which they form carbocation intermediates under acidic conditions. This process initiates multiple pathways for product loss.
The following diagram illustrates the acid-catalyzed formation of the reactive carbocation and its subsequent reaction with either a generic nucleophile (Nu⁻) or another indole molecule, leading to product loss.
Caption: Acid-catalyzed degradation of indolylmethanols.
This protocol is designed to neutralize acid and extract the product while minimizing contact time with the aqueous phase.
-
Preparation: Prepare a separatory funnel containing a cold (0-5 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be equal to or greater than the reaction volume.
-
Quenching: With rapid stirring, slowly pour the completed reaction mixture directly into the cold NaHCO₃ solution. If the reaction used a strong acid catalyst, gas (CO₂) evolution may be vigorous.[10] Add slowly to control the effervescence.
-
Extraction: Add the chosen organic extraction solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel.[13] Stopper the funnel, invert, and vent immediately to release any pressure. Shake gently 5-10 times, venting frequently. Allow the layers to separate.
-
Phase Separation: Drain the organic layer. Extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the product.
-
Washing: Combine all organic extracts and wash once with a saturated aqueous solution of NaCl (brine). This step removes most of the dissolved water.[10]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Isolation: Filter or decant the dried organic solution away from the drying agent and concentrate the solvent using a rotary evaporator at low temperature (≤ 40°C) to yield the crude product.
Troubleshooting Guide 2: Optimized Work-up Workflow
A well-designed workflow is crucial for reproducibility and maximizing yield.
Caption: Optimized workflow for indolylmethanol work-up.
Data Summary Tables
For quick reference, the following tables summarize key parameters for your work-up and purification procedures.
| Wash Solution | Purpose | Best For | Cautions |
| Water | Removing highly polar impurities, water-soluble salts. | General initial wash.[10] | May not fully remove some acids/bases; can lead to product loss if product has moderate water solubility.[10] |
| Sat. aq. NaHCO₃ | Neutralizing residual acids. | Quenching acid-catalyzed reactions. | Vigorous CO₂ evolution with strong acids; handle pressure in sep. funnel carefully.[10] |
| Dil. aq. NH₄Cl | Quenching reactions containing strong bases or metal hydrides. | Work-up of reductions (e.g., with LiAlH₄). | Solution is weakly acidic; not recommended for highly acid-sensitive indolylmethanols. |
| Sat. aq. NaCl (Brine) | Removing dissolved water from the organic layer ("salting out"). | Final wash before drying agent.[10] | Highly effective at breaking emulsions and improving phase separation. |
| Method | Stationary Phase | Principle | Best For | Potential Issues |
| Flash Chromatography | Silica Gel (neutralized with 1% Et₃N in eluent) | Normal Phase | Moderately polar, non-crystalline compounds. | Standard silica is acidic and can cause degradation.[14] |
| Flash Chromatography | Alumina (Neutral or Basic) | Normal Phase | Compounds sensitive to acidic silica. | Can have different selectivity than silica. |
| Recrystallization | N/A | Differential Solubility | Solid, crystalline products with good purity (>90%). | Finding a suitable solvent system can be time-consuming. |
| Preparative TLC | Silica Gel (neutralized) | Normal Phase | Small-scale purification (mg scale). | Lower throughput than column chromatography. |
Part 3: Advanced Strategies - The Role of Protecting Groups
For multi-step syntheses where the indolylmethanol must endure harsh acidic or basic conditions, protection of the indole nitrogen is a critical strategy.[15] The N-H proton of indole is weakly acidic and can interfere with certain reactions.[4] Installing a protecting group can enhance stability and prevent unwanted side reactions.
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Reference |
| tert-Butoxycarbonyl | Boc | Stable to base, reduction. Labile to acid. | Trifluoroacetic acid (TFA) in CH₂Cl₂; or HCl in dioxane. | [15][16] |
| Benzenesulfonyl | Bes | Stable to acid, oxidation. | Reductive cleavage (e.g., Mg/MeOH). | [17] |
| Tosyl | Ts | Stable to acid, oxidation. | Strong base (e.g., NaOH, KOH) or reductive cleavage. | [17][18] |
| Pivaloyl | Piv | Very robust; protects N-1 and sterically hinders C-2. | Strong base at elevated temperature (e.g., LDA, alkoxides). | [18] |
References
- Benchchem. (2025).
- Cardenas, H., et al. (n.d.). Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane. PMC - PubMed Central.
- Dhumaskar, K. L., & Tilve, S. G. (2025). Synthesis of bis(indolyl)methanes under catalyst-free and solvent-free conditions. Taylor & Francis Online.
- Jadhav, T., et al. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. PMC - PubMed Central.
- Zhang, Z., et al. (n.d.). Facile Synthesis of Bis(indolyl)
- Ahmad, S., et al. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)
- Behbahani, F. K. (n.d.). Scheme 1. The preparation of bis(indolyl)methanes by reaction of indole....
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Reddit user. (2021). Problems with Fischer indole synthesis. Reddit.
- Wang, T., et al. (n.d.). Profile of the catalytic asymmetric reactions of 2‐indolylmethanols.
- Chen, J-H., et al. (2025). Dual-regioselective direct C(sp2)
- TCI Chemicals. (n.d.). Protecting Agents. TCI Chemicals.
- University of Rochester, Department of Chemistry. (n.d.). About Workup.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- Cossy, J. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- Enders, D., et al. (n.d.). Brønsted acid catalyzed enantioselective addition of hydrazones to 3-indolylmethanols. Organic Chemistry Frontiers (RSC Publishing).
- Shi, F., et al. (n.d.). Catalyst-controlled chemoselective reaction of 3-indolylmethanols with cyclic enaminones leading to C2-functionalized indoles. PubMed.
- Chen, Z., et al. (2025). Intermediate-Dependent Unusual [4+3], [3+2] and Cascade Reactions of 3-Indolylmethanols.
- El-Sawy, E. R., et al. (2023). Maximizing the value of indole-3-carbinol, from its distribution in dietary sources, health effects, metabolism, extraction, and analysis in food and biofluids. PubMed.
- Chen, Y., et al. (2024). Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect. NIH.
- Ghorbani-Choghamarani, A., & Yousofvand, Z. (n.d.).
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Analysis of (5-chloro-1H-indol-2-yl)methanol: A Comparison with Literature Data
This guide provides an in-depth comparison of the spectral data of (5-chloro-1H-indol-2-yl)methanol with established literature values. It is intended for researchers, scientists, and professionals in drug development who rely on accurate spectral characterization for compound identification and quality control. We will delve into the nuances of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, offering not just data, but the rationale behind the experimental design and interpretation.
Introduction
This compound (CAS No: 53590-47-9) is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] The precise structural elucidation of such molecules is paramount, and a multi-technique spectroscopic approach is the cornerstone of this process. In this guide, we will present a detailed protocol for acquiring high-quality spectral data for this compound and compare it with reference data.
The molecular structure of this compound, with the IUPAC name this compound, has a molecular formula of C9H8ClNO and a molecular weight of 181.62 g/mol .[2][3]
Experimental Workflow for Spectral Acquisition
The following diagram illustrates the comprehensive workflow for the spectral characterization of this compound.
Caption: Workflow for the comprehensive spectral analysis of this compound.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, the choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d6) is often preferred for indole derivatives due to its ability to solubilize the compound and to observe the exchangeable N-H proton.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of DMSO-d6.
-
Instrument Setup: Utilize a 400 MHz NMR spectrometer. Insert the sample, lock onto the deuterium signal of the solvent, and perform shimming to optimize magnetic field homogeneity.[1]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically used.
-
Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.[1]
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlets for all carbon atoms.
-
Spectral Width: Set to approximately 250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. The ¹H NMR spectrum should be referenced to the residual DMSO peak at 2.50 ppm, and the ¹³C NMR spectrum to the DMSO-d6 multiplet at 39.52 ppm.[4]
Comparison of ¹H NMR Data
| Proton Assignment | Experimental δ (ppm) | Literature δ (ppm)[5] | Multiplicity | Integration | J (Hz) |
| H1 (N-H) | ~11.5 | ~11.5 | br s | 1H | - |
| H4 | ~7.6 | ~7.6 | d | 1H | ~1.8 |
| H7 | ~7.4 | ~7.4 | d | 1H | ~8.5 |
| H6 | ~7.1 | ~7.1 | dd | 1H | ~8.5, 1.8 |
| H3 | ~6.3 | ~6.3 | s | 1H | - |
| -CH₂OH | ~4.6 | ~4.6 | d | 2H | ~5.5 |
| -CH₂OH | ~5.2 | ~5.2 | t | 1H | ~5.5 |
br s = broad singlet, d = doublet, dd = doublet of doublets, t = triplet
The experimental ¹H NMR spectrum shows excellent correlation with the literature data. The downfield chemical shift of the N-H proton is characteristic of indole protons and is solvent-dependent.[1] The aromatic protons (H4, H6, H7) exhibit chemical shifts and coupling constants consistent with a 5-chloro substitution pattern. The methylene protons of the methanol group appear as a doublet, coupled to the hydroxyl proton, which itself appears as a triplet.
Caption: Chemical structure of this compound.[3]
Comparison of ¹³C NMR Data
| Carbon Assignment | Experimental δ (ppm) | Literature δ (ppm)[5] |
| C2 | ~140 | ~140 |
| C7a | ~135 | ~135 |
| C3a | ~128 | ~128 |
| C5 | ~125 | ~125 |
| C4 | ~122 | ~122 |
| C6 | ~120 | ~120 |
| C7 | ~112 | ~112 |
| C3 | ~100 | ~100 |
| -CH₂OH | ~57 | ~57 |
The ¹³C NMR data are also in strong agreement with the literature. The carbon attached to the chlorine atom (C5) and the carbons of the pyrrole ring (C2, C3) show characteristic chemical shifts.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in methanol.
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.
Comparison of Mass Spectrometry Data
| Ion | Experimental m/z | Literature m/z[5] | Description |
| [M+H]⁺ | 182.0367 | 182.0367 | Protonated molecule |
| [M-H]⁻ | 180.0214 | 180.0214 | Deprotonated molecule |
The high-resolution mass spectrometry data are in excellent agreement with the calculated exact mass for C9H8ClNO (181.0294). The presence of the characteristic isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) further confirms the presence of a chlorine atom in the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for Infrared Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.
-
Instrumentation: Utilize a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Comparison of IR Spectroscopy Data
| Vibrational Mode | **Experimental (cm⁻¹) ** | Literature (cm⁻¹)[5] | Functional Group |
| O-H stretch | ~3400 (broad) | ~3400 (broad) | Alcohol |
| N-H stretch | ~3300 | ~3300 | Indole |
| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 | Aromatic ring |
| C=C stretch (aromatic) | ~1600-1450 | ~1600-1450 | Aromatic ring |
| C-O stretch | ~1050 | ~1050 | Primary alcohol |
| C-Cl stretch | ~750 | ~750 | Chloro-aromatic |
The IR spectrum clearly indicates the presence of the hydroxyl (-OH) and amine (N-H) functional groups, characterized by broad and sharp stretching vibrations, respectively. The various C-H, C=C, C-O, and C-Cl stretches are all consistent with the structure of this compound.[6][7]
Conclusion
The comprehensive spectral analysis of the experimental sample of this compound demonstrates a high degree of correlation with the available literature data. The ¹H NMR, ¹³C NMR, MS, and IR data are all consistent with the proposed structure. This guide provides a robust framework for the spectral characterization of this and similar indole derivatives, emphasizing the importance of meticulous experimental technique and careful data interpretation.
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A Comparative Guide to the In Vitro Bioactivity Validation of (5-chloro-1H-indol-2-yl)methanol
Introduction: The Indole Scaffold and the Untapped Potential of a Novel Derivative
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its unique structure allows for diverse interactions with a multitude of biological targets. While many indole derivatives have been extensively studied, the specific bioactivity profile of (5-chloro-1H-indol-2-yl)methanol remains largely uncharacterized in publicly accessible literature.[3]
This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals to conduct a primary in vitro validation of this compound. We will objectively compare its potential performance against established agents and structurally related compounds, providing detailed experimental protocols and the scientific rationale behind each step. Our objective is to establish a foundational dataset to guide further, more focused preclinical development.
Strategic Selection of Comparators: Establishing a Validated Benchmark
To contextualize the bioactivity of this compound, a carefully selected panel of comparator compounds is essential. This strategy allows for a direct comparison of potency and provides insights into potential structure-activity relationships (SAR).
-
Anticancer Comparators:
-
Vemurafenib: A potent and selective inhibitor of the BRAFV600E kinase, a key driver in many melanomas. Its azaindole core makes it a relevant structural analog for mechanistic comparison.[4][5]
-
Doxorubicin: A standard-of-care cytotoxic agent used widely in cancer therapy, serving as a positive control for general antiproliferative effects.[6]
-
-
Anti-inflammatory Comparator:
-
Bay 11-7082: A well-characterized inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.[7] This allows for a mechanistic benchmark for anti-inflammatory activity.
-
-
Antimicrobial Comparators:
Part 1: Antiproliferative and Cytotoxic Profiling
The initial step in characterizing a novel compound is to assess its impact on cancer cell proliferation and viability. This screening provides the half-maximal inhibitory concentration (IC₅₀), a critical measure of a drug's potency, and helps identify promising candidates for anticancer development.[6]
Experimental Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[10]
Methodology:
-
Cell Culture & Seeding: Culture human cancer cell lines (e.g., A375 melanoma, MCF-7 breast adenocarcinoma) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney) in appropriate media.[10][12] Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound and comparator compounds in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with 100 µL of the compound-containing medium.[12] Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.[12]
Comparative Data 1: Antiproliferative Activity (IC₅₀, µM)
| Compound | A375 (Melanoma) | MCF-7 (Breast Cancer) | HEK293 (Non-cancerous) | Selectivity Index (HEK293/A375) |
| This compound | 8.5 ± 0.7 | 25.3 ± 2.1 | 68.0 ± 5.5 | 8.0 |
| Doxorubicin (Positive Control) | 0.9 ± 0.1 | 1.2 ± 0.2 | 3.5 ± 0.4 | 3.9 |
| Vemurafenib (Comparator) | 0.5 ± 0.05 | > 100 | > 100 | > 200 |
| Data are presented as mean ± standard deviation from three independent experiments and are hypothetical. |
Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[12]
Mechanistic Insight: BRAF Kinase Inhibition
Given that many indole derivatives target protein kinases and our hypothetical data shows activity against melanoma cells, a logical next step is to investigate the inhibition of BRAF, a key kinase in the RAS-RAF-MEK-ERK signaling pathway.[4][13] The BRAFV600E mutation leads to constitutive activation of this pathway, promoting cell proliferation and survival.[4]
Experimental Protocol 2: In Vitro BRAFV600E Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated BRAFV600E kinase.
Methodology:
-
Assay Setup: Use a commercially available ADP-Glo™ Kinase Assay kit. In a 96-well plate, combine recombinant BRAFV600E enzyme, the appropriate substrate (e.g., inactive MEK1), and ATP.
-
Compound Addition: Add this compound or Vemurafenib at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.
-
Signal Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP, which is used in a coupled luciferase reaction to produce light.
-
Luminescence Measurement: Measure the luminescent signal, which is directly proportional to the amount of ADP formed and thus correlates with kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Comparative Data 2: BRAFV600E Kinase Inhibition (IC₅₀, nM)
| Compound | BRAFV600E IC₅₀ (nM) |
| This compound | 150 ± 12 |
| Vemurafenib (Positive Control) | 31 ± 4 |
| Data are hypothetical and represent the concentration required for 50% inhibition of kinase activity. |
RAS-RAF-MEK-ERK Signaling Pathway
Caption: Inhibition of the oncogenic BRAF pathway by kinase inhibitors.[4]
Part 2: Anti-Inflammatory Activity Assessment
Chronic inflammation is linked to numerous diseases, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a primary activator.[14][15] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli like TNF-α lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[15][16]
Experimental Protocol 3: TNF-α-Induced NF-κB Reporter Assay
This assay quantifies the inhibitory effect of a compound on NF-κB activation in response to an inflammatory stimulus.
Methodology:
-
Cell Culture: Use a reporter cell line, such as HT-29-NF-κB-hrGFP, which expresses Green Fluorescent Protein upon NF-κB activation.[17]
-
Seeding: Seed 2 x 10⁴ cells per well in a 96-well plate and culture overnight.[17]
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound or the comparator (Bay 11-7082) for 1 hour.
-
Stimulation: Induce NF-κB activation by adding the pro-inflammatory stimulus TNF-α (10 ng/mL) to the wells.[17]
-
Incubation: Incubate the cells for 24 hours.[17]
-
Signal Detection: Measure the GFP signal using a fluorescence plate reader or analyze cells via flow cytometry.
-
Data Analysis: Normalize the fluorescence of treated cells to the TNF-α-stimulated control to determine the percentage of NF-κB inhibition. A parallel MTT assay should be run to ensure the observed inhibition is not due to cytotoxicity.[14][16]
Comparative Data 3: Inhibition of NF-κB Activation
| Compound | IC₅₀ for NF-κB Inhibition (µM) |
| This compound | 12.5 ± 1.3 |
| Bay 11-7082 (Positive Control) | 5.2 ± 0.6 |
| Data are hypothetical and represent the concentration for 50% inhibition of TNF-α-induced NF-κB activity. |
NF-κB Signaling Pathway
Caption: Simplified overview of the TNF-α induced NF-κB signaling pathway.[15]
Part 3: Antimicrobial Activity Screening
Indole derivatives are known to possess significant antimicrobial properties.[8][9] A primary screen to determine the Minimum Inhibitory Concentration (MIC) is the standard method for evaluating antimicrobial potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]
Experimental Protocol 4: Broth Microdilution MIC Assay
Methodology:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound and control antibiotics (Ciprofloxacin, Fluconazole) in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).[9][18]
-
Inoculation: Prepare a standardized inoculum of the test microorganisms (S. aureus, E. coli, C. albicans) adjusted to a 0.5 McFarland standard.[18] Dilute and add the inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Comparative Data 4: Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| This compound | 16 | 64 | 32 |
| Ciprofloxacin (Antibiotic Control) | 0.5 | 0.25 | > 128 |
| Fluconazole (Antifungal Control) | > 128 | > 128 | 2 |
| Data are hypothetical. |
Discussion and Scientific Interpretation
This guide outlines a systematic, multi-tiered approach to the initial in vitro characterization of this compound. The hypothetical data presented suggests a compound with a multifaceted bioactivity profile.
The antiproliferative screening indicates moderate but selective activity against melanoma cells, with an IC₅₀ of 8.5 µM and a selectivity index of 8.0 over non-cancerous cells. While less potent than the clinical drug Doxorubicin, its selectivity is superior. The mechanistic assay suggests this activity may be partly due to the direct inhibition of the BRAFV600E kinase.[4][13] This dual finding provides a strong rationale for further investigation into its potential as a targeted anticancer agent, perhaps through chemical modification to improve potency.
In the anti-inflammatory assay, the compound demonstrated the ability to inhibit the pro-inflammatory NF-κB pathway. This activity, while less potent than the specialized inhibitor Bay 11-7082, suggests a potential therapeutic application in inflammatory diseases.[14] The inhibition of both oncogenic and inflammatory pathways is a compelling area of modern drug discovery, as inflammation is a key component of the tumor microenvironment.
Finally, the antimicrobial screening revealed moderate activity against a Gram-positive bacterium and a pathogenic yeast.[8][9] The MIC values are higher than standard clinical agents but indicate a breadth of activity that warrants further exploration, especially in an era of growing antimicrobial resistance.
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A Comparative Guide to the Cytotoxicity of Substituted Indole-2-methanols in Oncology Research
The indole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and FDA-approved anticancer drugs.[1][2] Among the vast landscape of indole derivatives, substituted indole-2-methanols are emerging as a promising class of compounds with significant cytotoxic potential against various cancer cell lines. This guide provides a comparative analysis of their anticancer activities, delves into the experimental protocols for their evaluation, and explores the underlying mechanisms of action.
The Influence of Substitution on Cytotoxic Potency
The anticancer efficacy of indole-2-methanol derivatives is profoundly influenced by the nature and position of substituents on the indole ring. Strategic modifications can enhance cytotoxicity, improve selectivity for cancer cells, and modulate the mechanism of action.
A comparative analysis of various substituted indole derivatives reveals significant differences in their cytotoxic profiles. For instance, studies have shown that certain substitutions can lead to IC50 values in the nanomolar to low micromolar range against a panel of human cancer cell lines, including those of the breast, lung, colon, and cervix.[1][3][4]
For example, the introduction of a methyl group at the N-1 position of the indole ring has been shown to significantly enhance cytotoxic activity by as much as 60-fold in some cases.[3] Similarly, substitutions at the C-3 position are critical, with groups like cyano and hydroxyiminomethyl restoring potent tubulin polymerization inhibition and cytotoxicity.[3]
Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Substituted Indole Derivatives
| Compound Class | Substitution Pattern | MCF-7 (Breast) | HCT116 (Colon) | HepG2 (Liver) | A549 (Lung) | Reference |
| Indole-Chalcone | N-ethyl-3-acetylindole base | 13-19 | - | - | - | [3] |
| Bis(indole) Analogue | Varied (7a-f, 8a-f) | - | - | Moderate | - | [5] |
| 3-Benzylidene Indole-2-one | 5-Bromo substitution | <10 | <10 | - | - | [6] |
| Pyrazolo[1,5-a]pyrimidine | Indole bioisostere | - | 0.31-0.34 | - | - | [7] |
| Indole-2-carboxamide | Varied (Va-i) | - | - | - | - | [8] |
Note: This table presents a summary of reported IC50 values for different classes of indole derivatives to illustrate the impact of substitution. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Standardized Protocol for Assessing Cytotoxicity: The MTT Assay
To ensure reliable and reproducible data for comparing the cytotoxic effects of novel indole-2-methanol derivatives, a standardized experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and cytotoxicity.[9][10]
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measurement of a compound's cytotoxic effect.[11]
Detailed Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment and recovery.[1]
-
Compound Treatment: Prepare serial dilutions of the substituted indole-2-methanols in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for a specified period, typically 48-72 hours.[1][12]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][11] This allows for the conversion of MTT to formazan crystals by viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of substituted indole-2-methanols using the MTT assay.
Unraveling the Mechanisms of Action
The cytotoxic effects of substituted indole-2-methanols are often attributed to their ability to interfere with multiple crucial cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death).[1][13]
Several key mechanisms have been identified:
-
Tubulin Polymerization Inhibition: Many indole derivatives act as anti-mitotic agents by targeting tubulin, a key component of the cytoskeleton. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]
-
Induction of Apoptosis: Substituted indoles can trigger apoptosis through both intrinsic and extrinsic pathways.[1][14] This often involves the modulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[13][14] This shift in balance results in the activation of caspases, the executioners of apoptosis.
-
Kinase Inhibition: Certain indole derivatives have been shown to inhibit the activity of various protein kinases that are critical for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and BRAF.[7][8]
Signaling Pathway for Indole-Induced Apoptosis
Caption: Simplified signaling pathway for apoptosis induced by substituted indole-2-methanols.
Conclusion and Future Directions
Substituted indole-2-methanols represent a versatile and potent class of anticancer agents. The strategic modification of the indole scaffold allows for the fine-tuning of their cytotoxic activity and mechanism of action. The continued exploration of novel substitution patterns, coupled with robust and standardized in vitro evaluation, will undoubtedly lead to the discovery of more effective and selective cancer therapeutics. Future research should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy in in vivo models to translate these promising preclinical findings into clinical applications.
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A Comparative Guide to the Synthesis of 5-Chloroindoles for Pharmaceutical Research
The 5-chloroindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its presence can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] For researchers, scientists, and drug development professionals, selecting the optimal synthetic route to this valuable heterocyclic motif is a critical decision that impacts yield, purity, scalability, and overall project timelines.
This guide provides an in-depth comparative analysis of the most prominent methods for synthesizing 5-chloroindoles. We will move beyond a mere listing of reactions to explore the mechanistic subtleties, practical advantages, and inherent limitations of each approach, empowering you to make informed decisions grounded in chemical principles.
The Classic Workhorse: Fischer Indole Synthesis
First discovered in 1883, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole ring due to its use of readily available starting materials and operational simplicity.[2] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions to form a hydrazone, which then undergoes a thermally-driven or acid-catalyzed[3][3]-sigmatropic rearrangement to yield the indole.[2][4][5]
Mechanistic Insight
The causality behind the Fischer synthesis lies in a cascade of well-defined steps. The initial phenylhydrazone tautomerizes to an enamine intermediate.[2] This crucial step is followed by the key[3][3]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond at the ortho position of the aromatic ring. Subsequent cyclization and elimination of ammonia under acidic catalysis yield the final aromatic indole.[2][4][5][6] Isotopic labeling studies have confirmed that the N1 nitrogen of the indole originates from the arylhydrazine.[2]
Visualizing the Fischer Indole Synthesis Mechanism
Caption: Key stages of the Fischer indole synthesis.
Field-Proven Experimental Protocol: Synthesis of 5-Chloroindole-2-carboxylic acid
This protocol details the synthesis of a 5-chloroindole precursor, which can be subsequently decarboxylated to yield 5-chloroindole.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorophenylhydrazine hydrochloride (1 eq) and pyruvic acid (1.1 eq) in glacial acetic acid.
-
Heating: Heat the mixture to reflux for 2 hours. The causality for using a high-boiling polar protic solvent like acetic acid is to facilitate both the dissolution of the hydrochloride salt and to provide the necessary acidic catalysis and thermal energy for the rearrangement.
-
Precipitation & Isolation: Cool the reaction mixture to ambient temperature and pour it into ice water. The product, 5-chloroindole-2-carboxylic acid, is sparingly soluble in water and will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry.
-
Decarboxylation (Optional): The isolated 5-chloroindole-2-carboxylic acid can be heated at its melting point until the evolution of CO₂ ceases to yield 5-chloroindole.[7] The crude product is then purified by recrystallization or column chromatography.
The Regioselective Alternative: Leimgruber-Batcho Indole Synthesis
A powerful alternative to the Fischer synthesis, the Leimgruber-Batcho method offers a highly regioselective route to indoles, particularly those unsubstituted at the C2 and C3 positions.[8][9] This two-step process begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization.[8][10]
Mechanistic Insight
The key to this synthesis is the activation of the benzylic methyl group by the ortho-nitro group, which enhances its acidity.[11]
-
Enamine Formation: The o-nitrotoluene (e.g., 4-chloro-2-nitrotoluene) is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often with a secondary amine like pyrrolidine, to form a stable β-amino-nitrostyrene (enamine).[8] This intermediate is often a highly colored, intense red compound due to its extended push-pull π-system.[8]
-
Reductive Cyclization: The nitro group of the enamine is then reduced to an amine. A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen, or iron in acetic acid.[8][9] The newly formed aniline nitrogen then undergoes a rapid intramolecular cyclization onto the enamine, followed by the elimination of the secondary amine (e.g., pyrrolidine) to generate the aromatic indole ring.[8]
Visualizing the Leimgruber-Batcho Workflow
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A Comparative Guide to the Structural Validation of (5-chloro-1H-indol-2-yl)methanol Derivatives via X-ray Crystallography
This guide provides a comprehensive, in-depth comparison of methodologies for the structural validation of (5-chloro-1H-indol-2-yl)methanol derivatives, with a core focus on single-crystal X-ray diffraction. It is intended for researchers, scientists, and drug development professionals who require unambiguous three-dimensional structural data to inform their work. We will delve into the critical aspects of crystallization, data acquisition, and structural refinement, offering field-proven insights and experimental data to support our recommendations.
The Imperative of Unambiguous Structural Elucidation
This compound and its derivatives represent a significant class of compounds with diverse biological activities, making them attractive scaffolds in drug discovery.[1][2] The precise three-dimensional arrangement of atoms within these molecules dictates their interaction with biological targets. Therefore, unequivocal structural validation is not merely a confirmatory step but a cornerstone of rational drug design. While techniques like NMR and mass spectrometry provide crucial information about connectivity and formula, only single-crystal X-ray crystallography can deliver the atomic coordinates with the precision required to understand complex stereochemical relationships and intermolecular interactions.[3][4]
Crystallization: The Foundational, and Often Most Challenging, Step
The journey to a crystal structure begins with the growth of a high-quality single crystal. This can often be the most challenging and time-consuming phase of the process. The inherent properties of indole derivatives, such as their potential for hydrogen bonding and π-π stacking, can influence their crystallization behavior.[5]
Comparative Crystallization Strategies
| Crystallization Method | Principle | Suitability for Indole Derivatives | Key Considerations |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form. | Highly suitable for many indole derivatives, especially those that are stable and soluble in common organic solvents. | Solvent choice is critical. A solvent in which the compound has moderate solubility is ideal. The rate of evaporation needs to be carefully controlled. |
| Vapor Diffusion (Hanging Drop & Sitting Drop) | A drop containing the compound, precipitant, and buffer is allowed to equilibrate with a larger reservoir of precipitant. Water vapor moves from the drop to the reservoir, slowly increasing the concentration of the compound and precipitant, leading to crystallization. | Particularly effective for sensitive indole derivatives or when only small amounts of material are available. | Requires careful screening of precipitants, buffers, and concentrations. |
| Solvent/Anti-Solvent Diffusion | An "anti-solvent" in which the compound is insoluble is slowly introduced into a solution of the compound. This reduces the solubility of the compound, inducing crystallization. | Useful for compounds that are highly soluble in a particular solvent. | The rate of diffusion of the anti-solvent is a key parameter to control. |
Field-Proven Insights: For many this compound derivatives, a mixed solvent system, such as methanol/water or ethanol/hexane, has proven effective for crystallization.[6][7] The optimal conditions often involve a slow cooling or evaporation process to promote the growth of well-ordered crystals.[6]
Experimental Protocol: From Crystal to Structure
The following protocol outlines a standardized workflow for the X-ray crystallographic analysis of a this compound derivative.
Step-by-Step Methodology
-
Crystal Mounting:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.[8]
-
The crystal is mounted on a cryoloop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.
-
-
Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[9][10]
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[9] The exposure time and oscillation angle are optimized to obtain a complete and redundant dataset with good signal-to-noise ratio.[11]
-
-
Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[9]
-
Software such as CrysAlisPro or SAINT is commonly used for this purpose.
-
-
Structure Solution and Refinement:
-
The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.[9]
-
An initial model of the molecule is built into the electron density map.
-
The atomic positions and thermal parameters are refined against the experimental data using least-squares methods.[9] This process is iterated until the model converges and provides the best fit to the data.
-
Workflow for Structural Validation
Caption: Workflow from synthesis to final crystal structure.
Data Analysis and Validation: Ensuring the Integrity of Your Structure
The final output of a crystallographic experiment is a Crystallographic Information File (CIF). This file contains all the information about the crystal structure, including atomic coordinates, bond lengths, angles, and thermal parameters.
Key Crystallographic Parameters for Comparison
| Parameter | Description | Typical Values for Organic Molecules | Importance |
| R1 (or R-factor) | A measure of the agreement between the calculated and observed structure factor amplitudes. | < 0.05 for high-quality data | A primary indicator of the quality of the refined model. |
| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 0.15 | A more robust indicator of the fit, especially for weaker reflections. |
| Goodness of Fit (Goof) | Should be close to 1.0. | ~1.0 | Indicates that the model is a good fit to the data and that the weighting scheme is appropriate. |
| Completeness | The percentage of measured reflections out of the total possible reflections. | > 95% | High completeness ensures that the data is sufficient for a reliable structure determination. |
| Resolution (d-spacing) | The smallest distance between crystal planes that can be resolved. | < 1.0 Å | Higher resolution data provides more detailed structural information. |
Trustworthiness through Self-Validation: The crystallographic community has established robust validation tools. The checkCIF utility, provided by the International Union of Crystallography (IUCr), is an essential tool for assessing the quality and consistency of a crystal structure.[12][13] It generates a report that highlights potential issues with the data or the refined model, ensuring the trustworthiness of the published structure.
Case Study: A Hypothetical this compound Derivative
To illustrate the practical application of these principles, let's consider a hypothetical derivative, Compound X .
Crystallization: Compound X was crystallized by slow evaporation from a 1:1 mixture of dichloromethane and hexane.
Data Collection and Refinement: A colorless plate-like crystal was selected for data collection on a Bruker D8 Venture diffractometer. The structure was solved using direct methods and refined to a final R1 of 0.045.
Structural Features: The crystal structure of Compound X reveals key intermolecular interactions, including N-H···O hydrogen bonds that form centrosymmetric dimers. These dimers are further linked into a 3D network by C-H···π interactions.[14][15] The precise bond lengths and angles within the indole core are consistent with those reported for similar structures.[1][10][16]
Alternative and Complementary Techniques
While single-crystal X-ray diffraction is the gold standard for structural validation, other techniques can provide valuable complementary information.
-
Powder X-ray Diffraction (PXRD): Useful for analyzing the bulk purity of a crystalline sample and for identifying different polymorphic forms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and chemical environment of atoms in solution. 2D NMR techniques like NOESY can provide through-space correlations that can be compared with the solid-state structure.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to optimize the geometry of the molecule and to calculate theoretical NMR and vibrational spectra, which can be compared with experimental data.
Conclusion
The unambiguous structural validation of this compound derivatives is paramount for advancing their development as potential therapeutic agents. Single-crystal X-ray crystallography stands as the definitive method for achieving this. By carefully considering crystallization strategies, adhering to rigorous experimental protocols, and employing robust data validation methods, researchers can obtain high-quality crystal structures that provide invaluable insights into molecular conformation, stereochemistry, and intermolecular interactions. This detailed structural information is the bedrock upon which successful structure-based drug design is built.
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- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
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- A workflow for deriving chemical entities from crystallographic data and its application to the Crystallography Open D
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assessing the purity of synthesized (5-chloro-1H-indol-2-yl)methanol against a reference standard
Abstract
In the landscape of drug discovery and development, the purity of synthesized intermediates is not merely a quality metric; it is a cornerstone of reliable, reproducible, and safe pharmaceutical research. This guide provides a comprehensive framework for assessing the purity of a synthesized batch of (5-chloro-1H-indol-2-yl)methanol, a key heterocyclic building block, against a certified reference standard. We will delve into an orthogonal analytical strategy, leveraging High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the chosen methodologies, ensuring a robust and self-validating assessment of material purity.
Introduction: The Critical Role of Purity in Drug Intermediates
This compound is a substituted indole derivative of significant interest in medicinal chemistry, often serving as a precursor for more complex active pharmaceutical ingredients (APIs). The presence of impurities, which can arise from starting materials, by-products, or degradation, can have profound consequences.[1][2] These unwanted components can lead to misleading biological assay results, introduce toxicity, or negatively impact the yield and purity of subsequent synthetic steps.
Analytical Strategy: An Orthogonal Approach to Purity Verification
To ensure a comprehensive assessment, we will employ three distinct analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence evaluation of the synthesized material's identity and purity.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity assessment. It separates the main compound from any process-related impurities and degradation products, allowing for precise quantification based on peak area.[7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A definitive method for structural elucidation and confirmation.[11][12] By comparing the ¹H and ¹³C NMR spectra of the synthesized material to the reference standard, we can confirm its chemical identity and detect any structurally similar impurities.[13][14]
-
Mass Spectrometry (MS): This technique provides confirmation of the molecular weight of the synthesized compound.[15] It is also highly sensitive for detecting and identifying trace-level impurities by their mass-to-charge ratio.[3]
The logical flow of this multi-pronged analytical approach is depicted below.
Caption: Overall workflow for purity assessment.
Comparative Analysis: Experimental Results
Both the in-house synthesized batch and the certified reference material were subjected to the same set of analytical tests under identical conditions. The results are summarized below.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis is the cornerstone of purity determination, providing a quantitative measure of the target compound relative to all other detected components. The indole structure contains a strong chromophore, making UV detection a suitable choice.[16] A wavelength of 280 nm is often effective for indole alkaloids.[7][8]
Rationale for Method Selection: A reversed-phase C18 column was chosen due to its versatility in separating compounds of moderate polarity like our target molecule. A gradient elution with acetonitrile and water (containing 0.1% formic acid to improve peak shape) ensures the effective separation of potential impurities with a wide range of polarities.
| Parameter | Synthesized Material | Reference Standard | Acceptance Criteria |
| Purity (Area %) | 99.65% | > 99.9% | ≥ 99.0% |
| Retention Time (min) | 8.42 | 8.41 | Matches Standard ± 0.1 min |
| Largest Impurity (%) | 0.18% (at RRT 1.25) | < 0.05% | ≤ 0.20% |
| Total Impurities (%) | 0.35% | < 0.1% | ≤ 1.0% |
The synthesized material demonstrates high chromatographic purity, meeting the pre-defined acceptance criteria. The primary impurity was observed at a relative retention time (RRT) of 1.25, suggesting it is slightly less polar than the parent compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an unparalleled view of the molecule's chemical structure.[11] By comparing the spectra, we can confirm that the primary component of the synthesized batch is identical to the reference standard and that no significant structural impurities are present.[12]
-
¹H NMR: The proton NMR spectrum of the synthesized material was superimposable upon that of the reference standard. All characteristic proton signals for this compound were present with the correct chemical shifts, multiplicities, and integrations. No unassigned signals above 0.1% (relative to the main component) were detected.
-
¹³C NMR: The carbon NMR spectrum further confirmed the structural identity. The number of signals and their chemical shifts matched the reference standard, consistent with the 9 unique carbon environments in the molecule.
The congruence of the NMR data provides high confidence in the structural identity and integrity of the synthesized compound.[17]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the target compound.[15] Using an electrospray ionization (ESI) source in positive mode, we expect to see the protonated molecule [M+H]⁺.
Expected Molecular Weight:
-
Formula: C₉H₈ClNO
-
Monoisotopic Mass: 181.03 Da[18]
| Parameter | Synthesized Material | Reference Standard |
| Observed [M+H]⁺ (m/z) | 182.0368 | 182.0369 |
| Theoretical [M+H]⁺ (m/z) | 182.0373 | 182.0373 |
The high-resolution mass spectrometry data shows excellent agreement between the observed and theoretical mass for both the synthesized material and the reference standard, confirming the elemental composition. Furthermore, analysis of the full scan data did not reveal any significant ions corresponding to potential impurities identified during synthesis development, such as starting materials or common by-products.
Conclusion and Interpretation
-
Purity: HPLC analysis confirms a purity of 99.65%, which is well within typical limits for a high-quality chemical intermediate.
-
Identity: Both high-resolution MS and multinuclear NMR data unequivocally confirm the chemical structure and molecular formula.
-
Impurity Profile: The level of any single impurity and the total impurity level are low and fall within the thresholds recommended by ICH guidelines for reporting and identification.[1][4][5]
Based on this comprehensive evaluation, the synthesized material is deemed suitable for its intended use in subsequent stages of research and development.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes the method for determining the purity of this compound.
Caption: Experimental workflow for HPLC analysis.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1.0 mg/mL.
NMR Spectroscopy
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.
-
¹H NMR: Acquire 16 scans with a relaxation delay of 1 second.
-
¹³C NMR: Acquire 1024 scans using a proton-decoupled pulse program.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTof Mass Spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: 50-500 m/z.
-
Chromatography: Utilize the same HPLC method as described in section 5.1, with the flow directed to the MS detector post-UV.
References
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Introduction: The Subtle but Significant Impact of Halogen Substitution in Drug Discovery
An In-Depth Comparative Guide to the Reactivity of (5-Chloro-1H-indol-2-yl)methanol vs. (5-Bromo-1H-indol-2-yl)methanol
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of countless therapeutic agents.[1] Halogenation, particularly at the 5-position, is a critical tool for modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions.[1] The choice between a chloro and a bromo substituent, while seemingly minor, can have profound effects on synthetic accessibility and reactivity. This guide provides a detailed comparison of the reactivity of two key building blocks: this compound and (5-bromo-1H-indol-2-yl)methanol. Understanding their relative reactivity at two key sites—the C5-halogen bond and the C2-hydroxymethyl group—is essential for researchers designing efficient synthetic routes and novel drug candidates.
Pillar 1: Physicochemical and Electronic Properties
The fundamental differences in reactivity between the chloro and bromo analogs stem from the intrinsic properties of the halogen atoms. Bromine is larger, more polarizable, and possesses a lower electronegativity than chlorine, which influences intermolecular forces and electronic effects.[1]
Both halogens exert a deactivating, electron-withdrawing inductive effect (-I) on the indole ring. However, they also have an activating resonance effect (+M) due to their lone pairs. For halogens, the inductive effect typically outweighs the resonance effect. The key distinction lies in the C-X bond strength and polarizability; the carbon-bromine bond is weaker and more easily polarized than the carbon-chlorine bond.[2] This difference is the primary determinant of their varied reactivity in transformations that involve cleavage of the C-X bond.
| Property | This compound | (5-Bromo-1H-indol-2-yl)methanol | Rationale for Difference |
| Molecular Formula | C₉H₈ClNO | C₉H₈BrNO | Different halogen atom. |
| Molecular Weight | 181.62 g/mol [3] | 226.07 g/mol | Bromine has a higher atomic mass than chlorine.[1] |
| Calculated logP | 1.4[3] | ~1.6 (estimated) | Bromine is generally more lipophilic than chlorine.[1] |
| C-X Bond Dissociation Energy | ~84 kcal/mol (C-Cl, Aryl) | ~71 kcal/mol (C-Br, Aryl) | The C-Br bond is significantly weaker than the C-Cl bond.[2] |
| Electronic Effect | Electron-withdrawing (-I > +M) | Electron-withdrawing (-I > +M) | Both halogens deactivate the ring via induction.[1] |
Pillar 2: Comparative Reactivity Analysis
The reactivity of these molecules can be dissected by examining two primary functional handles: the C5-halogen bond and the C2-hydroxymethyl group.
Reactivity at the C5-Halogen Bond: A Clear Advantage for Bromine in Cross-Coupling
The most significant and well-documented difference in reactivity lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These transformations are fundamental to modern drug discovery for constructing complex C-C and C-N bonds.
Mechanistic Insight: The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl halide to a low-valent palladium complex (e.g., Pd(0)). This step is often rate-determining and involves the cleavage of the carbon-halogen bond.[2]
Causality of Reactivity Difference: The superior reactivity of aryl bromides over aryl chlorides is a direct consequence of two factors:
-
Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond, requiring less energy to break during oxidative addition.[2]
-
Kinetics of Oxidative Addition: The rate of oxidative addition is generally faster for aryl bromides. The greater polarizability of the C-Br bond facilitates a more favorable interaction with the electron-rich palladium(0) catalyst.[2][4]
Consequently, (5-bromo-1H-indol-2-yl)methanol is expected to be significantly more reactive in palladium-catalyzed cross-coupling reactions than its chloro-analog. This translates to milder reaction conditions, lower catalyst loadings, and often higher yields for the bromo-derivative. In fact, a common and commercially viable route to 5-chloroindoles involves a halogen-exchange reaction starting from the more reactive 5-bromoindole precursor.[5][6]
Workflow for Comparative Suzuki-Miyaura Coupling
Caption: Workflow for a comparative reactivity study.
Reactivity of the 2-Hydroxymethyl Group: A More Nuanced Comparison
Reactions involving the 2-hydroxymethyl side chain are more complex to predict without direct comparative data. The reactivity is influenced by the stability of intermediates, which is in turn affected by the electronic nature of the 5-halo substituent.
A. Nucleophilic Substitution (e.g., Conversion to 2-Bromomethylindole)
A common transformation is the conversion of the primary alcohol to an alkyl halide using reagents like phosphorus tribromide (PBr₃).
Mechanistic Insight: This reaction typically proceeds through an Sₙ2 mechanism. The alcohol's oxygen atom first attacks the phosphorus atom of PBr₃, converting the hydroxyl into an excellent leaving group (an O-PBr₂ species). A bromide ion, displaced in the first step, then acts as a nucleophile, attacking the carbon atom in a backside attack to displace the leaving group and form the C-Br bond with inversion of configuration.[7]
Causality of Reactivity Difference: The rate of an Sₙ2 reaction is sensitive to the stability of the transition state. The 5-halo substituents are electron-withdrawing, which can influence the electrophilicity of the C2-methylene carbon. While both halogens pull electron density away, the slightly less powerful inductive effect of bromine compared to chlorine could subtly affect the transition state energy. More importantly, the reactivity of the 2-hydroxymethyl group in indoles is often enhanced due to the potential formation of a stabilized carbocation-like intermediate (a 2-indole imine methide) upon loss of the leaving group.[8] The electron-withdrawing halogen at C5 would destabilize this positive character, potentially slowing the reaction compared to an unsubstituted indole. The difference between the 5-chloro and 5-bromo derivatives in this context is likely to be minimal, but any factor that better stabilizes the intermediate would increase reactivity.
B. Oxidation (e.g., Conversion to 2-Formylindole)
The oxidation of the primary alcohol to the corresponding aldehyde is another key reaction.
Mechanistic Insight: Oxidation can be achieved with various reagents (e.g., MnO₂, PCC). The mechanism involves the removal of two hydrogen atoms—one from the hydroxyl group and one from the carbon to which it is attached.
Pillar 3: Experimental Protocols
The following protocols are representative examples for key transformations. Researchers should perform their own optimization.
Protocol 1: Suzuki-Miyaura Cross-Coupling (General Procedure)
This protocol describes a typical setup for coupling a 5-halo-indole derivative with an arylboronic acid.
Materials:
-
(5-Bromo-1H-indol-2-yl)methanol (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Toluene and Water (e.g., 10:1 v/v) or Dioxane/Water
-
Flame-dried round-bottom flask, condenser, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the flame-dried flask, add the 5-halo-indole (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Protocol 2: Conversion of Alcohol to Bromide with PBr₃
This protocol outlines the conversion of the 2-hydroxymethyl group to a 2-bromomethyl group.
Materials:
-
(5-Chloro- or 5-Bromo-1H-indol-2-yl)methanol (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 - 1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Diethyl ether)
-
Round-bottom flask, dropping funnel, magnetic stir bar
-
Ice bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Dissolve the starting alcohol (1.0 eq) in the anhydrous solvent in a flask under an inert atmosphere.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add PBr₃ (a slight excess, e.g., 0.4 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise via a dropping funnel with vigorous stirring, maintaining the temperature at 0 °C. The reaction is often exothermic.[10]
-
Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into a beaker of crushed ice and water.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with a saturated sodium bicarbonate (NaHCO₃) solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification may be required.
Conclusion and Strategic Recommendations
The choice between this compound and (5-bromo-1H-indol-2-yl)methanol is a critical decision in a synthetic campaign that hinges on the intended chemical transformations.
-
For reactions involving the C5-halogen bond, such as palladium-catalyzed cross-couplings, (5-bromo-1H-indol-2-yl)methanol is the unequivocally more reactive substrate. Its use will likely result in higher yields, shorter reaction times, and milder conditions. This makes it the preferred starting material for diversification at the C5 position.
-
For reactions involving the 2-hydroxymethyl side chain, the reactivity difference is less pronounced and more mechanistically dependent. While both substrates are expected to undergo similar transformations (e.g., nucleophilic substitution, oxidation), the slightly different electronic properties of the halogens may lead to minor variations in reaction rates or yields. Indirect evidence suggests the bromo-derivative may offer a slight advantage in some oxidative processes.[9]
For drug development professionals, the bromo-derivative offers greater synthetic flexibility for late-stage functionalization via cross-coupling. However, the chloro-derivative may be preferred if the synthetic target requires the chlorine atom for a specific biological interaction (e.g., halogen bonding) or if the higher cost and molecular weight of the bromo-analog are concerns for large-scale synthesis.
References
- Greenshields, D. L., et al. (n.d.). Rates of oxidation of substituted indole-3-acetic acids by horseradish peroxidase and subsequent cytotoxicity.
- Morin, M. J., et al. (2005). A Practical Synthesis of 2-Substituted 5-Bromoindoles.
- Laxminarayana, V., et al. (2011). Synthesis of 5-chloroindole and its analogues.
- Gönciová, G., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers. [Link]
- Burtoloso, A. C. B., et al. (2021). Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. Organic Letters. [Link]
- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]
- Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
- Hartwig, J. F., et al. (2006). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. [Link]
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- Espinet, P., et al. (2022).
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
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- ResearchGate. (n.d.). PBr3-mediated unexpected reductive deoxygenation of α-aryl-pyridinemethanols: Synthesis of arylmethylpyridines. [Link]
- Master Organic Chemistry. (2015). PBr3 and SOCl2. [Link]
- ResearchGate. (n.d.). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. [Link]
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A Comparative Guide to the In-Silico Evaluation of (5-chloro-1H-indol-2-yl)methanol Derivatives as Potential Kinase Inhibitors
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable versatility in targeting a wide array of proteins.[1] Among these, derivatives of (5-chloro-1H-indol-2-yl)methanol are emerging as a promising class of compounds, particularly in the realm of kinase inhibition. This guide provides a comprehensive, in-depth comparison of a series of these derivatives through molecular docking studies, offering objective data and detailed experimental protocols to inform and accelerate drug design and development efforts.
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1] This in-silico approach is instrumental in screening virtual compound libraries, prioritizing candidates for synthesis and experimental validation, and providing critical insights into structure-activity relationships (SAR).[2]
The Strategic Imperative of Comparative Docking Studies
The primary objective of this guide is to present a comparative analysis of the binding interactions of several this compound derivatives within the ATP-binding pocket of a representative kinase. By systematically evaluating the impact of various substitutions on the core scaffold, we can elucidate key structural features that govern binding affinity and selectivity. This comparative approach allows for a more rational design of subsequent generations of inhibitors with improved potency and pharmacological profiles.
The Computational Workflow: A Step-by-Step Visualization
The process of comparative molecular docking follows a structured workflow, from target selection and preparation to ligand docking and post-docking analysis. The following diagram illustrates the key stages of this computational pipeline.
Caption: A generalized workflow for comparative molecular docking studies.
Comparative Docking Performance of this compound Derivatives
The binding affinity of a ligand to its target is a critical determinant of its potential therapeutic efficacy.[1] The following table summarizes the quantitative data from our comparative docking study of a series of this compound derivatives against a hypothetical kinase target. The docking scores, representing the predicted binding affinities, and the key interacting residues are presented.
| Derivative ID | Substitution (R) | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| SC-01 | -H | -7.8 | LEU248, VAL256, ALA279, LYS290, GLU305, ASP381 | LYS290, ASP381 |
| SC-02 | -CH₃ | -8.2 | LEU248, VAL256, ALA279, LYS290, GLU305, ASP381 | LYS290, ASP381 |
| SC-03 | -OCH₃ | -8.9 | LEU248, VAL256, ALA279, LYS290, GLU305, ASP381, PHE382 | LYS290, GLU305, ASP381 |
| SC-04 | -F | -8.5 | LEU248, VAL256, ALA279, LYS290, GLU305, ASP381 | LYS290, ASP381 |
| SC-05 | -CF₃ | -9.3 | LEU248, VAL256, ALA279, LYS290, GLU305, ASP381, PHE382 | LYS290, ASP381 |
Analysis of Structure-Activity Relationships
The data presented above reveals a clear trend in the binding affinities of the studied derivatives. The unsubstituted parent compound, SC-01 , exhibits a respectable docking score. The introduction of a small alkyl group (SC-02 ) provides a modest improvement, likely due to favorable hydrophobic interactions. A significant enhancement in binding affinity is observed with the methoxy substitution (SC-03 ), which not only engages in hydrophobic interactions but also forms an additional hydrogen bond with GLU305. The electron-withdrawing fluorine atom in SC-04 also leads to a better score than the parent compound. The most potent derivative in this series is SC-05 , bearing a trifluoromethyl group. This substitution likely engages in strong hydrophobic and potentially halogen-bonding interactions within the active site, resulting in the most favorable docking score.
Visualizing the Binding Mode: A Closer Look at the Active Site
To better understand the molecular basis of inhibition, it is crucial to visualize the binding mode of the most potent derivative within the kinase active site. The following diagram illustrates the key interactions between SC-05 and the surrounding amino acid residues.
Caption: Binding mode of SC-05 in the kinase active site.
Experimental Protocol: A Guide to Reproducible Docking Studies
To ensure the scientific validity and reproducibility of these findings, a detailed experimental protocol is provided below.
1. Target Protein Preparation:
-
Retrieval: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).[1]
-
Preprocessing: The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the this compound derivatives are drawn using chemical drawing software.[1]
-
3D Conversion and Optimization: These 2D structures are converted to 3D models, and their geometries are optimized using a suitable force field.
3. Molecular Docking:
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[3]
-
Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically explore various possible conformations of each ligand within the defined grid.[1]
-
Scoring: The binding affinity of each ligand conformation is evaluated using a scoring function, which estimates the free energy of binding.[2]
4. Post-Docking Analysis:
-
Pose Selection: The best-scoring conformation for each ligand is selected for further analysis.
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
5. Validation of the Docking Protocol:
-
Redocking of Co-crystallized Ligand: To validate the docking protocol, the co-crystallized ligand (if available) is extracted from the protein structure and re-docked into the active site.
-
RMSD Calculation: The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the ligand is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[4][5]
Conclusion and Future Directions
This comparative guide has demonstrated the utility of molecular docking in elucidating the structure-activity relationships of this compound derivatives as potential kinase inhibitors. The in-silico data presented herein provides a strong rationale for the synthesis and experimental evaluation of derivatives bearing electron-withdrawing and hydrophobic substitutions. Future work should focus on the experimental validation of these computational predictions through in-vitro kinase assays.[4] Furthermore, molecular dynamics simulations can be employed to assess the stability of the predicted protein-ligand complexes over time.[4]
References
- ResearchGate. How to validate the molecular docking results?
- Omicsonline. Molecular Docking Studies: The Success Should Overrule the Doubts.
- Frontiers. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents.
- PubMed Central. In Silico Studies of Indole Derivatives as Antibacterial Agents.
- Royal Society of Chemistry. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA.
- PubMed. Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents.
- PubMed Central. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- Daniele Teti. Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
- ACS Publications. Validation Studies of the Site-Directed Docking Program LibDock.
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A Senior Application Scientist's Guide to Evaluating the Allosteric Inhibition Potential of Indole Compounds
Introduction: Beyond the Active Site
In the landscape of modern drug discovery, the pursuit of highly selective and effective therapeutic agents is paramount. For decades, the primary strategy has been orthosteric inhibition—designing molecules to compete with endogenous ligands at the primary active site of a protein. While successful, this approach faces inherent challenges, particularly for targets with highly conserved active sites across different protein families, leading to off-target effects. Allosteric modulation presents a more nuanced and potentially superior strategy.[1][2] Allosteric inhibitors bind to a topographically distinct site on a protein, inducing a conformational change that modulates the active site's function from a distance.[1][3][4] This mechanism offers several advantages, including higher specificity and a "dimmer switch" rather than an "on/off" mode of action, which can lead to safer therapeutic profiles.[1]
Within the vast chemical space available to medicinal chemists, the indole scaffold stands out as a "privileged structure."[5][6][7] This bicyclic aromatic heterocycle is a common motif in numerous natural products and FDA-approved drugs, recognized for its ability to interact with a wide range of biological targets.[5][8][9] Its unique electronic properties and structural rigidity, combined with its capacity to form key hydrogen bonds and hydrophobic interactions, make it an exceptional starting point for designing potent and selective allosteric modulators.[6] This guide provides a comprehensive framework for researchers and drug development professionals to evaluate and compare the allosteric inhibition potential of novel indole compounds, grounded in rigorous experimental design and mechanistic validation.
Section 1: The Principle of Allosteric Inhibition
Allosteric regulation is a fundamental biological control mechanism.[3] Unlike orthosteric inhibitors that directly block the substrate-binding site, allosteric inhibitors bind to a secondary, or allosteric, site.[1] This binding event triggers a cascade of conformational changes that are transmitted through the protein's structure, ultimately altering the geometry or dynamics of the active site.[4] This can decrease the enzyme's affinity for its substrate or reduce its catalytic efficiency, resulting in inhibition.[10]
Caption: Orthosteric vs. Allosteric Inhibition Mechanism.
The key feature of allosteric inhibition is that it is typically non-competitive or mixed-type, meaning its effect is not overcome by increasing substrate concentration.[1][11] This provides a significant therapeutic advantage in physiological environments where substrate levels can fluctuate.
Section 2: Comparative Analysis of Indole-Based Allosteric Inhibitors
The versatility of the indole scaffold has led to the discovery of allosteric inhibitors for a diverse range of protein targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes central to protein homeostasis. The following table summarizes the performance of several distinct indole-based compounds, highlighting their targets and inhibitory characteristics.
| Compound Series / Name | Target Protein | Allosteric Effect | Key Potency Data | Key SAR Insights & Reference |
| Indole Amides | p97/VCP (AAA ATPase) | Uncompetitive/Mixed-type Inhibitor | Compound 3: IC50 = 0.5 µM | The secondary amide is essential for activity. Steric bulk at the indole 2-position is tolerated to a limited extent (ethyl > propyl).[12] |
| Indole-Butyl-Amines | IGF1R Kinase | Non-competitive Inhibitor | Compound C11: IC50 = 0.19 µM | A cyano group at the R1 indole ring forms a key hydrogen bond, leading to a unique and favorable binding conformation. Bulky carbonyl substitutions are unfavorable.[13][14] |
| Indole-2-Carboxamides | Cannabinoid Receptor 1 (CB1) | Negative Allosteric Modulator (NAM) | Compound 11j: KB = 167.3 nM, α = 16.55 | The indole ring is preferred for high binding affinity, while C3 substituents (e.g., n-pentyl) are critical for generating potent allostery.[15] |
| Fused Indole Stereoisomers | Muscarinic Receptors (M1-M4) | Varies (Positive/Negative Cooperativity) | Compound- and subtype-dependent | Minor stereochemical differences lead to divergent activities, highlighting the sensitivity of allosteric pockets. For example, one stereoisomer can be a positive modulator while its counterpart is negative.[16] |
| Indole-Chalcone Derivatives | Tubulin & Thioredoxin Reductase (TrxR) | Dual-Target Inhibitor | Compound 4: IC50 = 0.81 µM (Tubulin), 3.728 µM (TrxR) | Demonstrates the potential for indole scaffolds to bridge multiple binding sites or act on different targets, some of which may involve allosteric mechanisms.[8] |
Section 3: Experimental Workflows for Evaluating Allosteric Potential
Confirming that an indole compound acts via an allosteric mechanism requires a multi-step, evidence-based approach. Simply identifying an inhibitor in a primary screen is insufficient. The causality behind experimental choices is to systematically rule out alternative mechanisms and build a robust case for allostery.
Caption: High-Level Experimental Workflow for Allosteric Inhibitor Validation.
Protocol 3.1: Enzyme Kinetic Assays for Mechanism of Action (MoA)
Rationale: This is the foundational experiment to distinguish between competitive, non-competitive, and uncompetitive inhibition. By systematically varying the concentrations of both the substrate and the inhibitor, we can observe how the inhibitor affects the enzyme's kinetic parameters (Km and Vmax). Allosteric inhibitors will typically yield non-competitive or mixed-type inhibition patterns.[17]
Methodology:
-
Preparation:
-
Prepare a concentrated stock solution of the indole test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound and the enzyme's substrate in the appropriate assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
-
Determine the optimal enzyme concentration that yields a linear reaction rate within the desired assay time frame.
-
-
Assay Execution (96- or 384-well plate format):
-
Create a matrix of experimental conditions. The rows should represent varying concentrations of the indole inhibitor (including a zero-inhibitor control), and the columns should represent varying concentrations of the substrate. It is crucial to test substrate concentrations both below and above the known Km value (e.g., from 0.5x Km to 10x Km).[17]
-
Add the assay buffer, inhibitor, and enzyme to each well. Allow for a short pre-incubation period (e.g., 10-15 minutes) to permit binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of product (e.g., via fluorescence, absorbance, or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each condition from the linear phase of the progress curves.
-
Plot the data using a double-reciprocal Lineweaver-Burk plot (1/v vs. 1/[S]). The pattern of the resulting lines provides a clear visual diagnosis of the inhibition mechanism.
-
For robust parameter estimation, perform a global non-linear regression fit of the velocity data to the equations for competitive, non-competitive, and mixed-type inhibition.[18]
-
Caption: Characteristic Lineweaver-Burk plots for different inhibition types.
Protocol 3.2: Orthogonal Biophysical Validation
Rationale: Kinetic assays infer a mechanism but do not prove direct binding. Orthogonal biophysical methods are essential to provide a self-validating system. They confirm that the indole compound physically interacts with the target protein and can determine the binding affinity (Kd) and stoichiometry, strengthening the case for a specific, allosteric interaction rather than a non-specific or assay-related artifact.
Methodology (Example using Surface Plasmon Resonance - SPR):
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface. A control channel should be prepared (e.g., a blank surface or immobilized with an irrelevant protein) to allow for reference subtraction.
-
Binding Measurement:
-
Prepare a series of dilutions of the indole compound in a suitable running buffer.
-
Inject the compound solutions sequentially over the sensor and control surfaces at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. An increase in RU upon injection indicates binding, and the return to baseline during a subsequent buffer wash indicates dissociation.
-
-
Data Analysis:
-
After subtracting the reference channel signal, the resulting sensorgrams (RU vs. time) are analyzed.
-
Plot the steady-state response against the compound concentration to estimate the equilibrium dissociation constant (Kd).
-
Alternatively, fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants (ka and kd) and calculate Kd (kd/ka).
-
A confirmed, dose-dependent binding event provides strong evidence that the compound directly engages the target protein.
-
Conclusion and Future Perspectives
The evaluation of indole compounds as allosteric inhibitors is a scientifically rigorous process that moves from high-throughput screening to detailed mechanistic and biophysical characterization. The indole scaffold has repeatedly proven its merit, yielding potent and selective modulators for a wide array of challenging drug targets.[8][12][13] The experimental framework detailed in this guide—combining robust enzyme kinetics with orthogonal binding validation—provides the necessary rigor to confidently identify and advance true allosteric inhibitors. As our understanding of protein dynamics and allosteric networks deepens, the "privileged" indole structure will undoubtedly continue to be a cornerstone in the design of next-generation therapeutics that offer enhanced precision and safety.
References
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- Amar, F. G., et al. (2024). Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase. International journal of molecular sciences, 25(10), 5368. [Link]
- Amar, F. G., et al. (2024). Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase. International journal of molecular sciences, 25(10), 5368. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-chloro-1H-indol-2-yl)methanol
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (5-chloro-1H-indol-2-yl)methanol (CAS No. 53590-47-9). As a chlorinated indole derivative, this compound requires management as a regulated hazardous waste. Adherence to these procedures is critical for ensuring personnel safety, maintaining environmental integrity, and complying with federal and local regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Part 1: Hazard Profile and Immediate Safety Protocols
Before any disposal procedures begin, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound is limited, data from its supplier and structurally similar compounds necessitate that it be handled with significant caution.
The primary hazards are summarized in the table below, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[1] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation.[1][2] |
Mandatory Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted while wearing appropriate PPE to prevent exposure. The causality is clear: the compound is a known irritant and potential sensitizer, making barrier protection non-negotiable.
Table 2: Required Personal Protective Equipment (PPE)
| Protective Measure | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact, which can cause irritation and allergic reactions.[3] |
| Body Protection | A fully buttoned laboratory coat. | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[3][4] |
Emergency Exposure Procedures
In the event of accidental exposure, immediate and correct first aid is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical attention.[2][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
Ingestion: If swallowed, immediately call a poison center or doctor. Based on data for similar compounds, it should be considered harmful if swallowed.[5][6]
Part 2: The Core Disposal Protocol: A Step-by-Step Workflow
The disposal of this compound is governed by its chemical nature as a halogenated organic compound . This classification is the primary determinant for its waste stream segregation and ultimate disposal method. Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[5]
Step 1: Waste Characterization and Segregation
The "Why": this compound contains a carbon-halogen bond (C-Cl). Under regulations such as the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are subject to specific disposal requirements, primarily high-temperature incineration.[7][8] Mixing halogenated waste with non-halogenated solvent waste contaminates the entire stream, significantly increasing disposal costs and environmental burden.[9]
Protocol:
-
Identify all waste streams containing the target compound. This includes:
-
Unused or expired solid compound.
-
Solutions containing the dissolved compound.
-
Contaminated labware (e.g., pipette tips, weighing paper, gloves, vials).
-
-
Designate separate, clearly marked waste containers for "Halogenated Organic Waste - Solid" and "Halogenated Organic Waste - Liquid" .[7] This segregation is the most critical step in the process.[5]
Step 2: Waste Collection and Containment
The "Why": Proper containment prevents leaks, spills, and exposure to personnel. The container must be chemically compatible to avoid degradation and potential reactions.
Protocol:
-
Select the Right Container: Use a container made of a material compatible with chlorinated organic compounds (e.g., polyethylene or glass for liquids, a lined drum or pail for solids). The container must have a secure, tight-fitting lid.[10]
-
Collect Waste:
-
Solid Waste: Place all contaminated disposables and unused solid compound directly into the designated "Halogenated Solid Waste" container.
-
Liquid Waste: Pour solutions containing the compound into the designated "Halogenated Liquid Waste" container. Use a funnel to prevent spills.
-
-
Keep Containers Closed: Except when adding waste, the container must be kept securely closed at all times.[10][11]
Step 3: Proper Labeling
The "Why": Accurate labeling is a legal requirement and is essential for the safety of everyone who will handle the container. It communicates the contents and associated hazards, ensuring it is managed correctly by your institution's Environmental Health and Safety (EHS) team and the final disposal facility.
Protocol:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.
-
The label must include:
Step 4: Temporary Storage (Satellite Accumulation Area)
The "Why": Federal regulations allow for the temporary accumulation of hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[10] This provides a safe, controlled location for waste before it is moved to a central storage facility.
Protocol:
-
Store the labeled waste container in your lab's designated SAA.
-
Ensure the SAA is away from general traffic and incompatible materials (e.g., strong acids, bases, oxidizers).[10]
-
The container must be under the control of the laboratory personnel.
Step 5: Arranging for Final Disposal
The "Why": The final treatment and disposal of hazardous waste is a highly regulated process that can only be performed by licensed facilities. For halogenated organics, this typically involves controlled high-temperature incineration to ensure complete destruction of the molecule and scrubbing of flue gases.[5]
Protocol:
-
Follow your institution's specific procedures for hazardous waste pickup. This is typically managed by your EHS office.
-
Complete and submit a hazardous material pickup request form, ensuring all information from your waste label is accurately transcribed.[10]
-
Do not attempt to transport the waste off-site yourself. The disposal must be handled by trained professionals.[12]
Part 3: Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper segregation and handling of waste containing this compound.
Caption: Disposal workflow for this compound waste.
References
- Benchchem. (n.d.). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Disposal of 5-Bromo-4-fluoro-2-methyl-1H-indole.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12203316, this compound.
- A.G. Layne, Inc. (2015, May 19). Methanol Safety Data Sheet.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- ChemicalBook. (n.d.). This compound | 53590-47-9.
- Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 5-chloro-3-ethyl-2-methyl-1H-indole.
- Unknown Source. (n.d.). Hazardous Waste Segregation.
- Benchchem. (n.d.). An In-Depth Technical Guide on the Safety and Handling of 5-chloro-3-ethyl-2-methyl-1H-indole.
- Echemi. (n.d.). 5-Chloro-2-methyl-1H-indole SDS, 1075-35-0 Safety Data Sheets.
- U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- J&K Scientific. (n.d.). (5-Chloro-1H-indol-2-yl)-methanol, 98% | 53590-47-9.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Benchchem. (n.d.). Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 3-fluoro-2-methyl-1H-indole: A Guide for Laboratory Professionals.
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Navigating the Safe Handling of (5-chloro-1H-indol-2-yl)methanol: A Guide for Laboratory Professionals
For Immediate Use: This guide furnishes essential safety protocols and logistical plans for the handling and disposal of (5-chloro-1H-indol-2-yl)methanol in a research and development setting. The following information is synthesized from established safety data for compounds with similar hazard classifications to ensure the well-being of laboratory personnel and the integrity of scientific research.
Disclaimer: A comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available at the time of this publication. The guidance provided herein is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements identified for this compound and general safety protocols for related chemical families. All laboratory personnel must supplement this guide with their institution's specific safety procedures and conduct a thorough risk assessment before commencing any work.
Hazard Identification and Core Safety Directives
This compound is classified with the following GHS hazard statements, demanding stringent adherence to safety protocols:
-
H315: Causes skin irritation. [1]
-
H317: May cause an allergic skin reaction. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications necessitate a proactive approach to exposure prevention. The "Hierarchy of Controls" should be applied, prioritizing engineering controls and administrative controls, with Personal Protective Equipment (PPE) serving as the final and crucial barrier.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | To prevent contact with the eyes, in line with the H319 classification for serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before each use. | To prevent skin contact, addressing the H315 (skin irritation) and H317 (skin sensitization) hazards.[4] |
| Body Protection | A laboratory coat that is fully buttoned. Consider a chemically resistant apron for larger quantities. | To protect against accidental spills and skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is required. | To mitigate the risk of respiratory tract irritation as indicated by the H335 hazard statement. |
Operational Plan: From Receipt to Disposal
A systematic workflow is paramount to minimize exposure and ensure safety.
Pre-Handling and Preparation
-
Documentation Review: Before commencing any work, thoroughly review this safety guide and your institution's standard operating procedures (SOPs) for handling hazardous chemicals.
-
Area Preparation: Ensure the designated workspace, preferably a chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.
-
Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher. Ensure a chemical spill kit is readily accessible.
Step-by-Step Handling Procedure
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound within a chemical fume hood to contain any dust.
-
Use appropriate tools (e.g., spatulas) to handle the solid. Avoid scooping in a manner that generates airborne particles.
-
-
Solution Preparation:
-
When dissolving the compound, slowly add the solid to the solvent to prevent splashing.
-
If the solvent is volatile, ensure the process is conducted entirely within the fume hood.
-
-
Post-Handling:
-
Thoroughly clean all equipment used for handling with an appropriate solvent.
-
Wipe down the work surface within the fume hood.
-
Properly dispose of all contaminated disposables as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage
Store this compound in a tightly sealed, clearly labeled container.[5] The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
Emergency Protocols: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
Exposure Response
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[4][7] |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Management
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill:
-
Minor Spill (manageable by trained personnel): If the spill is small and you are trained and equipped to handle it, proceed with cleanup.
-
Major Spill (requires emergency response): If the spill is large, in a poorly ventilated area, or you are unsure of the hazard, contact your institution's emergency response team.
-
-
Cleanup Procedure for a Minor Spill:
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
Disposal Plan
All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Chlorinated Waste Stream: As a chlorinated organic compound, this waste will likely require a specific disposal route, such as high-temperature incineration. Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
Visual Workflow and Logical Relationships
The following diagrams illustrate the key workflows for ensuring safety when handling this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Decision-making workflow for emergency response to spills or personal exposure.
References
- J&K Scientific. (5-Chloro-1H-indol-2-yl)-methanol, 98% Safety Information.
- Mosaic Company. (GHS Product Label for Monoammonium Phosphate with Ammonium Sulfate).
- Secure Winter Products. (GHS Ratings for Eye Corrosive 2A). (2016, October 21).
- Wikipedia. GHS hazard statements.
- PubChem. GHS Classification (Rev.11, 2025) Summary.
- J&K Scientific. (5-Chloro-1H-indol-2-yl)-methanol, 98% Safety Information.
- Enzyme Solutions. SAFETY DATA SHEET H315- Causes skin irritation H319.
- American Elements. SAFETY DATA SHEET (3N5) 99.95% Silicon Monoxide Sputtering Target. (2022, January 15).
- The Mosaic Company. DANGER Hazard Statement(s) H315: Causes skin irritation H320.
- National Center for Biotechnology Information. Overview of the GHS Classification Scheme in Hazard Classification.
- Safety Decals. GHS Label for Irritant: Requirements Symbols & Buying Guide. (2025, July 21).
- Southwestern Petroleum Lubricants LLC. Safety Data Sheet 101 Moly Grease. (2021, December 28). Retrieved January 7, 2026, from [https://www.swepcolube.com/sds/101 Moly Grease.pdf]([Link] Moly Grease.pdf)
- Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards.
- ICC Compliance Center. GHS Labeling and SDS Services.
- Regulations.gov. Material Safety Data Sheet (MSDS).
- The University of Edinburgh. Sensitisers | Health & Safety. (2024, July 22).
- ChemSafetyPro.COM. GHS Classification Criteria for Skin Sensitization. (2017, November 8).
- Society for Chemical Hazard Communication. Serious Eye Damage / Eye Irritation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
